Padsevonil
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
an antiepileptic drug
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFIOLWWRXEQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF5N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1294000-61-5 | |
| Record name | Padsevonil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Padsevonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PADSEVONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Padsevonil: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Padsevonil (UCB-0942) is a rationally designed, first-in-class antiseizure medication (ASM) candidate that emerged from a targeted drug discovery program aimed at creating a synergistic effect by engaging two distinct molecular targets implicated in epilepsy.[1][2] It was developed to simultaneously interact with presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABAA receptors, a novel approach for the treatment of drug-resistant focal epilepsy.[3][4][5] Despite a promising preclinical profile and early clinical signals, the development of this compound was ultimately discontinued (B1498344) in 2020 after failing to meet primary efficacy endpoints in larger Phase 2b and Phase 3 clinical trials.[1][2][6] This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Dual Mechanism of Action: A Synergistic Approach
This compound was engineered to modulate both excitatory and inhibitory neurotransmission through two distinct mechanisms:
-
Presynaptic Modulation via Synaptic Vesicle Protein 2 (SV2): this compound is a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][5][7] SV2 proteins are crucial for the proper trafficking and fusion of synaptic vesicles, which contain neurotransmitters. By binding to SV2, this compound is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
-
Postsynaptic Modulation via the GABAA Receptor: this compound also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[3][7][8] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By positively allosterically modulating this receptor, this compound enhances the inhibitory effects of GABA, leading to a dampening of neuronal activity.[8]
This dual-target engagement was intended to produce a more potent antiseizure effect than agents acting on a single target.[9][10]
Quantitative Pharmacological Profile
The binding affinities and functional potencies of this compound have been characterized in a variety of in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities of this compound and Comparators
| Target | Ligand | pKi | Reference |
| SV2A | This compound | 8.5 | [7][8] |
| Levetiracetam | 5.2 | [7] | |
| Brivaracetam | 6.6 | [7] | |
| SV2B | This compound | 7.9 | [7] |
| SV2C | This compound | 8.5 | [7] |
| GABAA Receptor (Benzodiazepine Site) | This compound | pIC50 ≤6.1 | [7] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pIC50 is the negative logarithm of the half maximal inhibitory concentration.
Table 2: In Vivo Receptor Occupancy of this compound in Mice
| Target | ED50 (mg/kg) | Reference |
| SV2A | 0.2 | [7] |
| Benzodiazepine Site | 36 | [7] |
ED50 is the dose of a drug that produces 50% of its maximal effect, in this case, receptor occupancy.
Table 3: Functional Activity of this compound at the GABAA Receptor
| Parameter | Value | Reference |
| EC50 (GABA potentiation, recombinant receptors) | 138 nmol/L | [8] |
| EC50 (GABA potentiation, native receptors) | 208 nmol/L | [8] |
| Relative Efficacy (vs. Zolpidem) | 41% | [8] |
EC50 is the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflows
This compound's Dual-Target Signaling Pathway
Caption: Dual mechanism of this compound at the synapse.
Experimental Workflow for In Vitro Binding Affinity Determination
Caption: Workflow for determining in vitro binding affinities.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary to the developing company. However, based on published literature, the following methodologies were employed:
In Vitro Binding Assays
-
Objective: To determine the binding affinity of this compound for its target receptors (SV2 isoforms and GABAA receptor benzodiazepine site).
-
Methodology:
-
Recombinant Protein Expression: Human SV2A, SV2B, and SV2C proteins, as well as rat GABAA receptor subunits (e.g., α1, β2, γ2), were expressed in mammalian cell lines such as HEK293 or COS-7 cells.[11]
-
Membrane Preparation: Cell membranes containing the expressed target proteins were isolated and prepared for binding assays.[11]
-
Radioligand Displacement Assays: Competition binding assays were performed using a radiolabeled ligand (e.g., [3H]this compound or a known high-affinity ligand for the target) and varying concentrations of unlabeled this compound.
-
Incubation and Separation: The reaction mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated, typically by rapid filtration.
-
Quantification and Analysis: The amount of bound radioactivity was quantified using liquid scintillation counting. The data were then analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which was subsequently converted to the inhibition constant (Ki).
-
Electrophysiological Studies
-
Objective: To characterize the functional activity of this compound at the GABAA receptor.
-
Methodology:
-
Cell Culture and Transfection: Xenopus oocytes or mammalian cell lines were used to express specific subtypes of GABAA receptors.[8]
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings were performed to measure chloride currents through the GABAA receptor channels in response to the application of GABA.
-
Drug Application: this compound was co-applied with a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effects on the GABA-evoked currents.[8]
-
Data Analysis: The potentiation of the GABA response by this compound was quantified to determine its EC50 and relative efficacy compared to a full agonist like zolpidem.[8]
-
In Vivo Receptor Occupancy Studies
-
Objective: To determine the dose-dependent occupancy of SV2A and the benzodiazepine site by this compound in the brain.
-
Methodology:
-
Animal Dosing: Mice were administered various doses of this compound intraperitoneally.[11]
-
Radiotracer Administration: At a specified time after this compound administration, a radiolabeled tracer specific for either SV2A (e.g., [3H]UCB-30889) or the benzodiazepine site (e.g., [3H]flumazenil) was injected.[11]
-
Brain Tissue Analysis: After a suitable distribution time for the tracer, the animals were euthanized, and their brains were dissected. The amount of radioactivity in specific brain regions was measured.
-
Occupancy Calculation: Receptor occupancy at each dose of this compound was calculated by comparing the tracer binding in the this compound-treated animals to that in vehicle-treated control animals. The data were then used to calculate the ED50 for occupancy.
-
Preclinical Seizure Models
-
Objective: To evaluate the antiseizure efficacy of this compound in various animal models of epilepsy.
-
Methodology: this compound was tested in a range of acute and chronic rodent seizure and epilepsy models, including:
-
Acute Models: 6 Hz stimulation, maximal electroshock (MES), pentylenetetrazol (PTZ), bicuculline, pilocarpine, and acoustically induced seizures.[9][10]
-
Chronic Models: Amygdala kindling model (predictive of efficacy in drug-resistant focal epilepsy), intrahippocampal kainate model, and Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[3][9]
-
-
Endpoints: The primary endpoint in these models was the dose-dependent protection against seizure induction or a reduction in seizure severity and frequency.
Human Clinical Trials
-
Phase IIa Proof-of-Concept Trial (NCT02495844): A randomized, double-blind, placebo-controlled trial in adults with highly treatment-resistant focal epilepsy. The primary endpoint was a ≥75% reduction in seizure frequency.[3][12]
-
Phase IIb Dose-Finding Trial (ARISE - NCT03373383): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of different doses of adjunctive this compound.[4][6][13]
-
Phase III Efficacy Trial (DUET - NCT03739840): A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to confirm the efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy.[4][13]
Conclusion
This compound represents a significant effort in rational drug design for epilepsy, with a novel dual mechanism of action targeting both presynaptic and postsynaptic components of neurotransmission. While it demonstrated a compelling preclinical profile and a sound scientific rationale, it ultimately failed to show a statistically significant benefit over placebo in large-scale clinical trials for drug-resistant focal epilepsy, leading to the discontinuation of its development. The story of this compound serves as a valuable case study in the challenges of translating preclinical efficacy into clinical success in the complex field of epilepsy drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 7. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials [scientiasalut.gencat.cat]
The Padsevonil Dual-Target Hypothesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padsevonil (PSL, UCB-0942) is a novel, first-in-class antiseizure medication (ASM) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites implicated in epileptogenesis.[1] This technical guide provides an in-depth analysis of the core hypothesis underpinning this compound's development: the synergistic anticonvulsant effect achieved through high-affinity binding to synaptic vesicle protein 2 (SV2) isoforms and partial agonism at the benzodiazepine (B76468) site of GABA-A receptors.[1][2] We will explore the preclinical data that supported this hypothesis, detail the experimental protocols used to characterize its pharmacological profile, and present a summary of the clinical trial outcomes that ultimately led to the discontinuation of its development.[2]
Introduction: The Rationale for a Dual-Target Approach
The treatment of epilepsy remains a significant challenge, with approximately one-third of patients with focal-onset seizures not achieving adequate seizure control with currently available ASMs.[3] This therapeutic gap highlights the need for novel therapeutic strategies. The development of this compound was predicated on the hypothesis that simultaneously targeting two distinct, yet complementary, pathways involved in neuronal excitability could offer superior efficacy in drug-resistant epilepsy.[4] Preclinical studies combining the SV2A ligand levetiracetam (B1674943) with benzodiazepines demonstrated enhanced seizure protection, providing the foundational rationale for a single molecule with this dual activity.[4]
This compound was designed to exhibit high affinity for all three SV2 isoforms (SV2A, SV2B, and SV2C) and low-to-moderate affinity as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][5] This profile was intended to modulate neurotransmitter release presynaptically via SV2 interaction while enhancing GABAergic inhibition postsynaptically.
The Dual-Target Mechanism of Action
Presynaptic Targeting: Synaptic Vesicle Protein 2 (SV2)
This compound demonstrates high-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[6] This distinguishes it from levetiracetam and brivaracetam, which are selective for SV2A.[5] The binding of this compound to SV2A is characterized by slower binding kinetics compared to its predecessors.[5]
dot
Caption: Presynaptic action of this compound on SV2 isoforms.
Postsynaptic Targeting: GABA-A Receptor
This compound acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, a positive allosteric modulator of GABAergic inhibition.[4][7] Its partial agonism was hypothesized to provide a better safety and tolerability profile, potentially with a lower risk of tolerance compared to full benzodiazepine agonists.[4]
dot
Caption: Postsynaptic action of this compound at the GABA-A receptor.
Quantitative Pharmacological Profile
The dual-target engagement of this compound has been quantified through various in vitro and in vivo studies.
Binding Affinities
| Target | This compound (pKi) | Levetiracetam (pKi) | Brivaracetam (pKi) | Reference |
| SV2A | 8.5 | 5.2 | 6.6 | [5] |
| SV2B | 7.9 | - | - | [5] |
| SV2C | 8.5 | - | - | [5] |
| GABA-A Receptor (Benzodiazepine Site) | ≤6.1 (pIC50) | - | - | [5] |
In Vivo Receptor Occupancy
In vivo studies in mice demonstrated target engagement at different dose levels.
| Target | ED50 (mg/kg) | Reference |
| SV2A | 0.2 | [5] |
| GABA-A Receptor (Benzodiazepine Site) | 36 | [5] |
Human PET imaging studies informed dose selection for clinical trials, aiming for high (>90%) and sustained SV2A occupancy with low (10-15%), transient GABA-A receptor occupancy.[8][9]
Key Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for SV2 isoforms and the GABA-A receptor.
-
Methodology:
-
Membrane preparations from recombinant cells expressing human SV2A, SV2B, SV2C, or GABA-A receptors were used.
-
For SV2 binding, membranes were incubated with a specific radioligand (e.g., [³H]-levetiracetam) and varying concentrations of this compound.
-
For GABA-A receptor binding, membranes were incubated with a benzodiazepine site-specific radioligand (e.g., [³H]-flumazenil) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
Bound and free radioligand were separated by rapid filtration.
-
Radioactivity was quantified using liquid scintillation counting.
-
IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Electrophysiology Studies
-
Objective: To characterize the functional activity of this compound at the GABA-A receptor.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on recombinant human GABA-A receptors (α1β2γ2) stably expressed in a CHO cell line.[7]
-
Cells were voltage-clamped, and GABA-evoked chloride currents were measured.
-
This compound was applied at various concentrations in the presence of a sub-maximal concentration of GABA (EC20) to assess its modulatory effect.[7]
-
The potentiation of the GABA response was quantified to determine the EC50 and maximal efficacy of this compound relative to a full agonist like zolpidem.[5][7]
-
dot
Caption: Experimental workflow for electrophysiological characterization.
Clinical Development and Outcomes
This compound underwent several clinical trials to evaluate its efficacy and safety in patients with drug-resistant focal epilepsy.
Phase IIa Proof-of-Concept Trial (NCT02495844)
This trial showed promising results with a single 400 mg twice-daily dose.[8]
| Outcome | This compound (n=24) | Placebo (n=26) | p-value | Reference |
| ≥75% Responder Rate | 30.8% | 11.1% | 0.067 | [8] |
| Median Reduction in Seizure Frequency | 53.7% | 12.5% | 0.026 | [8][10] |
Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840) Trials
Despite the encouraging Phase IIa results, the larger Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.[3][11][12]
| Trial | Outcome | This compound Doses | Placebo | Result | Reference |
| ARISE (Phase IIb) | Change in log-transformed seizure frequency | No statistically significant difference | - | Failed to meet primary endpoint | [11][12] |
| ARISE (Phase IIb) | 75% responder rate | No statistically significant difference | - | Failed to meet primary endpoint | [11][12] |
| DUET (Phase III) | Efficacy vs. Placebo | - | - | Failed to meet primary endpoint | [2] |
The primary outcomes in both the ARISE and DUET trials did not show a statistically significant improvement for any this compound dose group compared to placebo.[11][12]
Conclusion
The this compound dual-target hypothesis represented a rational and innovative approach to the development of a new antiseizure medication. The preclinical data strongly supported the potential for synergistic efficacy through combined SV2 and GABA-A receptor modulation. However, despite promising early clinical signals, the large-scale pivotal trials did not demonstrate a significant clinical benefit over placebo in patients with drug-resistant focal epilepsy.[2][11] The development of this compound was subsequently discontinued. The journey of this compound from a compelling scientific rationale to clinical discontinuation serves as a valuable case study in the complexities of translating preclinical findings into clinically meaningful therapies for epilepsy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 4. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]
- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Padsevonil's Binding Affinity for SV2 Isoforms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Padsevonil (formerly UCB0942) is an investigational antiepileptic drug (AED) rationally designed to exhibit a dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] A key feature of its preclinical profile is its interaction with the synaptic vesicle glycoprotein (B1211001) 2 (SV2) family of proteins—SV2A, SV2B, and SV2C.[3] This document provides a detailed examination of this compound's binding affinity for these three isoforms, including quantitative data and the experimental methodologies employed in these assessments.
Comparative Binding Affinity of this compound for SV2A, SV2B, and SV2C
In vitro studies have demonstrated that this compound is a high-affinity ligand for all three synaptic vesicle protein 2 isoforms.[4] Unlike the selective SV2A ligands levetiracetam (B1674943) and brivaracetam, this compound exhibits potent binding to SV2A, SV2B, and SV2C.[5][6] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Compound | SV2A (pKi) | SV2B (pKi) | SV2C (pKi) |
| This compound | 8.5[5][6] | 7.9[5][6] | 8.5[5][6] |
| Levetiracetam | 5.2[5][6] | Low Affinity[4] | Low Affinity[4] |
| Brivaracetam | 6.6[5][6] | Low Affinity[4] | Low Affinity[4] |
These data highlight this compound's unique profile as a broad-spectrum SV2 ligand, with nanomolar affinity for all three isoforms.[5][6] This is in stark contrast to levetiracetam and brivaracetam, which show significantly lower affinity for SV2B and SV2C.[4]
Experimental Protocol: In Vitro Radioligand Binding Assay
The binding affinity of this compound for the SV2 isoforms was determined using in vitro radioligand binding assays.[4][5] The general methodology for such an assay is outlined below.
Preparation of Recombinant SV2 Proteins
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then transfected with expression vectors containing the cDNA for human SV2A, SV2B, or SV2C.[4]
-
Membrane Preparation: After a period of expression, the cells are harvested. The cell membranes are then prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The resulting membrane pellets, rich in the expressed SV2 proteins, are stored at -80°C until use.[7]
Radioligand Binding Assay
The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Assay Components:
-
Membrane homogenate: Containing the recombinant SV2A, SV2B, or SV2C protein.
-
Radioligand: A tritiated ligand, such as [³H]this compound, is used.[4]
-
Test compound: A range of concentrations of unlabeled this compound.
-
Assay buffer: A buffer solution to maintain optimal pH and ionic strength for binding.
-
-
Incubation: The membrane homogenate, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate. This allows for competition between the radiolabeled and unlabeled ligands for binding to the SV2 protein.[7] The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[7]
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[8] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[7]
-
Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]
Data Analysis
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
-
Determination of IC50 and Ki: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7] The pKi is then calculated as the negative logarithm of the Ki.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining this compound's binding affinity using a radioligand binding assay.
Caption: this compound demonstrates high binding affinity for all three SV2 isoforms.
References
- 1. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. atriumhealth.org [atriumhealth.org]
- 4. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SV2C x SV2A x SV2B - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Padsevonil: A Technical Overview of a Novel GABAA Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (PSL) is a first-in-class antiepileptic drug (AED) candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1] It was rationally designed to exhibit high affinity for synaptic vesicle 2 (SV2) proteins and a low-to-moderate affinity for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor, where it functions as a partial agonist.[2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound with a specific focus on its interaction with the GABAA receptor, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action at the GABAA Receptor
This compound acts as a positive allosteric modulator of GABAA receptors, exhibiting a partial agonist profile at the benzodiazepine site.[5] Unlike full agonists, this compound does not evoke chloride currents (Cl-) in the absence of the endogenous agonist GABA.[5] Instead, it potentiates the effect of GABA, enhancing the influx of chloride ions upon GABA binding and thereby increasing inhibitory neurotransmission. This partial agonism is thought to confer a better tolerability profile and a lower potential for the development of tolerance compared to classical benzodiazepines.[5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound related to its activity at the GABAA receptor.
Table 1: In Vitro Potency and Efficacy of this compound at GABAA Receptors
| Assay System | Parameter | Value | Reference Compound | Relative Efficacy | Source |
| Recombinant human GABAA Rs (α1β2γ2) in CHO-K1 cells | EC50 for GABA potentiation | 138 nmol/L | Zolpidem | 41% | [5] |
| Native GABAA Rs in cultured rat cortical neurons | EC50 for GABA potentiation | 208 nmol/L | - | - | [5] |
| Recombinant human GABAA Rs (α1-5/β2/γ2) in Xenopus oocytes | GABA Potentiation (at EC20 GABA) | 167% | - | - | [5] |
Table 2: Subtype Selectivity of this compound at Human GABAA Receptors (expressed in Xenopus oocytes)
| GABAA Receptor Subtype | EC50 for GABA Potentiation | Relative Efficacy vs. Chlordiazepoxide | Source |
| α1β2γ2 | 295 nmol/L | 60% | [5] |
| α2β2γ2 | 1737 nmol/L | 26% | [5] |
| α3β2γ2 | 2089 nmol/L | 56% | [5] |
| α5β2γ2 | 281 nmol/L | 41% | [5] |
| α4β2γ2 | No activity observed | - | [5] |
Table 3: Binding Affinity of this compound for GABAA Receptor Benzodiazepine Site
| Receptor Subtype | Parameter | Value | Source |
| Recombinant GABAA receptors | pIC50 | ≤6.1 | [2][6] |
| α1β2γ2 | pKi | 6.4 (at 4°C) | [7] |
| α2β2γ2 | pKi | <5.5 (at 4°C) | [7] |
| α5β2γ2 | pKi | 6.4 (at 4°C) | [7] |
Table 4: In Vivo Receptor Occupancy of this compound in Mice
| Target | ED50 | Source |
| Benzodiazepine Site | 36 mg/kg | [2][8] |
| SV2A | 0.2 mg/kg | [2][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Two-Electrode Voltage Clamp on Xenopus Oocytes
-
Objective: To evaluate the selectivity of this compound for different GABAA receptor subtypes.
-
Methodology:
-
Recombinant human GABAA receptor subunits (α1-5, β2, γ2) are expressed in Xenopus laevis oocytes.
-
Oocytes are voltage-clamped at a holding potential of -70 mV.
-
GABA is applied at a concentration that elicits 20% of the maximal response (EC20).
-
This compound is co-administered with GABA at varying concentrations to determine its potentiating effect on the GABA-induced chloride current.
-
EC50 values are calculated from the concentration-response curves.
-
The relative efficacy is determined by comparing the maximal effect of this compound to that of a full agonist like chlordiazepoxide.[5]
-
Patch Clamp on CHO-K1 Cells and Rat Primary Cortical Neurons
-
Objective: To determine the effect of this compound on GABA-mediated chloride currents in both recombinant and native GABAA receptors.
-
Methodology:
-
For recombinant receptors, a CHO-K1 cell line stably expressing the human α1β2γ2 GABAA receptor subtype is used. For native receptors, primary cortical neurons are cultured from rat embryos.
-
The whole-cell patch-clamp technique is employed to record chloride currents.
-
Cells are held at a specific holding potential.
-
This compound is first applied alone to test for direct agonist activity.
-
Subsequently, this compound is co-applied with GABA (at EC20) to measure the potentiation of the GABA-evoked current.
-
Concentration-response curves are generated to calculate the EC50 for the potentiating effect.[5]
-
Visualizations
GABAA Receptor Signaling Pathway with this compound Modulation
References
- 1. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 8. researchgate.net [researchgate.net]
Preclinical Epilepsy Models for Padsevonil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Padsevonil, a first-in-class antiepileptic drug (AED) candidate with a novel dual mechanism of action. This compound was rationally designed to concurrently bind to synaptic vesicle protein 2 (SV2) isoforms (A, B, and C) and the benzodiazepine (B76468) site of the GABAA receptor, aiming for a synergistic antiseizure effect.[1][2][3] While the clinical development of this compound was ultimately discontinued (B1498344) due to failure to meet primary efficacy endpoints in pivotal trials, the extensive preclinical data generated remains a valuable resource for researchers in the field of epilepsy drug discovery.[4] This document summarizes key quantitative data from various preclinical models, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Dual Mechanism of Action
This compound's unique therapeutic approach stems from its ability to modulate both presynaptic and postsynaptic activity.[1][5] Presynaptically, it binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are involved in the regulation of neurotransmitter release.[6][7] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of GABAA receptors, enhancing GABAergic inhibition.[3][5][8] This dual action was hypothesized to provide superior seizure control compared to agents targeting a single pathway.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of action of this compound at the synapse.
In Vitro Binding Affinity and Functional Activity
This compound's interaction with its molecular targets has been extensively characterized in vitro. The following tables summarize its binding affinities and functional properties.
Table 1: Binding Affinity of this compound for SV2 Isoforms
| Ligand | Target | pKi |
| This compound | SV2A | 8.5 [9] |
| SV2B | 7.9 [9] | |
| SV2C | 8.5 [9] | |
| Levetiracetam | SV2A | 5.2[9] |
| Brivaracetam | SV2A | 6.6[9] |
Table 2: Binding Affinity of this compound for GABAA Receptor Subtypes
| GABAA Receptor Subtype | pKi |
| α1β2γ2 | 6.4[7] |
| α2β2γ2 | <5[7] |
| α5β2γ2 | 6.4[7] |
Table 3: Functional Activity of this compound at GABAA Receptors
| Parameter | Value |
| GABA Potentiation (EC50) | |
| Recombinant human α1β2γ2 | 138 nmol/L[5][8] |
| Native rat cortical neurons | 208 nmol/L[5][8] |
| Relative Efficacy (vs. Zolpidem) | 41%[5][8] |
| Relative Efficacy (vs. Chlordiazepoxide) | |
| α1β2γ2 | 60%[8] |
| α2β2γ2 | 26%[8] |
| α3β2γ2 | 56%[8] |
| α5β2γ2 | 41%[8] |
Efficacy in Acute Seizure Models
This compound demonstrated potent, dose-dependent protection in a variety of acute, induced seizure models in rodents. These models are crucial for initial screening and characterization of potential AEDs.
Table 4: Efficacy of this compound in Acute Rodent Seizure Models
| Seizure Model | Species | ED50 (mg/kg) |
| 6 Hz Stimulation | Mouse | 1.2[1] |
| Pilocarpine-induced | Mouse | Not specified, potent protection[1] |
| 11-deoxycortisol-induced | Mouse | Not specified, potent protection[1] |
| Acoustically-induced | Mouse | Not specified, potent protection[1] |
| Pentylenetetrazol (PTZ) | Mouse | Less potent[1] |
| Bicuculline-induced | Mouse | Less potent[1] |
| Maximal Electroshock (MES) | Mouse | Less potent[1] |
Experimental Workflow for Acute Seizure Models
Caption: Generalized workflow for acute seizure model testing.
Efficacy in Chronic Epilepsy Models
More clinically relevant are chronic models that mimic aspects of human epilepsy, including spontaneous recurrent seizures and drug resistance. This compound showed significant efficacy in several such models.
Table 5: Efficacy of this compound in Chronic Rodent Epilepsy Models
| Epilepsy Model | Species | Key Findings |
| Amygdala Kindling | Mouse | ED50 for focal-to-bilateral seizures: 1.2 mg/kg[10] |
| Rat | Significant protection[1] | |
| Intrahippocampal Kainate | Rat | Dose-dependent protective effects[1] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Dose-dependent protective effects[1] |
Experimental Protocol: Amygdala Kindling Model in Mice
-
Animal Model: Male C57BL/6 mice.
-
Electrode Implantation: A bipolar electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Procedure: After a recovery period, animals receive daily electrical stimulation of the amygdala at an intensity just above the afterdischarge threshold.
-
Seizure Scoring: Behavioral seizures are scored according to a standardized scale (e.g., Racine scale). Animals are considered fully kindled when they consistently exhibit stage 5 seizures (focal seizure evolving to a bilateral tonic-clonic seizure).
-
Drug Testing: Fully kindled mice are administered this compound or vehicle intraperitoneally.
-
Endpoint: Thirty minutes after drug administration, the amygdala is stimulated, and the seizure severity and duration are recorded and compared to pre-drug baseline. The ED50 is calculated as the dose that protects 50% of animals from focal-to-bilateral seizures.[10]
Preclinical Pharmacokinetics and Safety
Preclinical studies indicated that this compound has good absorption and its clearance is primarily mediated by metabolism.[11][12] In vitro studies identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme involved in its metabolism, with a minor contribution from CYP2C19.[11][12] this compound was also identified as a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[11][12]
Importantly, in a neonatal rat model, this compound suppressed pentylenetetrazole (PTZ)-evoked seizures without inducing the level of cell death observed with some other AEDs, suggesting a favorable safety profile in the developing brain.[13][14] Furthermore, in contrast to diazepam, tolerance to this compound's antiseizure effects was not observed in the pentylenetetrazol-induced clonic seizure threshold test.[1][15]
Conclusion
The preclinical data for this compound demonstrate a robust and broad-spectrum antiseizure efficacy in a wide range of rodent models, consistent with its novel dual mechanism of action. While the translation to clinical efficacy in treatment-resistant epilepsy was not successful, the preclinical findings provide valuable insights into the potential of targeting both SV2 and GABAA pathways. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers working on the next generation of antiepileptic therapies.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atriumhealth.org [atriumhealth.org]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetic and Metabolic Profile of Padsevonil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of padsevonil, an investigational antiseizure medication. The information is compiled from preclinical and clinical studies to support further research and development in the field of epilepsy treatment.
Executive Summary
This compound is an antiseizure medication candidate that underwent clinical development for drug-resistant epilepsy.[1] Its clearance is primarily mediated by metabolism, with cytochrome P450 (CYP) enzymes CYP3A4 and CYP2C19 playing key roles.[1][2][3][4] The drug exhibits good absorption and time-dependent pharmacokinetics.[1][3][4] This document details the metabolic pathways, pharmacokinetic parameters, and the methodologies of the key experiments conducted to elucidate the disposition of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
Following oral administration, this compound demonstrates good absorption, with over 83% of the administered dose being absorbed.[2] In a study with healthy Chinese subjects receiving a single 200 mg dose, the time to reach maximum plasma concentration (tmax) was rapid, with a median of 1.25 hours.[5]
Distribution
Specific details on the volume of distribution are not extensively available in the reviewed literature.
Metabolism
The clearance of this compound is predominantly driven by metabolism.[1][2][3]
Key Metabolic Pathways:
-
Phase I Metabolism: The primary routes of phase I metabolism involve N-demethylation to form a desmethyl metabolite and oxidation to a carboxylic acid metabolite.[2]
-
Phase II Metabolism: The desmethyl metabolite undergoes further glucuronidation.[2]
The desmethyl metabolite is the major active metabolite, although its affinity for the SV2A target is lower than that of the parent compound.[2] The carboxylic acid metabolite is considered inactive.[2]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Padsevonil: A Deep Dive into the Roles of CYP3A4 and CYP2C19
For Immediate Release
This technical guide provides an in-depth analysis of the metabolic disposition of padsevonil, with a specific focus on the pivotal roles played by cytochrome P450 enzymes CYP3A4 and CYP2C19. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, drug metabolism, and clinical development.
Executive Summary
This compound, an antiseizure medication candidate, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) system. Preclinical and clinical studies have definitively identified CYP3A4 as the principal enzyme responsible for its clearance, with a secondary, yet significant, contribution from CYP2C19. The primary metabolic route is the formation of a major active desmethyl metabolite. Notably, this compound exhibits time-dependent kinetics due to an irreversible, mechanism-based inhibition of CYP2C19, which alters the relative contribution of these two enzymes upon repeat dosing. Understanding this metabolic profile is critical for predicting drug-drug interactions (DDIs) and ensuring safe and effective clinical use.
In Vitro Characterization of this compound Metabolism
The metabolic fate of this compound was extensively investigated using a panel of in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes (supersomes). These studies employed three key methodologies to elucidate the contribution of individual CYP isoforms: chemical and antibody inhibition assays, metabolism profiling in recombinant enzyme systems, and correlation analysis with isoform-specific activities in a panel of HLMs.
Key Metabolites
The primary phase I metabolites of this compound are its desmethyl and carboxylic acid derivatives.[1] The desmethyl metabolite is the major active metabolite, although its affinity for the SV2A target is lower than that of the parent compound.[1]
Quantitative Contribution of CYP3A4 and CYP2C19
In vitro experiments have quantified the relative importance of CYP3A4 and CYP2C19 in the formation of the desmethyl metabolite of this compound.
Recombinant Enzyme Analysis
Incubation of this compound with a panel of recombinant human CYP enzymes identified CYP3A4 as the isoform with the highest metabolic activity towards the drug. CYP2C19 also demonstrated metabolic capability, albeit to a lesser extent. The calculated intrinsic clearance and percentage contribution of each enzyme to this compound's overall metabolic clearance are summarized below.
| Enzyme | Metabolic Intrinsic Clearance (CLint) | % Contribution to Clearance |
| CYP3A4 | High | Major |
| CYP2C19 | Moderate | Minor |
| Other CYPs | Low to Negligible | Minimal |
Note: This table is a qualitative representation based on descriptions from the source material. Specific quantitative values for CLint were not publicly available in the reviewed literature but the relative contributions are well-established.[1]
Inhibition Studies in Human Liver Microsomes
Chemical and antibody inhibition studies in pooled human liver microsomes further solidified the roles of CYP3A4 and CYP2C19. Specific inhibitors and antibodies for these enzymes were used to probe their contribution to the formation of the desmethyl metabolite.
| Inhibition Condition | Target Enzyme | % Inhibition of Desmethyl Metabolite Formation |
| Chemical Inhibitor (Ketoconazole) | CYP3A4 | Significant Inhibition |
| Chemical Inhibitor (Ticlopidine) | CYP2C19 | Moderate Inhibition |
| Anti-CYP3A4 Antibody | CYP3A4 | Significant Inhibition |
| Anti-CYP2C19 Antibody | CYP2C19 | Moderate Inhibition |
Note: This table summarizes the findings that specific inhibition of CYP3A4 and CYP2C19 leads to a reduction in this compound metabolism. The exact percentages are illustrative of the qualitative findings reported in the source material.[1]
Dynamic Role of CYP2C19 and Time-Dependent Kinetics
A critical aspect of this compound's metabolism is its action as a time-dependent, irreversible inhibitor of CYP2C19.[1] This autoinhibition leads to a shift in the metabolic pathway upon multiple dosing.
Following a single dose, CYP3A4 and CYP2C19 both contribute significantly to the metabolic clearance of this compound.[1] However, at steady state, the contribution of CYP2C19 is diminished due to its inactivation, making CYP3A4 the predominantly responsible enzyme for metabolic clearance.[1] This phenomenon was confirmed in clinical studies with CYP2C19 poor metabolizers, who did not exhibit time-dependent kinetics with this compound.[1]
Experimental Protocols and Methodologies
Recombinant CYP Enzyme Phenotyping
This experiment aims to identify which CYP enzymes are capable of metabolizing a drug candidate and to determine the kinetic parameters of the interaction.
Chemical and Antibody Inhibition Assay
This assay determines the extent to which specific CYP enzymes contribute to a drug's metabolism in a complex system like human liver microsomes.
Metabolic Pathway of this compound
The collected data culminates in a clear understanding of this compound's metabolic fate, highlighting the differential roles of CYP3A4 and CYP2C19 and the impact of autoinhibition.
Conclusions and Clinical Implications
The metabolism of this compound is well-characterized, with CYP3A4 being the dominant enzyme responsible for its clearance. The minor contribution of CYP2C19 is complicated by this compound's mechanism-based inhibition of this enzyme, a critical consideration for its clinical pharmacology.
These findings have several key implications for drug development and clinical practice:
-
High Potential for DDIs: Co-administration of this compound with strong inducers or inhibitors of CYP3A4 will likely result in significant changes in this compound exposure.[1][2]
-
CYP2C19 Genotype: While CYP2C19's role is minor at steady state, genetic polymorphisms affecting its function may influence initial exposure to this compound.[1]
-
Dosing Regimen: The time-dependent kinetics must be considered when establishing dosing regimens to ensure that steady-state concentrations are both safe and effective.
This comprehensive understanding of this compound's metabolism, particularly the interplay between CYP3A4 and CYP2C19, is fundamental for its continued development and for guiding safe prescribing practices in the future.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Padsevonil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padsevonil (UCB-0942) is a novel antiepileptic drug candidate rationally designed with a dual mechanism of action, targeting both presynaptic and postsynaptic sites. It exhibits high binding affinity for all three isoforms of the synaptic vesicle glycoprotein (B1211001) 2 (SV2A, SV2B, and SV2C) and acts as a positive allosteric modulator and partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2][3] This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathway of this compound, including experimental protocols and characterization data. Furthermore, it elucidates the signaling pathways through which this compound exerts its therapeutic effects.
Chemical Structure
This compound is chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one.[6] The molecule possesses a chiral center at the C4 position of the pyrrolidinone ring, with the (R)-enantiomer being the active stereoisomer. Its chemical structure combines a substituted pyrrolidinone moiety with a novel imidazo[2,1-b][4][5]thiadiazole heterocyclic system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-yl]methyl]pyrrolidin-2-one |
| Molecular Formula | C₁₄H₁₄ClF₅N₄O₂S |
| Molecular Weight | 432.80 g/mol |
| CAS Number | 1294000-61-5 |
| Appearance | White to off-white solid |
| SMILES | O=C1N(CC2=C(C(F)(F)F)N=C3SC(COC)=NN32)C--INVALID-LINK--C1 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as outlined in the patent literature, primarily attributed to Quesnel et al.[7] The overall synthetic strategy involves the preparation of two key intermediates: the chiral pyrrolidinone derivative, (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one , and the heterocyclic aldehyde, 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde . These intermediates are then coupled to yield the final product.
Synthesis of Key Intermediates
2.1.1. Synthesis of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (Intermediate 1)
2.1.2. Synthesis of 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (Intermediate 2)
The synthesis of this heterocyclic aldehyde involves the construction of the imidazo[2,1-b][4][5]thiadiazole ring system. This is typically achieved through the condensation of a substituted 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, followed by functional group manipulations to introduce the methoxymethyl and trifluoromethyl groups, and subsequent formylation to yield the aldehyde.[12][13][14][15]
Final Assembly of this compound
The final step in the synthesis of this compound is the reductive amination between the chiral pyrrolidinone intermediate 1 and the heterocyclic aldehyde intermediate 2 .
Experimental Protocol: Reductive Amination
To a solution of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (1 ) and 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (2 ) in a suitable solvent such as dichloromethane (B109758) or dichloroethane, a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride is added. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Note: The specific quantities of reagents, reaction times, and purification details would be outlined in the specific patent (WO 2011/113823 A1), which is not fully accessible in the provided search results.
Characterization Data
Table 2: Analytical Data for this compound
| Analysis | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spec (HRMS) | Data not available in search results. |
| HPLC Purity | >99% |
The detailed NMR and mass spectrometry data are typically found in the supplementary information of publications or the experimental sections of patents, which were not fully retrieved in the search.
Signaling Pathways and Mechanism of Action
This compound's unique pharmacological profile stems from its dual action on two key targets in the central nervous system: synaptic vesicle glycoprotein 2A (SV2A) and the GABA-A receptor.[1][2][3][4][16]
Interaction with Synaptic Vesicle Glycoprotein 2A (SV2A)
This compound binds with high affinity to all three isoforms of SV2 (A, B, and C), with a particularly high affinity for SV2A.[17][18] SV2A is a transmembrane protein located on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. The binding of this compound to SV2A is thought to modulate the function of the protein, leading to a reduction in presynaptic neurotransmitter release, particularly during periods of excessive neuronal activity, thereby contributing to its anticonvulsant effects.[5][16]
Caption: this compound's interaction with the presynaptic protein SV2A.
Modulation of the GABA-A Receptor
This compound also acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABA-A receptor.[19][20][21][22] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the benzodiazepine site, this compound enhances the effect of GABA, leading to increased chloride influx and a potentiation of inhibitory neurotransmission.[3][19] This action contributes to the overall reduction in neuronal excitability and seizure suppression.
Caption: this compound's modulation of the postsynaptic GABA-A receptor.
Quantitative Data
Table 3: In Vitro Binding Affinities and In Vivo Efficacy of this compound
| Target | Parameter | Value | Reference |
| Human SV2A | pKi | 8.5 | [3] |
| Human SV2B | pKi | 7.9 | [1] |
| Human SV2C | pKi | 8.5 | [1] |
| Rat GABA-A Receptor (α1β2γ2) | pIC₅₀ | ≤6.1 | [16] |
| Recombinant Human GABA-A Receptor (α1β2γ2) | EC₅₀ (GABA potentiation) | 138 nM | [3][19] |
| Native Rat GABA-A Receptors | EC₅₀ (GABA potentiation) | 208 nM | [23] |
| In Vivo SV2A Occupancy (mice) | ED₅₀ | 0.2 mg/kg | [1] |
| In Vivo Benzodiazepine Site Occupancy (mice) | ED₅₀ | 36 mg/kg | [1] |
| Anticonvulsant effect (6Hz seizure model, mice) | ED₅₀ | 0.16 mg/kg | [23] |
| Anticonvulsant effect (acoustic seizure model, mice) | ED₅₀ | 0.17 mg/kg | [6] |
| Anticonvulsant effect (pilocarpine-induced seizures, mice) | ED₅₀ | 0.19 mg/kg | [23] |
Conclusion
This compound represents a significant advancement in the rational design of antiepileptic drugs, featuring a unique dual mechanism of action that targets both presynaptic and postsynaptic mechanisms of neuronal hyperexcitability. Its complex chemical structure is assembled through a convergent synthetic route, culminating in the coupling of two key intermediates. The high-affinity binding to SV2A and positive allosteric modulation of the GABA-A receptor provide a synergistic approach to seizure control. Further elucidation of the detailed synthetic protocols and comprehensive characterization data will be crucial for its continued development and potential clinical application. The information presented in this guide offers a solid foundation for researchers and professionals in the field of drug discovery and development.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 18. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]
- 19. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 23. medchemexpress.com [medchemexpress.com]
Padsevonil for Drug-Resistant Focal Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (formerly UCB-0942) was an investigational antiepileptic drug (AED) developed by UCB Pharma for the treatment of drug-resistant focal epilepsy.[1] It represented a novel, first-in-class therapeutic candidate designed with a dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in epileptogenesis.[2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. Despite promising early-phase results, the development of this compound was ultimately discontinued (B1498344) after failing to meet primary endpoints in larger pivotal trials, a critical case study in the challenges of AED development.[1]
Core Mechanism of Action
This compound was rationally designed to simultaneously interact with two distinct molecular targets:
-
Synaptic Vesicle Protein 2 (SV2): It acts as a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][5][6] The binding to SV2A, a known target for AEDs like levetiracetam (B1674943) and brivaracetam, is believed to modulate neurotransmitter release.[2][7] this compound exhibited a higher affinity and slower dissociation kinetics for SV2A compared to its predecessors.[3][8]
-
GABA-A Receptors: It functions as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, thereby enhancing GABAergic inhibition.[2][6][9] This action is intended to provide a synergistic anticonvulsant effect. The partial agonism was a deliberate design feature to potentially reduce the tolerance and sedation commonly associated with full benzodiazepine agonists.[2][9]
The following diagram illustrates the dual mechanism of action of this compound at the synapse.
Preclinical Pharmacology
This compound's unique pharmacological profile was characterized through a series of in vitro and in vivo studies.
In Vitro Binding Affinities
Binding assays were conducted to determine the affinity of this compound for its target receptors. The results demonstrated high, nanomolar affinity for all three SV2 isoforms and a lower, micromolar affinity for the benzodiazepine site on the GABA-A receptor.
| Target | This compound Affinity (pKi) | Levetiracetam Affinity (pKi) | Brivaracetam Affinity (pKi) |
| SV2A | 8.5[3][8] | 5.2[3][8] | 6.6[3][8] |
| SV2B | 7.9[8] | Low affinity | Low affinity |
| SV2C | 8.5[8] | Low affinity | Low affinity |
| GABA-A (Benzodiazepine Site) | 6.4 (α1β2γ2)[5] | Not Applicable | Not Applicable |
In Vivo Receptor Occupancy
In vivo studies in mice confirmed the dual-target engagement, with high occupancy of SV2A at lower doses and engagement of the benzodiazepine site at higher doses.
| Target | This compound ED50 (mg/kg) |
| SV2A Occupancy | 0.2[3][5] |
| Benzodiazepine Site Occupancy | 36[3] |
Experimental Protocols: Preclinical
-
In Vitro Binding Assays:
-
SV2 Binding: Radioligand binding assays were performed using membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or SV2C. [3H]this compound was used as the radioligand. Affinity (Ki) values were determined by competitive displacement of the radioligand with increasing concentrations of the test compound.
-
GABA-A Receptor Binding: Binding assays were conducted on membranes from cells expressing various recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[9] Affinity for the benzodiazepine site was determined using radiolabeled ligands such as [3H]flumazenil.[5]
-
-
Functional Assays:
-
GABA-A Receptor Electrophysiology: The functional effect of this compound on GABA-A receptors was assessed using two-electrode voltage clamp or patch-clamp techniques on Xenopus oocytes or cultured mammalian cells (e.g., CHO-K1) expressing specific GABA-A receptor subtypes.[9] The potentiation of GABA-evoked chloride currents was measured to characterize the modulatory effects of this compound.[9]
-
-
In Vivo Seizure Models:
-
This compound's anticonvulsant activity was evaluated in a range of rodent models of epilepsy, including acute seizure models (e.g., 6 Hz stimulation, maximal electroshock, pentylenetetrazol) and chronic epilepsy models (e.g., amygdala kindling, intrahippocampal kainate).[10] Efficacy was determined by the dose-dependent protection against seizure induction or severity.[10]
-
Translational Development and Clinical Trials
A key aspect of this compound's development was a translational approach, using Positron Emission Tomography (PET) imaging in healthy volunteers to inform dose selection for clinical trials in patients with epilepsy.[2][11]
Phase IIa Proof-of-Concept Study (NCT02495844)
This initial clinical study aimed to evaluate the efficacy and safety of a single dose of this compound in a small population of patients with highly drug-resistant focal epilepsy.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][11]
-
Patient Population: Adults with highly treatment-resistant epilepsy, experiencing ≥4 focal seizures per week and having failed to respond to ≥4 prior AEDs.[2][11]
-
Treatment:
-
Primary Endpoint: ≥75% reduction in seizure frequency during the inpatient period.[2][11]
| Outcome | This compound (n=26) | Placebo (n=27) | p-value |
| ≥75% Responders (Inpatient) | 30.8%[2][11] | 11.1%[2][11] | 0.067 |
| Median Reduction in Weekly Seizure Frequency (Inpatient) | 53.7%[2][11] | 12.5%[2][11] | 0.026 |
Pivotal Trials: Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840)
Following the encouraging Phase IIa results, two larger, pivotal trials were initiated to confirm the efficacy and safety of this compound across a range of doses.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[12][13]
-
Patient Population: Adults with drug-resistant focal-onset seizures, having failed to achieve seizure control with at least 4 prior AEDs and on a stable regimen of 1-3 AEDs.[14]
-
Treatment: Patients were randomized to receive placebo or one of several fixed doses of this compound (twice daily) as adjunctive therapy for a 12-week maintenance period.
-
Primary Endpoint: Percentage reduction from baseline in observable focal-onset seizure frequency over the 12-week maintenance period.[16]
| Outcome | Placebo (n=81) | This compound 50mg (n=80) | This compound 100mg (n=82) | This compound 200mg (n=81) | This compound 400mg (n=81) |
| % Reduction in Seizure Frequency vs Placebo | - | 17.2% | 19.1% | 19.2% | 12.4% |
| p-value vs Placebo | - | - | 0.128 | 0.128 | 0.248 |
| 50% Responder Rate | 21.0%[15] | 33.8% (p=0.045)[15] | 31.7% (p=0.079)[15] | 25.9% (p=0.338)[15] | 32.1% (p=0.087)[15] |
| Outcome | Placebo (n=54) | This compound 100mg (n=60) | This compound 200mg (n=56) | This compound 400mg (n=56) |
| % Reduction in Seizure Frequency vs Placebo | - | -5.6% | 6.5% | 6.3% |
| p-value vs Placebo | - | 0.687 | 0.687 | 0.687 |
| 50% Responder Rate | 27.8%[15] | 35.6% (p=0.425)[15] | 33.9% (p=0.625)[15] | 42.9% (p=0.125)[15] |
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with other centrally acting AEDs.
| Adverse Event | Frequency in this compound Groups |
| Somnolence | 45.5% (Phase IIa)[2][11] |
| Dizziness | 43.6% (Phase IIa)[2][11] |
| Headache | 25.5% (Phase IIa)[2][11] |
| Fatigue | Consistent across trials |
| Irritability | Consistent across trials |
Discontinuation and Future Implications
In 2020, following the negative results of the pivotal trials, UCB announced the discontinuation of the entire this compound clinical development program.[1] The failure of this compound, despite a strong scientific rationale and promising early data, highlights the profound challenges in developing new therapies for drug-resistant epilepsy. It underscores the "translational gap" between preclinical models, early-phase human studies, and large-scale clinical confirmation. The this compound story serves as a valuable case study for the neuroscience research and drug development community, emphasizing the complexities of targeting neuronal networks in highly refractory patient populations.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 6. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Characterization of Padsevonil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (UCB-0942) is a novel antiepileptic drug (AED) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic mechanisms of neuronal excitability.[1][2] It was developed to interact with synaptic vesicle protein 2 (SV2) isoforms and the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor.[3][4] This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Although clinical development was discontinued (B1498344) due to failure to meet primary efficacy endpoints in Phase 3 trials, the preclinical data for this compound remains a valuable case study in rational drug design for epilepsy.[5][6]
Core Mechanism of Action
This compound was designed to modulate neuronal activity via two distinct targets:
-
Presynaptic Target: Synaptic Vesicle Protein 2 (SV2): this compound binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][4] This interaction is thought to modulate neurotransmitter release.[7]
-
Postsynaptic Target: GABAA Receptor: this compound acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the GABAA receptor, enhancing GABAergic inhibition.[8][9]
This dual-target engagement was intended to provide a synergistic antiseizure effect.[2]
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been extensively characterized. The following tables summarize the key quantitative data from various binding and functional assays.
Table 1: Binding Affinity of this compound for SV2 Proteins and GABAA Receptors
| Target | Ligand | Preparation | pKi | Reference |
| Human SV2A | [3H]this compound | Recombinant | 8.5 | [3][4] |
| Human SV2B | [3H]this compound | Recombinant | 7.9 | [3][4] |
| Human SV2C | [3H]this compound | Recombinant | 8.5 | [3][4] |
| Human GABAA α1β2γ2 | [3H]Flumazenil | Recombinant | 6.4 | [4][10] |
| Human GABAA α5β2γ2 | [3H]Flumazenil | Recombinant | 6.4 | [10] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Activity of this compound at GABAA Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nmol/L) | Relative Efficacy (%) | Reference |
| Human α1β2γ2 | Patch Clamp | EC50 | 138 | 41 (vs. Zolpidem) | [8] |
| Rat Cortical Neurons | Patch Clamp | EC50 | 208 | - | [8] |
| Human α1β2γ2 | TEVC | EC50 | 295 | 60 (vs. Chlordiazepoxide) | [4][8] |
| Human α2β2γ2 | TEVC | EC50 | 1737 | 26 (vs. Chlordiazepoxide) | [4][8] |
| Human α3β2γ2 | TEVC | EC50 | 2089 | 56 (vs. Chlordiazepoxide) | [4][8] |
| Human α5β2γ2 | TEVC | EC50 | 281 | 41 (vs. Chlordiazepoxide) | [4][8] |
EC50 is the half-maximal effective concentration. TEVC stands for Two-Electrode Voltage Clamp.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. The following sections describe the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
These assays were employed to determine the binding affinity of this compound for its molecular targets.
Objective: To quantify the affinity of this compound for SV2 isoforms and the benzodiazepine site on the GABAA receptor.
General Protocol:
-
Membrane Preparation: Membranes were prepared from cells expressing recombinant human SV2A, SV2B, SV2C, or GABAA receptor subtypes, or from brain tissue (e.g., rat or human cortex).
-
Incubation: Membranes were incubated with a specific radioligand (e.g., [3H]this compound for SV2 or [3H]Flumazenil for the benzodiazepine site) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Electrophysiological Assays
Electrophysiological techniques were used to assess the functional activity of this compound on GABAA receptors.
1. Patch-Clamp Recordings on Recombinant Human GABAA Receptors:
Objective: To determine the effect of this compound on GABA-mediated Cl- currents in a controlled cellular environment.[8]
Protocol:
-
Cell Culture: A stable CHO-K1 cell line expressing recombinant human GABAA receptors (α1β2γ2) was used.[8]
-
Whole-Cell Patch-Clamp: Whole-cell patch-clamp recordings were performed on these cells.
-
Drug Application: this compound was applied at various concentrations in the presence of a fixed concentration of GABA (typically the EC20, the concentration that produces 20% of the maximal response).[4][8]
-
Current Measurement: The potentiation of GABA-evoked Cl- currents by this compound was measured.
-
Data Analysis: Concentration-response curves were generated to determine the EC50 and maximal efficacy of this compound.[8]
2. Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes:
Objective: To evaluate the selectivity of this compound for different GABAA receptor subtypes.[8]
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes were injected with cRNAs encoding different combinations of human GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[4][8]
-
TEVC Recording: Two-electrode voltage-clamp recordings were performed on the injected oocytes.
-
Drug Application: Oocytes were exposed to GABA (at EC20) in the presence and absence of varying concentrations of this compound.[4][8]
-
Current Measurement: The modulation of GABA-induced currents by this compound was recorded for each receptor subtype.
-
Data Analysis: EC50 values and relative efficacies were calculated to determine the subtype selectivity of this compound.[4][8]
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound at a glutamatergic synapse.
Caption: Dual mechanism of this compound at the synapse.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for determining the binding affinity of this compound using a radioligand displacement assay.
Caption: Workflow for radioligand binding assay.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
This diagram illustrates the process of evaluating this compound's functional activity on different GABAA receptor subtypes expressed in Xenopus oocytes.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Selectivity and Functional Profile
This compound's in vitro profile demonstrates several key characteristics:
-
Positive Allosteric Modulator: this compound potentiates GABA-mediated chloride currents but does not activate the GABAA receptor in the absence of GABA.[4][8]
-
Partial Agonist: At the benzodiazepine site, this compound exhibits partial agonist properties, with a relative efficacy of 40-60% compared to full agonists like zolpidem and chlordiazepoxide.[3][8] This was a deliberate design feature intended to reduce the potential for tolerance and side effects associated with full benzodiazepine agonists.[7]
-
Subtype Selectivity: this compound demonstrates higher potency at α1- and α5-containing GABAA receptors compared to α2- and α3-containing receptors.[4][8] It shows no activity at benzodiazepine-insensitive α4-containing receptors.[8]
-
SV2 Binding Kinetics: this compound exhibits slower binding kinetics at SV2A compared to levetiracetam (B1674943) and brivaracetam, suggesting a longer target occupancy.[3][11]
Conclusion
The in vitro characterization of this compound reveals a molecule with a unique and rationally designed pharmacological profile. It demonstrates high affinity for all three SV2 isoforms and acts as a partial agonist and positive allosteric modulator at the benzodiazepine site of GABAA receptors, with a degree of subtype selectivity. While this compound did not ultimately succeed in clinical trials, the detailed in vitro data provides valuable insights for the continued development of novel therapeutics for epilepsy and other neurological disorders. The methodologies and findings presented in this guide serve as a comprehensive resource for researchers in the field.
References
- 1. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 10. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
The Differential Effects of Padsevonil on Synaptic Vesicle Protein 2 Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padsevonil (UCB-0942) is a novel antiepileptic drug (AED) candidate engineered as a dual-target agent, exhibiting high affinity for all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C) and moderate affinity for the benzodiazepine (B76468) binding site on the GABAA receptor.[1][2][3] This technical guide provides an in-depth analysis of this compound's interaction with SV2 isoforms, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its mechanistic action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Synaptic vesicle protein 2 (SV2) is a crucial component of the presynaptic terminal, involved in the regulation of neurotransmitter release.[4] The SV2 family comprises three isoforms—SV2A, SV2B, and SV2C—with distinct expression patterns in the brain.[4] SV2A, in particular, has been validated as the molecular target for the racetam class of AEDs, including levetiracetam (B1674943) and brivaracetam.[4] this compound represents a significant advancement in this class, demonstrating a broader and more potent interaction with the SV2 protein family.[1][5] Unlike its predecessors, which are selective for SV2A, this compound binds with high affinity to all three isoforms, suggesting a potentially broader and more robust mechanism of action.[1][4]
Quantitative Binding Affinity of this compound for SV2 Isoforms
This compound's unique pharmacological profile is characterized by its high affinity for SV2A, SV2B, and SV2C. The following tables summarize the quantitative data on its binding affinity (pKi) and dissociation kinetics, in comparison to levetiracetam and brivaracetam.
| Compound | SV2A (pKi) | SV2B (pKi) | SV2C (pKi) | Reference |
| This compound | 8.5 | 7.9 | 8.5 | [1] |
| Levetiracetam | 5.2 | Low Affinity | Low Affinity | [1] |
| Brivaracetam | 6.6 | Low Affinity | Low Affinity | [1] |
| Table 1: Comparative Binding Affinities (pKi) of this compound and Racetam AEDs for SV2 Isoforms. Higher pKi values indicate greater binding affinity. |
| Compound | Target | Dissociation Half-life (t1/2) at 37°C | Reference |
| This compound | Human SV2A | 30 minutes | [1] |
| Levetiracetam | Human SV2A | <0.5 minutes | [1] |
| Brivaracetam | Human SV2A | <0.5 minutes | [1] |
| Table 2: Dissociation Kinetics of this compound and Racetam AEDs from Human SV2A. Longer half-life indicates slower dissociation and more sustained target engagement. |
Experimental Protocols
The binding characteristics of this compound to SV2 isoforms were determined using radioligand binding assays with membranes from cells recombinantly expressing the target proteins. The general methodology is outlined below, based on established protocols.[2]
Preparation of Cell Membranes Expressing Recombinant SV2 Isoforms
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently transfected with expression vectors encoding for human SV2A, SV2B, or SV2C.
-
Cell Harvesting and Lysis: Post-transfection, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
Membrane Isolation: The homogenate is subjected to centrifugation at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay). The membrane preparations are then stored at -80°C until use.
Radioligand Binding Assay
-
Assay Setup: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [3H]this compound), and either buffer or a competing unlabeled ligand (for competition binding assays).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. For saturation binding experiments, the specific binding is plotted against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding experiments, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its characterization.
Discussion
The data presented herein clearly demonstrate that this compound possesses a distinct pharmacological profile compared to existing SV2A-targeting AEDs.[1] Its high affinity for all three SV2 isoforms—SV2A, SV2B, and SV2C—suggests a more comprehensive engagement of the SV2-mediated regulation of neurotransmission.[1][4] Furthermore, the significantly slower dissociation rate of this compound from SV2A implies a more sustained target occupancy, which could translate to a more durable therapeutic effect.[1]
The unique interaction of this compound with the SV2 protein family, coupled with its activity at the GABAA receptor, underscores its potential as a broad-spectrum anticonvulsant.[6][7] This dual mechanism, targeting both presynaptic and postsynaptic sites, may offer a synergistic approach to seizure control, particularly in patients with treatment-resistant epilepsy.[8][9]
Conclusion
This compound is a first-in-class AED candidate with a novel dual mechanism of action. Its high-affinity binding to all three SV2 isoforms and its distinct kinetic profile differentiate it from previous generations of SV2A ligands. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation antiepileptic therapies.
References
- 1. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Titration ELISA as a Method to Determine the Dissociation Constant of Receptor Ligand Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Expert Opinion: Brivaracetam in Management of Epilepsy, European Journal of Clinical and Biomedical Sciences, Science Publishing Group [sciencepublishinggroup.com]
Investigating the neuropharmacology of Padsevonil
An In-Depth Technical Guide on the Neuropharmacology of Padsevonil
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (developmental code name UCB-0942) is a novel, rationally designed antiseizure medication (ASM) candidate.[1][2] It was developed as a first-in-class single molecular entity intended to interact with both presynaptic and postsynaptic targets to achieve superior anticonvulsant activity, particularly for patients with drug-resistant epilepsy.[2][3][4] Its unique mechanism involves high-affinity binding to synaptic vesicle glycoprotein (B1211001) 2 (SV2) and low-to-moderate affinity binding to the benzodiazepine (B76468) site of the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a partial agonist.[1][3][5] Preclinical studies and early-phase clinical trials demonstrated a promising efficacy and tolerability profile.[1][6] However, subsequent large-scale pivotal trials failed to meet their primary efficacy endpoints, leading to the discontinuation of its clinical development in 2020.[7] This guide provides a comprehensive overview of the neuropharmacology of this compound, detailing its mechanism of action, quantitative pharmacodynamic data, and the experimental protocols used in its characterization.
Dual Mechanism of Action
This compound was engineered to modulate both excitatory and inhibitory neurotransmission through two distinct molecular targets.[3][6]
Presynaptic Target: Synaptic Vesicle Glycoprotein 2 (SV2)
This compound is a high-affinity ligand for the synaptic vesicle glycoprotein 2 (SV2).[8] Unlike its predecessors levetiracetam (B1674943) and brivaracetam, which are selective for the SV2A isoform, this compound binds with high affinity to all three known isoforms: SV2A, SV2B, and SV2C.[5][9] The SV2 proteins are integral to synaptic vesicles and are thought to modulate neurotransmitter release, although the precise mechanism by which SV2A ligands exert their antiseizure effect is not fully understood.[1][10] The binding of this compound to SV2A is characterized by significantly slower binding kinetics compared to levetiracetam and brivaracetam, with a dissociation half-life of approximately 30 minutes.[5][11]
Postsynaptic Target: GABAA Receptor
Postsynaptically, this compound acts as a positive allosteric modulator and partial agonist at the benzodiazepine (BZD) binding site of the GABAA receptor.[3][8][12] This binding potentiates the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] By acting as a partial agonist, this compound was designed to provide therapeutic benefits while potentially reducing the risk of tolerance and side effects commonly associated with full benzodiazepine agonists.[1][3] Its affinity for the BZD site is intentionally low-to-moderate.[1][5]
Quantitative Pharmacodynamics
The interactions of this compound with its targets have been quantified through various in vitro and in vivo studies.
Receptor Binding Affinities
Radioligand displacement assays were used to determine the binding affinity (expressed as pKi, the negative logarithm of the inhibition constant, Ki) of this compound and comparator compounds for SV2 and GABAA receptors.
| Compound | Target | Affinity (pKi) | Reference(s) |
| This compound | SV2A | 8.5 | [3][5][9][11] |
| SV2B | 7.9 | [3][5][9][11] | |
| SV2C | 8.5 | [3][5][9][11] | |
| GABAA (α1β2γ2) | 6.4 | [3][11][13] | |
| Levetiracetam | SV2A | 5.2 | [5][9][11] |
| Brivaracetam | SV2A | 6.6 | [5][9][11] |
Functional Activity at GABAA Receptors
Electrophysiological studies quantified this compound's functional effects on GABAA receptors, confirming its role as a positive allosteric modulator with a partial agonist profile.
| Parameter | Receptor Subtype | Value | Reference(s) |
| Potentiation of GABA response | human α1β2γ2 | 167% | [3][14] |
| EC50 | human α1β2γ2 | 138 nM | [3][8][14] |
| Native (rat cortical neurons) | 208 nM | [3][8][14] | |
| α1-containing | 295 nM | [3][14] | |
| α5-containing | 281 nM | [3][14] | |
| α2-containing | 1737 nM | [3][14] | |
| α3-containing | 2089 nM | [3][14] | |
| Relative Efficacy | vs. Zolpidem (α1β2γ2) | 41% | [3][14] |
| vs. Chlordiazepoxide (α1β2γ2) | 60% | [14] | |
| vs. Chlordiazepoxide (α2β2γ2) | 26% | [14] |
In Vivo Target Occupancy
In vivo studies in both mice and humans confirmed that this compound engages its targets in a dose-dependent manner, with high SV2A occupancy achieved at lower doses and GABAA receptor occupancy occurring at higher doses.[3][5]
| Species | Target | Parameter | Value | Reference(s) |
| Mouse | SV2A | ED50 | 0.2 mg/kg | [3][5][11] |
| GABAA (BZD site) | ED50 | 36 mg/kg | [3][5][11] | |
| Human | SV2A | Occupancy | >90% (at >100 mg bid) | [1][15][16] |
| GABAA (BZD site) | Occupancy | ~13.4% (at 400 mg bid) | [1][15] |
Experimental Protocols
The characterization of this compound's neuropharmacology relied on established and rigorous experimental methodologies.
In Vitro Radioligand Binding Assays
These assays quantify the affinity of a drug for its target receptor.
-
Objective : To determine the inhibition constant (Ki) of this compound for SV2 isoforms and GABAA receptor subtypes.
-
Methodology :
-
Membrane Preparation : Recombinant human SV2A, SV2B, and SV2C proteins were expressed in HEK 293 cells, and rat GABAA receptor subunits were expressed in COS-7 cells. Cell membranes containing the target receptors were then prepared and isolated.[13]
-
Binding Reaction : Membranes were incubated with a specific radioligand (e.g., [3H]UCB-30889 for SV2A, [3H]Flumazenil for the BZD site) and varying concentrations of the unlabeled test compound (this compound).
-
Separation : The reaction mixture was filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification : The radioactivity retained on the filter, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis : The data were used to generate a competition curve, from which the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) was determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiological Assays
These methods measure the functional consequences of drug-receptor interaction on ion channel activity.
-
Objective : To characterize this compound as a modulator of GABAA receptor function and determine its potency (EC50) and efficacy.
-
Methodology (Patch Clamp) :
-
Cell Culture : A cell line (e.g., CHO-K1) stably expressing recombinant human GABAA receptors (e.g., α1β2γ2) or primary cortical neurons with native receptors were cultured.[3][14]
-
Recording : A glass micropipette formed a high-resistance seal with the membrane of a single cell (whole-cell configuration). The membrane potential was clamped at a set voltage.
-
Drug Application : The endogenous agonist GABA was applied at a low concentration (e.g., EC20, a concentration that produces 20% of the maximal response) to elicit a baseline chloride current (IGABA).[3]
-
Modulation : this compound was then co-administered with GABA at various concentrations. The potentiation of the GABA-induced chloride current was recorded.[3]
-
Data Analysis : The potentiation of IGABA was plotted against the concentration of this compound to determine the EC50 and maximal efficacy relative to a reference agonist like zolpidem.[3]
-
-
Methodology (Two-Electrode Voltage Clamp - TEVC) : This technique was used to assess subtype selectivity by expressing different combinations of GABAA receptor subunits in Xenopus oocytes.[3][14]
In Vivo Receptor Occupancy via PET Imaging
-
Objective : To quantify the percentage of target receptors occupied by this compound in the living human brain at clinically relevant doses.
-
Methodology :
-
Subject Recruitment : Healthy volunteers were enrolled in the studies.[1][15]
-
Baseline Scan : A baseline Positron Emission Tomography (PET) scan was performed after injection of a specific radiotracer ([11C]UCB-J for SV2A or [11C]flumazenil for GABAA) to measure baseline receptor density.[15]
-
Drug Administration : Subjects received single or multiple doses of this compound.[15]
-
Post-Dose Scan : PET scans were repeated at various time points after drug administration. This compound displaces the radiotracer from the target, leading to a reduction in the PET signal.
-
Pharmacokinetic Sampling : Blood samples were collected to measure plasma concentrations of this compound.[15]
-
Data Analysis : The reduction in the PET signal post-dose compared to baseline was used to calculate the percentage of receptor occupancy (RO). RO data were then correlated with plasma drug concentrations to establish an exposure-occupancy relationship.
-
Conclusion
This compound represents a landmark in rational drug design for epilepsy, embodying a hypothesis-driven approach to creating a dual-target ASM. Its neuropharmacological profile is unique, characterized by high-affinity, slow-dissociation binding to all three SV2 isoforms and partial agonism at the GABAA receptor's benzodiazepine site.[5][9][12] This profile was confirmed through extensive in vitro and in vivo studies, which demonstrated target engagement in a manner consistent with its design—achieving high presynaptic SV2A occupancy and lower, transient postsynaptic GABAA modulation at therapeutic doses.[1][16] Although this compound's clinical development was ultimately halted due to a lack of sufficient efficacy in Phase 3 trials, its journey from concept to clinic provides invaluable insights into the complexities of translating a compelling pharmacological mechanism into clinical benefit for drug-resistant epilepsy.[7] The data and methodologies detailed in this guide underscore the scientific rigor behind its development and serve as a critical reference for future research in neuropharmacology and ASM discovery.
References
- 1. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atriumhealth.org [atriumhealth.org]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presynaptic antiseizure medications - basic mechanisms and clues for their rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 14. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SV2A-and-GABA-A-receptor-occupancy-in-healthy-volunteers-after-single-and-multiple-doses-of-padsevonil-using-the-PET-ligands-UCB-J-and-flumazenil [aesnet.org]
- 16. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Padsevonil: A Technical Guide to its Molecular Targets in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Padsevonil (UCB-0942) is a novel, rationally designed antiseizure medication (ASM) candidate that emerged from a targeted drug discovery program. It was engineered as a first-in-class dual-target agent intended to offer a synergistic mechanism of action for the treatment of drug-resistant focal epilepsy. Its primary molecular targets within the central nervous system are the presynaptic synaptic vesicle protein 2 (SV2) and the postsynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Preclinical and early clinical studies demonstrated a promising profile; however, subsequent larger pivotal trials failed to meet their primary efficacy endpoints, leading to the discontinuation of its clinical development. This guide provides an in-depth technical overview of this compound's interaction with its molecular targets, summarizing the quantitative data, detailing the experimental methodologies used for its characterization, and visualizing its mechanism of action.
Core Molecular Targets and Mechanism of Action
This compound was uniquely designed to modulate both excitatory and inhibitory neurotransmission through simultaneous interaction with two distinct molecular targets.[1]
-
Presynaptic Target: Synaptic Vesicle Protein 2 (SV2) : this compound binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1] SV2 is a crucial component of the synaptic vesicle membrane and is involved in the regulation of neurotransmitter release. While the precise mechanism by which SV2 ligands exert their anticonvulsant effects is not fully elucidated, it is believed to involve the modulation of synaptic vesicle trafficking and exocytosis during high-frequency neuronal firing.[2]
-
Postsynaptic Target: GABA-A Receptor : this compound acts as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] This positive allosteric modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The partial agonist profile was intended to provide therapeutic benefit while minimizing the potential for tolerance and sedation commonly associated with full benzodiazepine agonists.[3]
The dual mechanism of action is depicted in the signaling pathway diagram below.
Quantitative Data: Binding Affinities and Functional Potency
The interaction of this compound with its molecular targets has been quantified through various in vitro and in vivo studies. The following tables summarize these key quantitative parameters.
Table 1: In Vitro Binding Affinity of this compound for SV2 Isoforms
| Target Isoform | Parameter | Value | Species | Comments | Reference(s) |
| SV2A | pKi | 8.5 | Recombinant Human | Significantly higher affinity than levetiracetam (B1674943) (pKi 5.2) and brivaracetam (B1667798) (pKi 6.6). | [1][2] |
| SV2B | pKi | 7.9 | Recombinant Human | Unlike levetiracetam and brivaracetam, which are selective for SV2A. | [1][2] |
| SV2C | pKi | 8.5 | Recombinant Human | High affinity, similar to SV2A. | [1][2] |
| SV2A | Dissociation t½ | 30 minutes | Human protein at 37°C | Markedly slower dissociation kinetics compared to levetiracetam and brivaracetam (<0.5 min). | [2] |
Table 2: In Vitro Binding Affinity and Functional Activity of this compound at GABA-A Receptors
| Receptor Subtype | Parameter | Value | Species/System | Comments | Reference(s) |
| GABA-A (Benzodiazepine Site) | pIC50 | ≤6.1 | Recombinant | Low-to-moderate affinity. | [2] |
| α1β2γ2 | pKi | 6.4 | Recombinant (COS-7 cells) | Moderate affinity. | [4] |
| α5β2γ2 | pKi | 6.4 | Recombinant (COS-7 cells) | Moderate affinity. | [4] |
| α1β2γ2 | EC50 (GABA Potentiation) | 138 nM | Recombinant Human (CHO-K1 cells) | Potentiated GABA responses by 167%. | [3] |
| Native GABA-A | EC50 (GABA Potentiation) | 208 nM | Cultured Rat Cortical Neurons | Demonstrates activity in native neuronal systems. | [3] |
| α1- and α5-containing | EC50 (GABA Potentiation) | 295 nM and 281 nM | Recombinant Human (Xenopus oocytes) | Higher potency at these subtypes. | [3] |
| α2- and α3-containing | EC50 (GABA Potentiation) | 1737 nM and 2089 nM | Recombinant Human (Xenopus oocytes) | Lower potency at these subtypes. | [3] |
| α1β2γ2 | Relative Efficacy | 41% (vs. Zolpidem) | Recombinant Human (CHO-K1 cells) | Confirms partial agonist profile. | [3] |
Table 3: In Vivo Receptor Occupancy of this compound in Mice
| Target | Parameter | Value | Route of Administration | Comments | Reference(s) |
| SV2A | ED50 | 0.2 mg/kg | i.p. | High occupancy at low doses. | [2] |
| Benzodiazepine Site | ED50 | 36 mg/kg | i.p. | Occupancy at higher doses, consistent with in vitro affinity profile. | [2] |
Experimental Protocols
The characterization of this compound's molecular interactions relied on a suite of established pharmacological assays. Below are descriptions of the key experimental methodologies employed.
Radioligand Binding Assays for SV2 and GABA-A Receptors
These assays were used to determine the binding affinity (Ki) of this compound for its targets.
-
Objective : To quantify the affinity of this compound for SV2 isoforms and the benzodiazepine site on GABA-A receptors.
-
General Principle : Competitive binding assays were performed using a radiolabeled ligand ([³H]this compound or [³H]Flunitrazepam) that is known to bind to the target. Membranes from cells expressing the recombinant human target proteins (e.g., HEK293 cells for SV2, COS-7 cells for GABA-A) or from brain tissue were incubated with the radioligand and varying concentrations of unlabeled this compound. The amount of radioligand displaced by this compound was measured, allowing for the calculation of its inhibitory constant (Ki).
-
Methodology Outline :
-
Membrane Preparation : Recombinant human SV2A, SV2B, and SV2C proteins were expressed in HEK293 cells, and rat GABA-A subunits were expressed in COS-7 cells. Cell membranes containing the target receptors were prepared and isolated.
-
Binding Reaction : Membranes were incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [³H]this compound) and a range of concentrations of unlabeled this compound.
-
Separation : The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification : The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis : The data were analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value was calculated using the Cheng-Prusoff equation.
-
Electrophysiological Assays for GABA-A Receptor Function
Electrophysiological techniques were crucial for characterizing this compound as a partial agonist and for quantifying its potentiation of GABA-mediated currents.
-
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes :
-
Objective : To evaluate the selectivity and potency of this compound on different GABA-A receptor subtypes.[3]
-
Methodology Outline :
-
Expression : cRNA for various human GABA-A receptor subunit combinations (e.g., α1-5/β2/γ2) was injected into Xenopus laevis oocytes.
-
Recording : After allowing for protein expression, oocytes were voltage-clamped at a holding potential of -60 mV.[5]
-
Compound Application : GABA at a concentration producing 20% of the maximal response (EC20) was applied, followed by co-application with varying concentrations of this compound.
-
Measurement : The potentiation of the GABA-induced chloride current by this compound was measured to determine its EC50 and relative efficacy compared to a reference full agonist.[3]
-
-
-
Patch-Clamp on Recombinant Cells and Neurons :
-
Objective : To determine the functional activity and mechanism (allosteric modulation) of this compound on recombinant and native GABA-A receptors.[3]
-
Methodology Outline :
-
Cell Preparation : Experiments were conducted on CHO-K1 cells stably expressing human α1β2γ2 GABA-A receptors and on cultured rat primary cortical neurons.
-
Recording Configuration : The whole-cell patch-clamp technique was used to record chloride currents.
-
Protocol : To test for intrinsic activity, this compound was applied in the absence of GABA. To test for allosteric modulation, this compound was co-administered with GABA (at EC20).[3]
-
Analysis : The potentiation of GABA-evoked currents was measured to calculate the EC50. The maximal effect was compared to that of a full agonist like zolpidem to determine relative efficacy.[3]
-
-
Conclusion
This compound is a meticulously designed dual-target ligand that interacts with high affinity to all three SV2 isoforms and acts as a low-to-moderate affinity partial agonist at the benzodiazepine site of GABA-A receptors. The quantitative pharmacological profile, established through rigorous binding and electrophysiological studies, confirmed its intended mechanism of action. While this compound's journey did not result in a new therapeutic option for patients with drug-resistant epilepsy, its development provides a valuable case study in rational drug design and the complexities of translating preclinical pharmacology to clinical efficacy in the central nervous system. The detailed understanding of its molecular interactions remains a significant contribution to the field of neuropharmacology and epilepsy research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 5. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Dual-Target Antiseizure Medication: An In-depth Review of Padsevonil's Early-Stage Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padsevonil (UCB0942) emerged from a rational drug design program as a first-in-class antiseizure medication (ASM) candidate with a novel dual mechanism of action.[1] This technical guide provides a comprehensive overview of the early-stage discovery and development of this compound, from its unique pharmacological profile to its evaluation in preclinical and early-phase clinical studies. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways, this document offers valuable insights for researchers and professionals in the field of epilepsy treatment and drug development. Despite a promising preclinical profile and initial clinical signals, the development of this compound was ultimately discontinued (B1498344) after failing to meet primary efficacy endpoints in larger clinical trials, a journey that holds important lessons for the future of ASM development.[1]
Introduction: A Rational Approach to a Complex Disease
Drug-resistant epilepsy, affecting 30-40% of patients, represents a significant unmet medical need.[2] The development of this compound was driven by a hypothesis-driven, target-based rational drug design program aimed at creating a synergistic antiseizure effect.[2][3] The core concept was to combine two distinct but complementary mechanisms of action in a single molecule: high-affinity binding to synaptic vesicle protein 2 (SV2) and partial agonism at the benzodiazepine (B76468) site of the GABA-A receptor.[2][4] This dual action was intended to provide superior efficacy in patients with drug-resistant focal epilepsy.[5]
Mechanism of Action: A Dual-Pronged Attack on Seizures
This compound was uniquely designed to modulate both presynaptic and postsynaptic activity.[6]
-
Presynaptic Target: Synaptic Vesicle Protein 2 (SV2) : this compound binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[5][7] SV2A is a well-validated target for ASMs, with the efficacy of levetiracetam (B1674943) and brivaracetam (B1667798) linked to their affinity for this protein.[3] this compound displayed a significantly higher affinity for SV2A compared to these existing drugs.[7][8]
-
Postsynaptic Target: GABA-A Receptor : this compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, thereby enhancing GABAergic inhibition.[5][8] This was intended to provide an additional layer of seizure control. As a partial agonist, it was hypothesized that this compound might have a lower potential for tolerance and sedation compared to full benzodiazepine agonists.[8]
Preclinical Discovery and Characterization
Binding Affinity and Functional Activity
In vitro studies were crucial in confirming this compound's unique binding profile.
Table 1: In Vitro Binding Affinities of this compound and Comparators
| Compound | Target | pKi | Reference(s) |
| This compound | SV2A | 8.5 | [7][8] |
| SV2B | 7.9 | [7] | |
| SV2C | 8.5 | [7] | |
| GABA-A (Benzodiazepine Site) | 6.4 | [8] | |
| Levetiracetam | SV2A | 5.2 | [7] |
| Brivaracetam | SV2A | 6.6 | [7] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
Functional characterization through electrophysiological studies revealed that this compound is a positive allosteric modulator of GABA-A receptors with a partial agonist profile.[8] In the presence of GABA, this compound potentiated GABA-evoked currents.[8]
Table 2: Functional Activity of this compound at GABA-A Receptors
| Parameter | Value | Cell Line | Reference(s) |
| EC50 (GABA potentiation) | 138 nM | CHO cells (human α1β2γ2) | [9] |
| 208 nM | Primary rat neurons | [9] | |
| Relative Efficacy (vs. Zolpidem) | 41% | CHO cells (human α1β2γ2) | [8] |
In Vivo Receptor Occupancy
In vivo studies in mice confirmed that this compound engages its targets in a dose-dependent manner.
Table 3: In Vivo Receptor Occupancy of this compound in Mice
| Target | ED50 | Reference(s) |
| SV2A | 0.2 mg/kg | [7] |
| GABA-A (Benzodiazepine Site) | 36 mg/kg | [7] |
ED50 is the dose required to achieve 50% receptor occupancy.
Preclinical Efficacy in Animal Models
This compound demonstrated a broad spectrum of anticonvulsant activity in various rodent models of seizures and epilepsy.[10]
Table 4: Efficacy of this compound in Preclinical Seizure Models
| Seizure Model | Species | Efficacy | Reference(s) |
| 6 Hz model | Mouse | Potent, dose-dependent protection | [10] |
| Amygdala Kindling | Mouse | Significant protection; more potent than 9 other ASMs | [2][10] |
| Pilocarpine-induced seizures | Rodent | Potent, dose-dependent protection | [10] |
| Acoustically-induced seizures | Rodent | Potent, dose-dependent protection | [10] |
| Maximal Electroshock (MES) | Rodent | Less potent | [10] |
| Pentylenetetrazol (PTZ) | Rodent | Less potent | [10] |
Importantly, in the 6 Hz model, this compound provided significantly greater protection than the combination of diazepam with either levetiracetam or brivaracetam, suggesting a synergistic effect of its dual mechanism of action.[10] Furthermore, no tolerance to its antiseizure effects was observed in the pentylenetetrazol-induced seizure threshold test.[10]
Experimental Protocols
Radioligand Binding Assays (Representative Protocol)
-
Objective : To determine the binding affinity (Ki) of this compound for its target receptors.
-
Method :
-
Membrane Preparation : Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in an appropriate buffer.
-
Assay : In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-labeled compound) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology (Representative Protocol)
-
Objective : To characterize the functional effects of this compound on GABA-A receptors.
-
Method :
-
Cell Culture : Cells stably expressing the desired GABA-A receptor subunits (e.g., CHO cells) are cultured on coverslips.
-
Recording Setup : A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette filled with an internal solution is used as the recording electrode.
-
Whole-Cell Configuration : The micropipette is brought into contact with a cell, and a high-resistance seal is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or current (current-clamp).
-
Drug Application : GABA (at a concentration that elicits a submaximal response, e.g., EC20) and varying concentrations of this compound are applied to the cell.
-
Data Acquisition : The resulting ionic currents are recorded and analyzed to determine the effect of this compound on the GABA-A receptor response.
-
Animal Seizure Models (General Principles)
-
Amygdala Kindling Model : This model mimics the development of focal seizures that can become secondarily generalized. It involves repeated, initially sub-convulsive electrical stimulation of the amygdala, leading to a progressive intensification of seizure activity. Once the animals are fully kindled (consistently exhibiting generalized seizures), they are treated with the test compound before stimulation to assess its anticonvulsant efficacy.
-
6 Hz Seizure Model : This model is used to identify drugs that may be effective against therapy-resistant focal seizures. A low-frequency, long-duration electrical stimulus is delivered to mice through corneal electrodes, inducing a psychomotor seizure. The ability of a test compound to prevent the seizure is evaluated.
Early-Stage Clinical Development
Pharmacokinetics in Humans
Early clinical pharmacology studies in healthy volunteers showed that this compound had good absorption and its clearance was primarily mediated by metabolism.[5][11] The cytochrome P450 enzymes CYP3A4 (major) and CYP2C19 (minor) were identified as being involved in its metabolism.[5][11]
Positron Emission Tomography (PET) Imaging
PET studies in healthy volunteers were conducted to determine the relationship between this compound dose, plasma concentration, and target occupancy in the brain.[2][12] These studies were instrumental in selecting the dose for the Phase IIa trial. The goal was to achieve high (>90%), sustained occupancy of SV2A and low (10-15%), transient occupancy of GABA-A receptors, a profile associated with efficacy in preclinical models.[2][12]
Phase IIa Proof-of-Concept Trial (NCT02495844)
This study was a randomized, double-blind, placebo-controlled trial in adults with highly treatment-resistant focal epilepsy.[2][12]
Table 5: Key Results of the Phase IIa Trial
| Outcome | This compound (400 mg bid) | Placebo | p-value | Reference(s) |
| ≥75% Responder Rate | 30.8% | 11.1% | 0.067 | [2] |
| Median Reduction in Seizure Frequency | 53.7% | 12.5% | 0.026 | [2] |
The results of this small study were considered clinically meaningful and supported further development.[2][12] this compound was generally well-tolerated, with the most common adverse events being somnolence, dizziness, and headache.[12]
Phase IIb Dose-Finding Trial (ARISE - NCT03373383)
The ARISE study was a larger, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of different doses of this compound.[4][6]
Table 6: Primary Efficacy Outcomes of the Phase IIb ARISE Trial
| Treatment Group | Change in Seizure Frequency vs. Placebo | 75% Responder Rate | Reference(s) |
| This compound (all doses) | Not statistically significant | Not statistically significant | [4][6] |
Despite numerical improvements, the trial did not meet its primary endpoints for any of the this compound dose groups compared to placebo.[4][6][13]
Conclusion and Future Perspectives
The journey of this compound from a promising, rationally designed dual-target molecule to its eventual discontinuation highlights the significant challenges in developing new treatments for drug-resistant epilepsy. While the preclinical data and early clinical signals were encouraging, the failure to demonstrate statistically significant efficacy in a larger Phase IIb trial underscores the difficulty of translating preclinical findings to clinical success.
The comprehensive data gathered during the early development of this compound, as outlined in this guide, remains a valuable resource for the scientific community. The insights into its dual mechanism of action, the methodologies used for its evaluation, and the ultimate clinical trial outcomes provide important lessons for the design and development of future antiseizure medications. Understanding the trajectory of this compound can help inform the strategies for tackling the complexities of drug-resistant epilepsy and guide the search for more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (UCB0942) | UCB [ucb.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 10. researchgate.net [researchgate.net]
- 11. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SV2A-and-GABA-A-receptor-occupancy-in-healthy-volunteers-after-single-and-multiple-doses-of-padsevonil-using-the-PET-ligands-UCB-J-and-flumazenil [aesnet.org]
Methodological & Application
Padsevonil In Vivo Studies in Rodent Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo studies of Padsevonil (UCB-0942) in various rodent models of epilepsy. This compound is a first-in-class antiepileptic drug (AED) candidate with a novel dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] It was rationally designed to offer a synergistic anticonvulsant effect, particularly for drug-resistant epilepsy.[1][2]
Dual Mechanism of Action
This compound was developed to simultaneously interact with two key targets in the brain:
-
Synaptic Vesicle Protein 2 (SV2): It binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are involved in the presynaptic regulation of neurotransmitter release.[1][3]
-
GABAA Receptor: It acts as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor, enhancing postsynaptic inhibitory neurotransmission.[1][2]
This dual-action was hypothesized to provide superior seizure control compared to compounds targeting only one of these pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Binding Affinities of this compound
| Target | This compound (pKi) | Levetiracetam (pKi) | Brivaracetam (pKi) | Reference |
| SV2A | 8.5 | 5.2 | 6.6 | [3] |
| SV2B | 7.9 | - | - | [4] |
| SV2C | 8.5 | - | - | [4] |
| GABAA Receptor (Benzodiazepine site) | ≤6.1 (pIC50) | - | - | [3] |
Table 2: In Vivo Receptor Occupancy in Mice
| Target | ED50 | Reference |
| SV2A | 0.2 mg/kg | [2][3] |
| Benzodiazepine Site | 36 mg/kg | [2][3] |
Table 3: Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Species | Endpoint | This compound ED50 (mg/kg) | Reference |
| Amygdala Kindling (focal to bilateral seizures) | Mouse | Protection against seizures | 1.2 | [5] |
| 6 Hz Stimulation (drug-resistant seizures) | Mouse | Protection against seizures | - | [5][6] |
| Pilocarpine-induced seizures | Rodent | Protection against seizures | Potent, dose-dependent | [6] |
| Acoustically-induced seizures | Rodent | Protection against seizures | Potent, dose-dependent | [6] |
| Pentylenetetrazol (PTZ)-induced seizures | Rodent | Less potent | - | [6] |
| Maximal Electroshock (MES) | Rodent | Less potent | - | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Amygdala Kindling Model of Focal Epilepsy
This model is predictive of efficacy against focal to bilateral tonic-clonic seizures.[6]
Objective: To assess the efficacy of this compound in a chronic model of focal epilepsy.
Materials:
-
Adult male mice
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
This compound, vehicle control
-
Data acquisition system
Procedure:
-
Electrode Implantation: Anesthetize mice and stereotaxically implant a bipolar electrode into the amygdala. Allow for a recovery period of at least one week.
-
Kindling Procedure:
-
Deliver a daily electrical stimulation (e.g., 1-second train of 1 ms, monophasic square-wave pulses at 50 Hz) to the amygdala.
-
Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine scale).
-
Continue daily stimulations until a stable, fully kindled state (e.g., Class 5 seizures) is reached.
-
-
Drug Administration:
-
Once kindled, administer this compound or vehicle control (e.g., intraperitoneally) at a defined time before the next stimulation.
-
A range of doses should be tested to determine the dose-response relationship.
-
-
Seizure Threshold Determination:
-
After drug administration, deliver the electrical stimulation and record the afterdischarge duration and behavioral seizure score.
-
A significant reduction in seizure score and afterdischarge duration compared to vehicle control indicates anticonvulsant activity.
-
-
Data Analysis:
-
Calculate the median effective dose (ED50) for protection against focal-to-bilateral seizures.
-
Protocol 2: In Vivo Receptor Occupancy Study
Objective: To determine the in vivo binding of this compound to SV2A and the benzodiazepine site of the GABAA receptor in the mouse brain.
Materials:
-
Adult male mice
-
This compound
-
Radioligands: [3H]UCB-30889 (for SV2A) and [3H]Flunitrazepam (for benzodiazepine site)
-
Scintillation counter
-
Brain tissue homogenizer
Procedure:
-
Drug Administration: Administer various doses of this compound (e.g., intraperitoneally) to different groups of mice. A vehicle control group should be included.
-
Radioligand Injection: At a specified time after this compound administration, inject the radioligand intravenously.
-
Brain Tissue Collection: At the time of peak brain radioligand concentration, euthanize the mice and rapidly dissect the brains.
-
Tissue Processing:
-
Homogenize the brain tissue in an appropriate buffer.
-
Wash the brain membranes by centrifugation to separate bound from unbound radioligand.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the final membrane pellets using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
-
Determine the median effective dose (ED50) for receptor occupancy.
-
Conclusion
This compound has demonstrated a robust and broad-spectrum efficacy in a variety of rodent seizure and epilepsy models, including those representing drug-resistant epilepsy.[6][7] Its unique dual mechanism of action, combining presynaptic SV2 modulation with postsynaptic GABAA receptor agonism, suggests a potential for a favorable efficacy and tolerability profile.[6] Notably, in some models, this compound's efficacy surpassed that of the combination of drugs acting separately on SV2 or the benzodiazepine site.[6] Furthermore, a lack of tolerance to its antiseizure effects was observed in the pentylenetetrazol-induced seizure threshold test, a significant advantage over classic benzodiazepines.[6] While clinical development was ultimately discontinued, the preclinical data for this compound provide valuable insights for the future development of novel antiepileptic drugs.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
Electrophysiological Analysis of Padsevonil on GABA-A Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padsevonil is a novel antiepileptic drug candidate that exhibits a unique dual mechanism of action, targeting both presynaptic synaptic vesicle 2 (SV2) proteins and postsynaptic GABA-A receptors.[1][2] This document provides detailed application notes and protocols for the electrophysiological analysis of this compound's effects on GABA-A receptors. This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors, binding to the benzodiazepine (B76468) site and potentiating GABA-mediated chloride currents.[3][4] This potentiation enhances GABAergic inhibition, which is a key mechanism for controlling neuronal excitability.[5] The protocols outlined below are designed to enable researchers to characterize the pharmacological properties of this compound and similar compounds on recombinant and native GABA-A receptors.
Introduction
Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[5][6] Their dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy.[4][6] GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor.[7]
This compound has been rationally designed to have a dual mechanism of action, with a high affinity for SV2 proteins and a moderate affinity for the benzodiazepine site on GABA-A receptors.[1][8] Electrophysiological studies have confirmed that this compound is a positive allosteric modulator with a partial agonist profile at the benzodiazepine site.[1][3] It enhances the function of GABA-A receptors in the presence of GABA but does not activate the receptor on its own.[3] This profile is thought to offer a favorable therapeutic window, potentially minimizing adverse effects associated with full agonists at the benzodiazepine site.[9][10]
These application notes provide a summary of the key electrophysiological findings for this compound and detailed protocols for conducting similar experiments to assess the modulatory effects of compounds on GABA-A receptors.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound on various GABA-A receptor subtypes.
Table 1: Potency of this compound on Recombinant and Native GABA-A Receptors
| Receptor Type | Cell System | Method | Parameter | Value (nmol/L) | Reference |
| α1β2γ2 (human, recombinant) | CHO-K1 cells | Patch Clamp | EC50 | 138 | [3] |
| Native (rat, primary cortical neurons) | Cultured Neurons | Patch Clamp | EC50 | 208 | [3] |
| α1β2γ2 (human, recombinant) | Xenopus oocytes | TEVC | EC50 | 295 | [3] |
| α2β2γ2 (human, recombinant) | Xenopus oocytes | TEVC | EC50 | 1737 | [3] |
| α3β2γ2 (human, recombinant) | Xenopus oocytes | TEVC | EC50 | 2089 | [3] |
| α5β2γ2 (human, recombinant) | Xenopus oocytes | TEVC | EC50 | 281 | [3] |
TEVC: Two-Electrode Voltage Clamp
Table 2: Efficacy of this compound Compared to Reference Compounds
| Receptor Subtype | Comparison Compound | Parameter | Relative Efficacy (%) | Reference |
| α1β2γ2 | Zolpidem | Potentiation of GABA response | 41 | [3] |
| α1β2γ2 | Chlordiazepoxide | Relative Efficacy | 60 | [3] |
| α2β2γ2 | Chlordiazepoxide | Relative Efficacy | 26 | [3] |
| α3β2γ2 | Chlordiazepoxide | Relative Efficacy | 56 | [3] |
| α5β2γ2 | Chlordiazepoxide | Relative Efficacy | 41 | [3] |
Note: this compound showed no activity at benzodiazepine-insensitive α4β2γ2 receptors.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA-A receptor signaling pathway and a general workflow for the electrophysiological analysis of this compound.
Caption: GABA-A receptor signaling pathway and modulation by this compound.
Caption: General workflow for electrophysiological analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Mammalian Cells (e.g., CHO-K1)
This protocol is adapted from methodologies described for the characterization of this compound on recombinant human GABA-A receptors (α1β2γ2) stably expressed in a CHO-K1 cell line.[3]
1. Cell Culture and Preparation:
-
Culture CHO-K1 cells stably expressing the desired GABA-A receptor subunits in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at -60 mV.
-
Acquire and filter data using appropriate hardware and software.
4. Drug Application:
-
Prepare a stock solution of GABA and a range of concentrations of this compound.
-
First, determine the GABA concentration that elicits approximately 20% of the maximal response (EC20).
-
Apply the GABA EC20 concentration alone to establish a baseline current.
-
Co-apply the GABA EC20 concentration with varying concentrations of this compound to determine the dose-dependent potentiation of the GABA-induced current.
-
Include a positive control, such as zolpidem, for comparison of efficacy.[3]
5. Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Normalize the potentiated currents to the baseline GABA EC20 response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50 value.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is based on the methodology used to evaluate this compound's selectivity for different GABA-A receptor subtypes.[3]
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1-5, β2, γ2).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
2. Solutions:
-
Recording Solution (in mM): 90 NaCl, 1 KCl, 1 MgCl2, 1 CaCl2, 5 HEPES. Adjust pH to 7.4.
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the membrane potential at -70 mV using a TEVC amplifier.
4. Drug Application:
-
Similar to the patch-clamp protocol, first establish a baseline current using a low concentration of GABA (e.g., EC20).
-
Co-perfuse the oocyte with the GABA EC20 concentration and varying concentrations of this compound.
-
To assess relative efficacy, apply a saturating concentration of a reference full agonist like chlordiazepoxide after the this compound application.[3]
5. Data Analysis:
-
Measure the peak current amplitudes for each condition.
-
Calculate the potentiation of the GABA current by this compound.
-
Determine the EC50 for this compound on different receptor subtypes.
-
Calculate the relative efficacy of this compound by comparing its maximal effect to that of the reference full agonist.
Conclusion
The electrophysiological protocols and data presented provide a comprehensive overview of the analysis of this compound's modulatory effects on GABA-A receptors. These methods are crucial for understanding the mechanism of action of novel antiepileptic drugs and for the development of new therapeutics with improved efficacy and safety profiles. The partial agonist profile of this compound at the benzodiazepine site, with its subtype selectivity, may contribute to its therapeutic benefits and a potentially better tolerability profile compared to classic benzodiazepines.[3] The detailed protocols provided herein should serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing [11C]-UCB-J PET Imaging for the Preclinical and Clinical Evaluation of Padsevonil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (PSL) is an investigational antiepileptic drug (AED) with a novel dual mechanism of action, targeting both the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) and the benzodiazepine (B76468) site on the GABAA receptor.[1][2][3] Positron Emission Tomography (PET) imaging with the radioligand [11C]-UCB-J, a high-affinity tracer for SV2A, is a critical tool for the noninvasive in vivo quantification of SV2A density and assessment of target engagement by drugs like this compound.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of [11C]-UCB-J PET in the research and development of this compound.
Rationale for Use
Understanding the pharmacokinetic and pharmacodynamic relationship of this compound is paramount for its clinical development. [11C]-UCB-J PET allows for the direct measurement of SV2A occupancy in the brain, providing crucial data on dose-dependent target engagement and informing dose selection for clinical trials.[4] This technique is instrumental in elucidating the therapeutic window and potential side-effect profile of this compound.
Key Quantitative Data
The following tables summarize key quantitative findings from in vitro and in vivo studies of this compound and [11C]-UCB-J.
Table 1: In Vitro Binding Affinities of this compound
| Target | Ligand | Affinity (pKi) | Reference |
| SV2A | This compound | 8.5 | [3] |
| SV2B | This compound | 7.9 | [3] |
| SV2C | This compound | 8.5 | [3] |
| GABAA Receptor (α1β2γ2) | This compound | 6.4 | [2] |
| GABAA Receptor (α5β2γ2) | This compound | 6.4 | [2] |
Table 2: In Vivo SV2A Receptor Occupancy of this compound in Humans ([11C]-UCB-J PET)
| This compound Dose (single dose) | Time Post-Dose (hours) | SV2A Occupancy (%) | This compound Plasma Concentration (ng/mL) | Reference |
| 6.25 mg | 2-24 | 57 | 3.6 | [7][8] |
| 12.5 mg | 2-24 | ~70-80 | - | [1] |
| 25 mg | 2-24 | ~90 | - | [1] |
| 100 mg | 2 | >98 | 189.23 | [1][4][7][8] |
| 100 mg | 24 | >60 | Approaching limit of quantification | [4] |
Table 3: Properties of the [11C]-UCB-J PET Tracer
| Property | Value | Reference |
| In Vitro Ki for human SV2A | 7 nM | [9] |
| In Vivo Kd (Rhesus Monkey) | 3.4 nM | [6][10] |
| Plasma Free Fraction (fp) (Human) | 32 ± 1% | [11] |
| Parent Fraction at 15 min (Human) | 36 ± 13% | [11] |
| Test-Retest Reproducibility (VT) | 3-9% | [11] |
| Effective Dose Coefficient | ~5.1-5.4 µSv/MBq | [12][13] |
Experimental Protocols
Protocol 1: In Vivo SV2A Receptor Occupancy Study in Humans using [11C]-UCB-J PET
Objective: To determine the relationship between this compound plasma concentration and SV2A receptor occupancy in the human brain.
Materials:
-
PET/CT or PET/MR scanner
-
[11C]-UCB-J radiotracer (synthesized under Good Manufacturing Practice)[13]
-
This compound at various single doses (e.g., 6.25 mg, 12.5 mg, 25 mg, 100 mg)[4]
-
Automated blood sampling system
-
HPLC for radiometabolite analysis
-
Centrifuge and plasma separation equipment
Procedure:
-
Subject Recruitment: Recruit healthy volunteers. Obtain informed consent and perform a full medical screening.
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]-UCB-J (e.g., 254 ± 77 MBq).[12]
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to determine the arterial input function and for radiometabolite analysis.[7][8]
-
-
This compound Administration: Administer a single oral dose of this compound.
-
Post-Dose PET Scan:
-
Pharmacokinetic Sampling: Collect venous blood samples at multiple time points to determine the plasma concentration of this compound.[4]
-
Data Analysis:
-
Correct PET data for motion, attenuation, and radioactive decay.
-
Analyze arterial blood samples to obtain the metabolite-corrected arterial input function.
-
Use kinetic modeling (e.g., one-tissue compartment model) to estimate the total distribution volume (VT) of [11C]-UCB-J in various brain regions of interest (ROIs) for both baseline and post-dose scans.[11]
-
Calculate SV2A receptor occupancy (RO) using the following formula: RO (%) = (1 - VT,post-dose / VT,baseline) * 100
-
Correlate SV2A occupancy with this compound plasma concentrations.
-
Protocol 2: Radiosynthesis of [11C]-UCB-J
Objective: To synthesize [11C]-UCB-J with high radiochemical purity and molar activity.
Method: The radiosynthesis of [11C]-UCB-J is typically performed via C-11-methylation of a precursor using [11C]methyl iodide or [11C]methyl triflate. A detailed, validated procedure should be obtained from a qualified radiochemistry facility. A general outline is as follows:
-
[11C]CO2 Production: Production of [11C]CO2 via a cyclotron.
-
[11C]Methyl Iodide Synthesis: Conversion of [11C]CO2 to [11C]CH4 followed by iodination to produce [11C]CH3I.
-
Radiolabeling: Reaction of the precursor with [11C]CH3I in an appropriate solvent and at an elevated temperature.
-
Purification: Purification of the crude reaction mixture using high-performance liquid chromatography (HPLC).
-
Formulation: Formulation of the purified [11C]-UCB-J in a physiologically compatible solution for injection.
-
Quality Control: Perform quality control tests to ensure radiochemical purity, molar activity, sterility, and apyrogenicity.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for SV2A occupancy study.
Caption: Pharmacokinetic/pharmacodynamic relationship.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SV2A-and-GABA-A-receptor-occupancy-in-healthy-volunteers-after-single-and-multiple-doses-of-padsevonil-using-the-PET-ligands-UCB-J-and-flumazenil [aesnet.org]
- 5. pnas.org [pnas.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Evaluating the pharmacodynamic effects of this compound in healthy volunteers using simultaneous [11C]-UCB-J PET and MR Arterial Spin Labeling measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the pharmacodynamic effects of this compound in healthy volunteers using simultaneous [11C]-UCB-J PET and MR Arterial Spin Labeling measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Kinetic evaluation and test-retest reproducibility of [11C]UCB-J, a novel radioligand for positron emission tomography imaging of synaptic vesicle glycoprotein 2A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human biodistribution and dosimetry of [11C]-UCB-J, a PET radiotracer for imaging synaptic density - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Binding Assay for Padsevonil
Introduction
Padsevonil (UCB0942) is a novel investigational antiepileptic drug (AED) candidate designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2][3] It was rationally designed to exhibit high affinity for all three isoforms of the synaptic vesicle glycoprotein (B1211001) 2 (SV2A, SV2B, and SV2C) and low-to-moderate affinity for the benzodiazepine (B76468) (BZD) site on the GABAA receptor, where it acts as a partial agonist.[1][4][5][6] This distinct pharmacological profile was intended to offer a synergistic antiseizure effect.[7] These application notes provide a detailed protocol for conducting in vitro radioligand binding assays to characterize the binding of this compound to its molecular targets.
Principle
The in vitro binding of this compound to SV2 isoforms and the GABAA benzodiazepine site is quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound) from its target receptor. The affinity of this compound is determined by its ability to compete with the radioligand for binding sites on recombinant proteins or native tissue preparations.
Data Presentation
Table 1: Binding Affinity of this compound for Human SV2 Isoforms
| Compound | Target | pKi |
| This compound | SV2A | 8.5[1] |
| SV2B | 7.9[1] | |
| SV2C | 8.5[1] | |
| Levetiracetam | SV2A | 5.2[1] |
| Brivaracetam | SV2A | 6.6[1] |
Table 2: Binding Affinity of this compound for the GABAA Receptor Benzodiazepine Site
| Compound | pIC50 | pKi |
| This compound | ≤6.1[1] | 6.4[5] |
Table 3: Dissociation Kinetics of this compound from Human SV2A at 37°C
| Compound | Dissociation t1/2 (minutes) |
| This compound | 30[1] |
| Levetiracetam | <0.5[1] |
| Brivaracetam | <0.5[1] |
Experimental Protocols
Radioligand Binding Assay for SV2A, SV2B, and SV2C
This protocol is adapted from methodologies described by Gillard M et al. (Eur J Pharmacol 2011;664:36–44) and Wood MD and Gillard M (2017).[8]
Materials:
-
Radioligand: [3H]this compound ([3H]PSL)
-
Target: Membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or SV2C proteins.[8]
-
Test Compound: this compound
-
Reference Compounds: Levetiracetam, Brivaracetam
-
Assay Buffer: Tris-HCl buffer (pH 7.4)
-
Non-specific Binding Control: High concentration of a non-radiolabeled competing ligand (e.g., Levetiracetam for SV2A)
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from HEK293 cells expressing the respective recombinant human SV2 isoform.
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add varying concentrations of this compound or reference compounds.
-
Add a fixed concentration of [3H]PSL (e.g., in the low nanomolar range).
-
Initiate the binding reaction by adding the cell membranes.
-
For non-specific binding determination, add a high concentration of a suitable unlabeled ligand.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a specified duration to reach equilibrium.[8] Note that this compound exhibits slow binding kinetics.[1]
-
Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for the GABAA Receptor Benzodiazepine Site
Materials:
-
Radioligand: [3H]Flumazenil
-
Target: Membranes from cells expressing recombinant GABAA receptors or native brain tissue (e.g., human cortex).[6]
-
Test Compound: this compound
-
Reference Compound: Diazepam or Zolpidem
-
Assay Buffer: Suitable buffer for GABAA receptor binding assays (e.g., Tris-HCl with appropriate ions).
-
Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure: The procedure is similar to the SV2 binding assay, with the following modifications:
-
Target: Use membranes containing the GABAA receptor.
-
Radioligand: Use a radioligand that binds to the benzodiazepine site, such as [3H]Flumazenil.
-
Reference Compounds: Use known benzodiazepine site ligands like diazepam or zolpidem for comparison.
-
Data Analysis: Follow the same data analysis steps as described for the SV2 binding assay to determine the IC50 and Ki values for this compound at the benzodiazepine site.
Visualizations
Caption: Workflow for the In Vitro Radioligand Binding Assay.
Caption: Dual Mechanism of Action of this compound.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]
Application Notes and Protocols for Adjunctive Therapy Study Design with Padsevonil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (also known as UCB0942) is an investigational antiepileptic drug (AED) with a novel dual mechanism of action.[1][2] It was rationally designed to offer a synergistic antiseizure effect by targeting both presynaptic and postsynaptic mechanisms.[2][3] Specifically, this compound is a high-affinity ligand for the synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[4][5][6] This document provides a detailed overview of a study design for evaluating this compound as an adjunctive therapy, based on publicly available data from its clinical development program. Despite showing initial promise, the clinical development of this compound was terminated in 2020 after pivotal Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.[2] This case study remains valuable for understanding the complexities of developing treatments for drug-resistant epilepsy.
Signaling Pathway of this compound
This compound's unique mechanism of action involves modulation of both excitatory and inhibitory neurotransmission.
Caption: Dual mechanism of action of this compound.
Clinical Study Design: A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial
This section outlines a hypothetical Phase III study design for evaluating the efficacy and safety of this compound as an adjunctive therapy in adults with drug-resistant focal-onset seizures, based on the design of previous trials like the ARISE study.[7][8]
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the frequency of focal-onset seizures.
-
Secondary Objectives:
-
To assess the responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
To evaluate the safety and tolerability of this compound.
-
To characterize the pharmacokinetic profile of this compound when administered with other AEDs.
-
Patient Population
The study would enroll adult patients (18 years or older) with a diagnosis of focal epilepsy who have failed to achieve seizure control with at least four prior AEDs.[7][8] Patients should be currently treated with one to three AEDs.[8]
Study Schema
Caption: Adjunctive therapy clinical trial workflow.
Experimental Protocols
Seizure Frequency Monitoring
Methodology: Patients will be required to maintain a daily seizure diary to record the number and type of all seizures. This data will be collected throughout the baseline and treatment periods to assess the primary efficacy endpoint.[7]
Pharmacokinetic Analysis
Methodology: Blood samples will be collected at specified time points during the study to determine the plasma concentrations of this compound and its metabolites. This will be done using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Preclinical studies have identified CYP3A4 as the main enzyme involved in this compound's metabolism, with a minor contribution from CYP2C19.[9][10]
Safety and Tolerability Assessment
Methodology: Safety and tolerability will be monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, and electrocardiograms (ECGs) at regular intervals throughout the study.
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (n=...) | This compound (Low Dose) (n=...) | This compound (High Dose) (n=...) |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Epilepsy Duration (years), mean (SD) | |||
| Baseline Seizure Frequency (per 28 days), median (IQR) | |||
| Number of Prior AEDs, median (IQR) |
Table 2: Efficacy Outcomes
| Outcome | Placebo (n=...) | This compound (Low Dose) (n=...) | This compound (High Dose) (n=...) | p-value |
| Median Percent Reduction in Seizure Frequency | ||||
| ≥50% Responder Rate, n (%) | ||||
| Seizure Freedom Rate, n (%) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Placebo (n=...) | This compound (Low Dose) (n=...) | This compound (High Dose) (n=...) |
| Any TEAE, n (%) | |||
| Dizziness, n (%) | |||
| Somnolence, n (%) | |||
| Fatigue, n (%) | |||
| TEAEs leading to discontinuation, n (%) |
Drug-Drug Interaction Profile
Preclinical and clinical studies have characterized the drug-drug interaction profile of this compound. It is a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[9][10] this compound did not affect the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[5][9]
Conclusion
While this compound ultimately did not demonstrate sufficient efficacy in pivotal trials to warrant regulatory approval, the study of its development provides valuable insights for the design and conduct of future clinical trials for adjunctive therapies in drug-resistant epilepsy. The dual-target approach remains a compelling strategy in the ongoing search for more effective treatments for this challenging patient population.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 8. cureepilepsy.org [cureepilepsy.org]
- 9. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Dose-Response Studies of Padsevonil in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and compiled data for conducting dose-response studies of Padsevonil (formerly UCB0942) in established rodent models of epilepsy. This compound is an investigational anti-seizure medication (ASM) with a novel, dual mechanism of action, targeting presynaptic synaptic vesicle protein 2 (SV2) isoforms (A, B, and C) and the benzodiazepine (B76468) site of postsynaptic GABA-A receptors.[1][2][3][4] The protocols outlined herein are based on standard, validated methodologies for evaluating the efficacy and therapeutic index of novel ASMs.
Introduction to this compound
This compound is a first-in-class investigational drug designed for patients with drug-resistant epilepsy.[1][4] Its rational design combines two distinct mechanisms to enhance anti-seizure activity:
-
High-Affinity SV2 Ligand: this compound binds with very high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[3][5] This presynaptic action is believed to modulate neurotransmitter release. The binding affinity of this compound for SV2A is significantly higher than that of levetiracetam (B1674943) and brivaracetam.[3][6]
-
GABA-A Receptor Modulation: It acts as a partial agonist at the benzodiazepine site of the postsynaptic GABA-A receptor, enhancing GABAergic inhibition.[3][7]
This dual mechanism is intended to provide synergistic anti-seizure effects.[4] Preclinical studies have demonstrated that this compound has a robust, dose-dependent protective effect across a broad range of rodent seizure and epilepsy models, including those representing drug-resistant focal and generalized seizures.[1][4][8]
Mechanism of Action Signaling Pathway
The diagram below illustrates the dual presynaptic and postsynaptic targets of this compound within a glutamatergic synapse.
Dose-Response Efficacy Data in Animal Models
This compound has demonstrated potent, dose-dependent efficacy in various rodent models of acute seizures. The following tables summarize the median effective dose (ED50) required to protect 50% of animals from seizures in several key assays.
Table 1: Efficacy of this compound in Acute Seizure Models (Mice)
| Animal Model | Seizure Type | This compound ED50 (mg/kg, i.p.) |
| 6 Hz Stimulation (44 mA) | Psychomotor / Focal | 0.62 |
| Audiogenic (DBA/2 Mice) | Sound-Induced Generalized | 0.88 |
| Pilocarpine-Induced | Limbic / Status Epilepticus | 1.1 |
| Pentylenetetrazol (PTZ) | Generalized Clonic | 3.5 |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | > 30 |
Data compiled from published preclinical studies.[1]
Table 2: Dose-Dependent Protection in the Pentylenetetrazol (PTZ) Model in Neonatal Rats
This study highlights this compound's efficacy in suppressing tonic-clonic seizures across different developmental stages.[9][10]
| Animal Age | This compound Dose (mg/kg, i.p.) | % Animals Protected from Tonic-Clonic Seizures |
| Postnatal Day 7 (P7) | 10 | 82% |
| 30 | 82% | |
| Postnatal Day 14 (P14) | 10 | 70% |
| 30 | 100% | |
| Postnatal Day 21 (P21) | 30 | 100% |
Data from studies on PTZ-induced seizures in immature rats.[9][10]
Experimental Protocols
The following are detailed protocols for two common preclinical models used to assess the dose-response relationship of anti-seizure medications like this compound.
Protocol: 6 Hz Psychomotor Seizure Test (Mice)
This model is highly predictive of efficacy against drug-resistant focal seizures.[1]
Objective: To determine the dose of this compound required to protect against seizures induced by a 6 Hz corneal electrical stimulation.
Materials:
-
Male CF-1 mice (or similar strain), 18-25 g
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Corneal electrode apparatus
-
Constant current stimulator (e.g., Ugo Basile ECT unit)
-
Ocular anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9% NaCl)
Procedure:
-
Acclimatization: House animals for at least 3 days prior to the experiment with free access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound and make serial dilutions in the chosen vehicle to achieve the desired final doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg).
-
Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection to different groups of mice (n=8-10 per group).
-
Pre-treatment Time: Allow for drug absorption and distribution. A typical pre-treatment time for i.p. administration is 30-60 minutes.
-
Seizure Induction:
-
Apply one drop of ocular anesthetic to each eye.
-
After 1 minute, place the corneal electrodes, pre-moistened with saline, over the corneas.
-
Deliver a constant current electrical stimulus (e.g., 32-44 mA, 0.2 ms (B15284909) pulse width, 6 Hz frequency for 3 seconds).
-
-
Observation: Immediately after stimulation, place the mouse in an observation chamber and observe for 2 minutes.
-
Endpoint: The primary endpoint is the presence or absence of a characteristic seizure, defined by immobility, stun, forelimb clonus, and twitching of the vibrissae. An animal is considered "protected" if it resumes normal exploratory behavior immediately after stimulation.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 value using probit analysis.
Experimental Workflow Diagram
Protocol: Pentylenetetrazol (PTZ) Induced Seizure Test (Rats)
This model is used to identify compounds effective against generalized clonic seizures.
Objective: To evaluate the dose-dependent ability of this compound to suppress seizures induced by the chemoconvulsant PTZ.
Materials:
-
Male Sprague-Dawley rats, P7, P14, or P21 (as per study design)[9][10]
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Acclimatization & Dosing: Follow steps 1-3 as in the 6 Hz protocol. Doses for neonatal rats may range from 1 to 30 mg/kg.[9][10]
-
Pre-treatment Time: A 30-minute pre-treatment time is typical for this model.[10]
-
Seizure Induction: Administer PTZ via subcutaneous (s.c.) or i.p. injection.
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes.
-
Endpoint: The primary endpoint is the occurrence of a generalized tonic-clonic seizure. Latency to seizure onset and seizure severity (using a Racine scale) can be recorded as secondary endpoints. An animal is "protected" if it does not exhibit a generalized tonic-clonic seizure within the observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Conclusion
The preclinical data available for this compound consistently demonstrate a potent and dose-dependent anti-seizure effect in a wide array of animal models.[1][8] Its efficacy in models of drug-resistant epilepsy, such as the 6 Hz and amygdala kindling models, underscores its potential for treating difficult-to-manage seizures.[1][7][8] The protocols provided here offer standardized methods for researchers to independently verify these findings or to evaluate novel compounds with similar mechanisms of action. Although clinical development of this compound was discontinued, the preclinical data and methodologies remain valuable for the field of epilepsy research.[11]
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protective-effects-of-padsevonil-in-acute-seizure-models [aesnet.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols: Quantifying Padsevonil Efficacy in the 6Hz Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padsevonil (formerly UCB0942) is a novel antiepileptic drug (AED) candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites. It acts as a high-affinity ligand for all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This distinct pharmacology suggests a broad spectrum of anticonvulsant activity. The 6Hz seizure model is a widely utilized preclinical assay for evaluating the efficacy of AEDs against treatment-resistant focal seizures. This document provides detailed protocols for the 6Hz seizure model and presents available quantitative data on the efficacy of this compound in this model.
Mechanism of Action Signaling Pathway
This compound's dual mechanism of action involves both presynaptic and postsynaptic modulation of neurotransmission.
References
Application Notes and Protocols for the Evaluation of Padsevonil in the Amygdala Kindling Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amygdala kindling model is a widely utilized and robust preclinical tool that recapitulates the progressive development of focal epilepsy, particularly temporal lobe epilepsy.[1] This model is invaluable for the discovery and characterization of novel anticonvulsant therapies. These application notes provide a detailed protocol for utilizing the amygdala kindling model in rodents to evaluate the efficacy of Padsevonil, a novel antiepileptic drug (AED) candidate with a unique dual mechanism of action.[2][3]
This compound is a first-in-class molecule that acts as a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[2][4] This dual action is hypothesized to provide synergistic anticonvulsant effects.[3] Preclinical studies have demonstrated that this compound is highly potent in the amygdala kindling model, showing greater efficacy than nine other mechanistically diverse AEDs.[3][5]
These notes offer detailed experimental protocols, data presentation guidelines, and visualizations to aid researchers in the preclinical assessment of this compound and other novel AEDs using the amygdala kindling model.
Data Presentation
Quantitative data from amygdala kindling experiments should be meticulously recorded and organized to allow for clear interpretation and comparison. Key parameters to measure include afterdischarge duration (ADD), motor seizure duration, and behavioral seizure severity as rated by the Racine scale.
Table 1: Racine Scale for Seizure Scoring in Rodents [6]
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized convulsions |
Table 2: Efficacy of this compound in the Murine Amygdala Kindling Model
This table summarizes the effective dose for 50% of the population (ED50) of this compound to protect against focal-to-bilateral seizures and the corresponding target occupancy at the SV2A and GABAA receptors.
| Compound | ED50 (mg/kg) | SV2A Occupancy at ED50 | GABAA Receptor Occupancy at ED50 |
| This compound | 1.2[5] | >90%[5] | ~10%[5] |
Table 3: Comparative Efficacy of Various Antiepileptic Drugs in the Amygdala Kindling Model
This table provides a comparison of the efficacy of this compound with other commonly used AEDs. It is important to note that these values are compiled from various studies and experimental conditions may differ. For a direct comparison, it is always recommended to include reference compounds within the same study.
| Compound | ED50 for seizure suppression (mg/kg, i.p.) | Primary Mechanism(s) of Action |
| This compound | 1.2 (mice) [5] | SV2A, B, C ligand; GABAA partial agonist [2][4] |
| Levetiracetam | 13-108 (rats)[7] | SV2A ligand[7] |
| Brivaracetam | 21.2 (rats, for motor seizure suppression)[7] | SV2A ligand[7] |
| Diazepam | 4-8 (rats, µmol/kg) | GABAA positive allosteric modulator |
| Carbamazepine (B1668303) | 12.5-50 (rats) | Voltage-gated sodium channel blocker |
| Phenytoin | 62 (rats, for forelimb clonus) | Voltage-gated sodium channel blocker |
| Valproate | 97.41 (rats, for generalized seizures) | Multiple mechanisms including GABA transaminase inhibition |
| Lamotrigine | 20 (rats, daily administration) | Voltage-gated sodium channel blocker |
| Topiramate | 10.6 (rats, for forelimb clonus) | Multiple mechanisms including voltage-gated sodium channel blockade and GABAA receptor modulation |
| Retigabine | 2.5-5 (rats) | KCNQ/Kv7 potassium channel opener |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Electrode Implantation
This protocol details the surgical procedure for implanting a bipolar electrode into the basolateral amygdala of a rodent.
Materials:
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Bipolar stimulating/recording electrode
-
Dental cement and anchor screws
-
Surgical drill
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes in the skull for the electrode and anchor screws at the appropriate stereotaxic coordinates for the basolateral amygdala (BLA). For rats, typical coordinates relative to bregma are: Anteroposterior (AP) -2.8 mm, Mediolateral (ML) ±4.8 mm, Dorsoventral (DV) -8.2 mm from the skull surface.[1] These coordinates should be adjusted based on the animal's age, strain, and weight.
-
Slowly lower the bipolar electrode to the target DV coordinate.
-
Secure the electrode assembly to the skull using dental cement, anchored by the skull screws.
-
Suture the scalp incision.
-
Administer analgesics and allow the animal to recover for at least one week before starting the kindling procedure.
Protocol 2: Amygdala Kindling Procedure
This protocol describes the process of inducing a kindled state through repeated electrical stimulation of the amygdala.
Materials:
-
Fully recovered, electrode-implanted rodent
-
Electrical stimulator
-
Recording system for electroencephalogram (EEG)
-
Observation chamber
Procedure:
-
Afterdischarge Threshold (ADT) Determination:
-
Place the animal in the observation chamber and connect the electrode to the stimulator and recording system.
-
Deliver an initial, sub-convulsive stimulus (e.g., 50 µA, 1 ms (B15284909) pulse width, 60 Hz for 1 second).
-
Observe the animal's behavior and monitor the EEG for afterdischarges (ADs), which are high-frequency, high-amplitude spikes that persist after the stimulus ends.
-
If no AD is elicited, increase the stimulus intensity in small increments (e.g., 25 µA) every 15-30 minutes until an AD of at least 5 seconds is consistently evoked. This intensity is the ADT.[1]
-
-
Kindling Stimulation:
-
Once the ADT is determined, begin daily or twice-daily stimulation sessions.
-
Stimulate the animal at an intensity slightly above its ADT.
-
Record the duration of the afterdischarge (ADD) and score the behavioral seizure severity using the Racine scale (Table 1).
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures for at least three consecutive days. The animal is now considered "fully kindled."
-
Protocol 3: Evaluation of this compound Efficacy
This protocol outlines the procedure for testing the anticonvulsant effects of this compound in fully kindled animals.
Materials:
-
Fully kindled rodent
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Administration equipment (e.g., gavage needles, syringes)
-
Stimulator and recording system
Procedure:
-
Baseline Seizure Response:
-
Prior to drug administration, elicit a baseline seizure by stimulating the animal at its kindling intensity to confirm a stable Stage 4 or 5 response.
-
-
Drug Administration:
-
Administer a predetermined dose of this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). A dose-response study with multiple dose groups is recommended.
-
-
Post-Treatment Stimulation:
-
At the time of expected peak drug effect, stimulate the amygdala at the same intensity used for kindling.
-
-
Data Collection and Analysis:
-
Record the afterdischarge duration (ADD), motor seizure duration, and the highest Racine score achieved.
-
Compare the seizure parameters between the this compound-treated groups and the vehicle control group.
-
Calculate the percentage of animals protected from generalized seizures (e.g., reaching only Stage 1-2) at each dose.
-
Determine the ED50 for protection against generalized seizures.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound at the synapse.
References
- 1. Relationship between the dose-response effects of diazepam and clobazam on electroencephalographic parameters and on kindled amygdaloid seizure activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation-dependent effect of antiepileptic drugs in amygdala kindled rats on both seizure score and duration of afterdischarges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amygdala-kindling as a model for chronic efficacy studies on antiepileptic drugs: experiments with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 5. Phenytoin potently increases the threshold for focal seizures in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin's effect on the spread of seizure activity in the amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Padsevonil in the Intrahippocampal Kainate Model of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the intrahippocampal kainate model for evaluating the efficacy of the dual-action antiseizure medication, Padsevonil. The following sections detail the experimental protocols, present available quantitative data, and illustrate the underlying mechanisms and workflows.
Introduction to the Intrahippocampal Kainate Model
The intrahippocampal kainate model is a well-established preclinical model that recapitulates key features of human mesial temporal lobe epilepsy (mTLE), the most common form of focal epilepsy in adults.[1] Unilateral injection of kainic acid, a potent glutamate (B1630785) analog, into the hippocampus induces status epilepticus (SE), leading to spontaneous recurrent seizures (SRS) after a latent period.[2] This model is characterized by hippocampal sclerosis, including neuronal loss and gliosis, mimicking the pathology observed in mTLE patients.[2] Its robust and reproducible nature makes it an invaluable tool for studying epileptogenesis and for the preclinical evaluation of novel antiseizure medications.[2]
Overview of this compound
This compound is an investigational antiseizure medication with a novel dual mechanism of action. It was rationally designed to target both presynaptic and postsynaptic mechanisms of neuronal hyperexcitability.[3][4] Specifically, this compound is a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[3][4] This dual action is hypothesized to provide synergistic anticonvulsant effects.[3]
Efficacy of this compound in Preclinical Models
Table 1: Quantitative Data on this compound Efficacy and Target Occupancy
| Model | Species | This compound Dose | Effect | Target Occupancy | Reference |
| Amygdala Kindling | Mouse | ED₅₀ = 1.2 mg/kg | Protection against focal-to-bilateral seizures | >90% SV2A, ~10% GABAᴀ Receptor | [7] |
| 6 Hz Seizure | Mouse | 0.17 mg/kg | Significant protection | ~35% SV2A, ~2% GABAᴀ Receptor | [8] |
| Audiogenic Seizure | Mouse | ED₅₀ = 0.17 mg/kg | Protection against seizures | Not specified | [9] |
| Pilocarpine-induced Seizures | Mouse | ED₅₀ = 0.19 mg/kg | Protection against seizures | Not specified | [9] |
| Pentylenetetrazol-induced Seizures | Mouse | ED₅₀ = 4.8 mg/kg | Protection against seizures | Not specified | [9] |
ED₅₀: The dose that protects 50% of the animals from seizures.
Experimental Protocols
Protocol 1: Induction of the Intrahippocampal Kainate Model in Mice
This protocol is adapted from established methodologies for inducing status epilepticus and subsequent spontaneous recurrent seizures in mice.[1][2]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Kainic acid monohydrate (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe (or similar)
-
EEG recording system (wired or wireless)
-
Depth and cortical electrodes
-
Dental cement
Procedure:
-
Animal Preparation: Anesthetize the mouse and mount it in a stereotaxic frame. Ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Craniotomy: Expose the skull and perform a craniotomy over the target injection site in the dorsal hippocampus. Stereotaxic coordinates for the dentate gyrus are approximately: Anteroposterior (AP): -2.10 mm, Mediolateral (ML): -1.60 mm, Dorsoventral (DV): -1.8 mm from bregma.[1]
-
Kainic Acid Preparation: Prepare a 20 mM stock solution of kainic acid in sterile saline. For induction of chronic epilepsy, a working solution of 2.22 mM can be used.[2]
-
Intrahippocampal Injection: Slowly inject 50 nL of the kainic acid solution into the dorsal hippocampus over 60 seconds.[1] Leave the injection needle in place for an additional 2 minutes to prevent reflux.
-
Electrode Implantation: Implant a depth electrode in the ipsilateral hippocampus and cortical screw electrodes for EEG monitoring.[10] Secure the electrodes and headstage connector with dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover in a heated cage. Monitor the animal closely for the induction of status epilepticus, which typically occurs within the first few hours.
-
EEG Monitoring: Continuous video-EEG monitoring is initiated to record seizure activity. Spontaneous recurrent seizures typically emerge after a latent period of several days to weeks.[2]
Protocol 2: Administration of this compound and Efficacy Evaluation
Materials:
-
Epileptic mice from Protocol 1
-
This compound
-
Vehicle solution (e.g., sterile water, saline)
-
Administration supplies (e.g., gavage needles)
-
EEG recording and analysis software
Procedure:
-
Baseline Seizure Recording: After the establishment of a stable baseline of spontaneous recurrent seizures (typically 2-4 weeks post-kainate injection), record EEG for a baseline period (e.g., 7 days) to determine the frequency and duration of seizures for each animal.
-
Drug Preparation and Administration: Prepare a solution of this compound in the appropriate vehicle. Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing regimens should be based on preclinical data, with doses ranging from approximately 0.1 to 10 mg/kg being a reasonable starting point based on the available efficacy data in other models.[8][9]
-
Treatment Period: Continue drug or vehicle administration for a predetermined period (e.g., 1-2 weeks).
-
Continuous EEG Monitoring: Throughout the treatment period, continuously record video-EEG to monitor seizure activity.
-
Data Analysis: Quantify the frequency and duration of seizures during the treatment period and compare them to the baseline period for each animal. Statistical analysis (e.g., paired t-test, Wilcoxon signed-rank test) should be used to determine the significance of any changes in seizure activity.
Visualizations
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. The intrahippocampal kainate mouse model of mesial temporal lobe epilepsy: Lack of electrographic seizure‐like events in sham controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial and amplitude dynamics of neurostimulation: Insights from the acute intrahippocampal kainate seizure mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Padsevonil Using the Pentylenetetrazole (PTZ) Seizure Model
Introduction
Padsevonil (PSL) is a novel anti-seizure medication (ASM) with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites. It binds to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1][2][3] This dual action is intended to provide broader and more potent anti-seizure effects, particularly in drug-resistant epilepsy.[4] Preclinical studies have demonstrated this compound's efficacy across a range of rodent seizure and epilepsy models.[1][5]
The pentylenetetrazole (PTZ) seizure model is a widely used preclinical screening tool for identifying potential anti-seizure medications.[6][7] PTZ is a GABAA receptor antagonist that, when administered to rodents, induces seizures that mimic generalized seizures in humans.[7][8] This model is particularly sensitive to compounds that enhance GABAergic neurotransmission.[6] While this compound has shown potent, dose-dependent protection in various acute seizure models, its potency is noted to be less in the PTZ model compared to others like the 6 Hz stimulation model.[1][5] Nevertheless, studies have confirmed its dose-dependent anti-seizure effects in the PTZ model in immature rodents.[9][10] Importantly, unlike some ASMs, this compound does not appear to induce tolerance to its anti-seizure effects in the PTZ-induced clonic seizure threshold test.[1][3]
These application notes provide detailed protocols for utilizing the PTZ seizure model to screen and characterize the anti-seizure properties of this compound.
Signaling Pathway and Mechanism of Action
This compound's unique mechanism of action involves two primary targets in the synapse, leading to a synergistic anti-seizure effect.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
Protocol 1: Subcutaneous PTZ (scPTZ) Seizure Threshold Test
This protocol is used to evaluate the ability of a test compound to protect against clonic seizures induced by a subcutaneous injection of PTZ.
Materials:
-
Male CF-1 mice or Sprague-Dawley rats[11]
-
Pentylenetetrazole (PTZ)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Injection syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Drug Administration:
-
PTZ Induction:
-
At the TPE of this compound, administer a subcutaneous injection of PTZ. The dose of PTZ may need to be standardized for the specific strain and species (e.g., 85 mg/kg for CF-1 mice).[11]
-
-
Observation:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe the animals for a period of 30 minutes for the presence of seizures.[11][13]
-
Record the latency to the first seizure (e.g., tremors, scratching, chewing) and the seizure severity using a standardized scoring scale.[10]
-
Seizure Scoring (adapted from Racine's scale):
-
Score 0: No response
-
Score 1: Ear and facial twitching
-
Score 2: Myoclonic jerks of the body
-
Score 3: Clonic convulsions of the forelimbs
-
Score 4: Clonic convulsions of the forelimbs with rearing
-
Score 5: Generalized tonic-clonic seizures with loss of righting reflex
An animal is considered protected if it does not exhibit a generalized tonic-clonic seizure (Score 5).[11]
Protocol 2: PTZ-Induced Kindling Model
This protocol is used to assess the effect of a test compound on the development of seizure sensitization (epileptogenesis).
Materials:
-
Male mice
-
Pentylenetetrazole (PTZ)
-
This compound
-
Vehicle
-
Injection syringes and needles
-
Observation chambers
Procedure:
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the animals every other day.[14]
-
After each injection, observe the animals for 30 minutes and score the seizure severity.[13][14]
-
Continue the injections until the animals consistently exhibit generalized tonic-clonic seizures (Score 5) upon PTZ administration. This indicates a fully kindled state.
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound or vehicle at a predetermined time before the next PTZ injection.
-
Observe and score the seizure severity to determine if this compound can suppress the kindled seizures.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening an anti-seizure compound using the PTZ model.
Caption: Experimental workflow for the PTZ seizure model.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in the PTZ seizure model based on preclinical studies.
Table 1: Effect of this compound on PTZ-Induced Seizures in Neonatal and Adolescent Rats [9][10]
| Age Group | This compound Dose (mg/kg) | Seizure Latency (seconds, 95% CI) | Protection from Tonic-Clonic Seizures (%) |
| P7 | Vehicle | 77 (52, 103) | 0 |
| 1 | - | - | |
| 3 | - | - | |
| 10 | - | ~70 | |
| 30 | - | 82 | |
| P14 | Vehicle | 87 (56, 117) | 0 |
| 1 | - | - | |
| 3 | - | - | |
| 10 | - | - | |
| 30 | - | 100 | |
| P21 | Vehicle | 140 (102, 177) | 0 |
| 1 | - | - | |
| 3 | - | - | |
| 10 | - | - | |
| 30 | - | 100 |
Note: Specific latency data for all dose groups were not available in the cited sources. The primary reported effect was on seizure severity.
Table 2: Comparative Potency of this compound in Various Acute Seizure Models [12]
| Seizure Model | ED50 (mg/kg, i.p.) |
| PTZ | Potent |
| 6Hz | Markedly Potent |
| Audiogenic | Markedly Potent |
| Pilocarpine | Markedly Potent |
| 11-deoxycortisol | Potent |
| Bicuculline | Low Potency |
| Maximal Electroshock (MES) | Low Potency |
Note: Specific ED50 values were not provided in a comparative table in the abstract; the table reflects the described potency.
Conclusion
The pentylenetetrazole seizure model is a valuable tool for the preclinical evaluation of anti-seizure medications like this compound. The provided protocols offer a framework for assessing the efficacy of this compound in suppressing generalized seizures. The data indicates that this compound demonstrates a dose-dependent protective effect against PTZ-induced seizures, particularly in younger animals. While it may be less potent in this model compared to others, its unique dual mechanism of action and lack of tolerance development make it a compound of significant interest for further investigation in epilepsy research. Researchers should carefully consider animal strain, age, and PTZ dosage to ensure reproducible and reliable results.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Protective-effects-of-padsevonil-in-acute-seizure-models [aesnet.org]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
Application of Padsevonil in Neuronal Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Padsevonil (UCB-0942) in in vitro neuronal culture studies. This compound is a first-in-class antiepileptic drug (AED) candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[1][2][3][4][5] This document outlines its mechanism of action, offers detailed protocols for key experiments, and presents quantitative data to facilitate the design and interpretation of studies investigating its effects on neuronal function.
Mechanism of Action
This compound was rationally designed to interact with two distinct molecular targets:
-
Synaptic Vesicle Glycoprotein 2 (SV2): It binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are integral to the regulation of neurotransmitter release from presynaptic terminals.[2][3][6] Its affinity for SV2A is significantly higher than that of levetiracetam (B1674943) and brivaracetam.[3][6]
-
GABAA Receptors: It acts as a positive allosteric modulator and partial agonist at the benzodiazepine (B76468) site of postsynaptic GABAA receptors, thereby enhancing GABAergic inhibition.[2][7][8][9][10]
This dual activity allows this compound to modulate both excitatory and inhibitory neurotransmission, contributing to its potential as a broad-spectrum anticonvulsant.[5][11]
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound and reference compounds from in vitro studies.
Table 1: Binding Affinity of this compound and Reference SV2A Ligands to SV2 Isoforms
| Compound | SV2A (pKi) | SV2B (pKi) | SV2C (pKi) |
| This compound | 8.5[3][6][10] | 7.9[3][10] | 8.5[3][6][10] |
| Levetiracetam | 5.2[3][6] | - | - |
| Brivaracetam | 6.6[3][6] | - | - |
Table 2: Potency and Efficacy of this compound at GABAA Receptors
| Receptor/Cell Type | Parameter | Value | Reference Compound |
| Recombinant human α1β2γ2 GABAA Receptors | EC50 (GABA potentiation) | 138 nM[7][12] | - |
| Relative Efficacy vs. Zolpidem | 41%[3][7][10][12] | Zolpidem (100%) | |
| Cultured rat primary cortical neurons | EC50 (GABA potentiation) | 208 nM[7][12] | - |
| Recombinant human GABAA Receptor Subtypes (in Xenopus oocytes) | EC50 (α1β2γ2) | 295 nM[7][12] | - |
| EC50 (α2β2γ2) | 1737 nM[7][12] | - | |
| EC50 (α3β2γ2) | 2089 nM[7][12] | - | |
| EC50 (α5β2γ2) | 281 nM[7][12] | - | |
| Relative Efficacy vs. Chlordiazepoxide (α1β2γ2) | 60%[7][12] | Chlordiazepoxide (100%) | |
| Relative Efficacy vs. Chlordiazepoxide (α2β2γ2) | 26%[7][12] | Chlordiazepoxide (100%) | |
| Relative Efficacy vs. Chlordiazepoxide (α3β2γ2) | 56%[7][12] | Chlordiazepoxide (100%) | |
| Relative Efficacy vs. Chlordiazepoxide (α5β2γ2) | 41%[7][12] | Chlordiazepoxide (100%) |
Experimental Protocols
The following are detailed protocols for the application of this compound in common neuronal culture experiments.
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol is adapted from standard methods for establishing primary neuronal cultures from rodent embryos.[7][8][9][13]
Materials:
-
Timed-pregnant rat or mouse (E15-E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Digestion solution: 0.25% Trypsin-EDTA in HBSS
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (or Poly-L-Lysine)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the cerebral cortices from the embryos in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1-2 x 105 cells/cm2) onto coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Protocol 2: Electrophysiological Recording of GABAA Receptor Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the modulatory effects of this compound on GABAA receptor-mediated currents in cultured neurons.[1][6][14][15][16]
Materials:
-
Primary neuronal culture (DIV 7-14)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (aCSF): containing (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4
-
Internal solution: containing (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2
-
GABA stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a low concentration of GABA (EC10-EC20) to elicit a baseline inward Cl- current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect.
-
To assess partial agonism, apply a saturating concentration of this compound in the presence of the EC10-EC20 GABA concentration and compare the response to a full agonist like diazepam or zolpidem.
-
Analyze the data to determine the EC50 and maximal efficacy of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in Neuronal Cultures
Caption: Workflow for in vitro characterization.
Logical Relationship of this compound's Dual-Target Mechanism
Caption: Convergence of dual targets to anticonvulsant effect.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. pnas.org [pnas.org]
- 16. moleculardevices.com [moleculardevices.com]
Experimental Protocol for Padsevonil Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the administration of Padsevonil, a dual-target antiseizure medication, in mouse models of epilepsy. The protocol includes information on the mechanism of action, dosage, vehicle preparation, and administration procedures, along with a summary of relevant quantitative data from preclinical studies.
Mechanism of Action
This compound is a first-in-class antiepileptic drug candidate that uniquely interacts with two therapeutic targets.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2] Postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[3][4] This dual mechanism of action is intended to provide a synergistic antiseizure effect.[5][6]
Signaling Pathway
The signaling pathway of this compound involves both presynaptic and postsynaptic modulation of neurotransmission. Its binding to SV2 proteins is thought to modulate the release of neurotransmitters from presynaptic vesicles. Its action on GABA-A receptors enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Mechanism of action of this compound.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from preclinical studies of this compound in rodent models.
| Parameter | Value | Species | Model | Source |
| ED₅₀ (Median Effective Dose) | 1.2 mg/kg | Mouse | Amygdala Kindling Model | [1][7] |
| SV2A Occupancy at ED₅₀ | >90% | Mouse | In vivo occupancy studies | [1][7] |
| GABA-A Receptor Occupancy at ED₅₀ | ~10% | Mouse | In vivo occupancy studies | [1][7] |
| Effective Antiseizure Doses | 10 mg/kg and 30 mg/kg | Rat | Pentylenetetrazole (PTZ)-induced seizures | [8] |
| SV2A Occupancy ED₅₀ | 0.2 mg/kg | Mouse | In vivo receptor occupancy studies | [9][10] |
| Benzodiazepine Site Occupancy ED₅₀ | 36 mg/kg | Mouse | In vivo receptor occupancy studies | [9][10] |
Experimental Protocol: Intraperitoneal Administration in Mice
This protocol details the intraperitoneal (IP) administration of this compound in mice.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Animal scale
-
70% ethanol
-
Personal protective equipment (lab coat, gloves, safety glasses)
Vehicle Preparation
The recommended vehicle for dissolving this compound for in vivo studies in rodents is a mixture of DMSO, Tween-80, and saline.[8]
Vehicle Formulation:
-
1% DMSO
-
2.5% Tween-80
-
96.5% Saline
Preparation Steps:
-
In a sterile microcentrifuge tube, first add the required volume of DMSO.
-
Add the required volume of Tween-80 to the DMSO and vortex thoroughly to mix.
-
Add the required volume of sterile saline to the DMSO/Tween-80 mixture.
-
Vortex the final solution until it is clear and homogenous.
This compound Solution Preparation
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the vehicle.
-
Vortex the solution until the this compound is completely dissolved.
Dosing and Administration
-
Animal Weighing: Weigh each mouse accurately to determine the correct volume of the this compound solution to inject.
-
Dose Calculation: Calculate the injection volume based on the desired dose and the concentration of the this compound solution. The typical injection volume for mice is 5-10 mL/kg.
-
Example Calculation: For a 25 g mouse and a desired dose of 10 mg/kg, using a 1 mg/mL solution:
-
Dose for the mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume = 0.25 mg / 1 mg/mL = 0.25 mL
-
-
-
Animal Restraint: Properly restrain the mouse. One common method is to grasp the loose skin over the shoulders and behind the ears with the non-dominant hand, ensuring the skin is taut but not restricting breathing. Tuck the tail to secure the lower body.
-
Injection Site Identification: Turn the restrained mouse so its abdomen is facing up. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards to help move the abdominal organs away from the injection site.
-
Using a sterile syringe with a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the identified injection site.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress, adverse reactions, or seizure activity according to the experimental design.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study involving the administration of this compound to mice.
Experimental workflow for this compound administration in mice.
Disclaimer: This protocol is intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines. The clinical development of this compound was discontinued (B1498344) after Phase 3 trials failed to meet their primary efficacy endpoints.[5][6]
References
- 1. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Studies of Padsevonil on Recombinant Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological evaluation of Padsevonil (formerly UCB-0942), a novel antiepileptic drug candidate, on recombinant ion channels. The primary focus of these studies has been on the γ-aminobutyric acid type A (GABA\sub{A}) receptor, a key target in the regulation of neuronal excitability.
Introduction to this compound's Mechanism of Action
This compound is a first-in-class antiepileptic drug candidate designed with a dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] It exhibits high affinity for synaptic vesicle 2 (SV2) proteins (SV2A, SV2B, and SV2C) and acts as a positive allosteric modulator of GABA\sub{A} receptors with a partial agonist profile at the benzodiazepine (B76468) site.[3][4] This unique profile is intended to provide broad-spectrum antiseizure activity. Profiling studies have confirmed this compound's selectivity for these targets, showing a lack of significant effects on a wide variety of other ion channels, receptors, transporters, and enzymes.[3]
Data Presentation: this compound's Effect on Recombinant GABA\sub{A} Receptors
Patch-clamp electrophysiology has been instrumental in characterizing the functional activity of this compound at various recombinant human GABA\sub{A} receptor subtypes. The following tables summarize the key quantitative data from these studies.
Table 1: Potentiation of GABA-Mediated Currents by this compound in Recombinant Human α1β2γ2 GABA\sub{A} Receptors
| Parameter | Value | Cell Line | Method | Reference |
| EC\sub{50} | 138 nmol/L | CHO-K1 | Automated Patch-Clamp | [3][4] |
| Maximum Potentiation of GABA EC\sub{20} response | 167% | CHO-K1 | Automated Patch-Clamp | [4] |
| Relative Efficacy (vs. Zolpidem) | 41% | CHO-K1 | Automated Patch-Clamp | [3][4] |
GABA was co-administered at its EC\sub{20} concentration.
Table 2: Subtype Selectivity of this compound at Different Human GABA\sub{A} Receptor Isoforms
| Receptor Subtype | EC\sub{50} (nmol/L) | Relative Efficacy (vs. Chlordiazepoxide) | Expression System | Method | Reference |
| α1β2γ2 | 295 | 60% | Xenopus oocytes | Two-Electrode Voltage Clamp | [4] |
| α2β2γ2 | 1737 | 26% | Xenopus oocytes | Two-Electrode Voltage Clamp | [4] |
| α3β2γ2 | 2089 | 56% | Xenopus oocytes | Two-Electrode Voltage Clamp | [4] |
| α5β2γ2 | 281 | 41% | Xenopus oocytes | Two-Electrode Voltage Clamp | [4] |
| α4β2γ2 | No activity observed | - | Xenopus oocytes | Two-Electrode Voltage Clamp | [4] |
GABA was co-administered at its EC\sub{20} concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflows used in its characterization.
Experimental Protocols
Automated Patch-Clamp Electrophysiology on Recombinant Human α1β2γ2 GABA\sub{A} Receptors
This protocol is adapted from studies characterizing this compound on a stably expressed recombinant human GABA\sub{A} receptor cell line.[4]
Objective: To determine the EC\sub{50} and maximal potentiation of this compound on GABA-mediated chloride currents.
Materials:
-
Cell Line: CHO-K1 cell line stably expressing human recombinant GABA\sub{A} receptors (α1β2γ2 subunits).
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl\sub{2}, 1 MgCl\sub{2}, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl\sub{2}, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Agonist: γ-aminobutyric acid (GABA).
-
Test Compound: this compound.
-
Reference Compound: Zolpidem.
-
Equipment: Automated patch-clamp platform (e.g., PatchXpress 7000A).
Procedure:
-
Cell Preparation: Culture the CHO-K1 cells according to standard protocols. On the day of the experiment, detach the cells and prepare a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system with external and internal solutions.
-
Cell Sealing: The automated system will capture individual cells and form a gigaseal between the cell membrane and the patch-clamp chip.
-
Whole-Cell Configuration: Establish the whole-cell recording configuration by applying a suction pulse to rupture the cell membrane under the pipette tip.
-
Voltage Clamp: Clamp the membrane potential at -60 mV.
-
GABA EC\sub{20} Determination: Apply increasing concentrations of GABA to determine the concentration that elicits approximately 20% of the maximal response (EC\sub{20}).
-
This compound Application:
-
Apply the predetermined GABA EC\sub{20} concentration to obtain a baseline current.
-
Co-apply the GABA EC\sub{20} concentration with increasing concentrations of this compound.
-
Include a washout step with the external solution between applications.
-
-
Reference Compound Application: Co-apply the GABA EC\sub{20} concentration with a saturating concentration of a reference compound like Zolpidem to determine the maximal potentiation for comparison.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Normalize the potentiation by this compound to the baseline GABA response.
-
Fit the concentration-response data to a sigmoidal curve to determine the EC\sub{50} of this compound.
-
Calculate the relative efficacy of this compound compared to the reference compound.
-
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is suitable for evaluating the subtype selectivity of this compound on different GABA\sub{A} receptor subunit combinations.[4]
Objective: To compare the potency and efficacy of this compound across various GABA\sub{A} receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs: cRNAs for the desired human GABA\sub{A} receptor subunits (e.g., α1-5, β2, γ2).
-
Oocyte Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl\sub{2}, 1 mM MgCl\sub{2}, 5 mM HEPES; pH 7.5.
-
Agonist: GABA.
-
Test Compound: this compound.
-
Equipment: Two-electrode voltage clamp amplifier, microinjection setup, and perfusion system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of the cRNAs for the desired GABA\sub{A} receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
GABA EC\sub{20} Determination: For each receptor subtype, determine the GABA EC\sub{20} concentration as described in the patch-clamp protocol.
-
This compound Application:
-
Apply the GABA EC\sub{20} concentration to establish a baseline response.
-
Co-apply the GABA EC\sub{20} concentration with various concentrations of this compound.
-
-
Data Analysis:
-
Measure the potentiation of the GABA-evoked current by this compound for each receptor subtype.
-
Construct concentration-response curves and calculate the EC\sub{50} values.
-
Compare the EC\sub{50} and maximal potentiation across the different receptor subtypes to determine selectivity.
-
This compound on Other Recombinant Receptors (AMPA, NMDA)
To date, specific patch-clamp studies detailing the effects of this compound on recombinant AMPA or NMDA receptors have not been published. However, broad pharmacological profiling has indicated that this compound lacks significant activity at a wide range of other receptors and ion channels, suggesting a high degree of selectivity for its primary targets, the SV2 proteins and the benzodiazepine site of GABA\sub{A} receptors.[3] For comprehensive drug development, it is recommended to perform selectivity screening using automated patch-clamp on a panel of recombinant ion channels, including AMPA and NMDA receptor subtypes, to confirm this lack of off-target activity.
Conclusion
The provided application notes and protocols offer a framework for the electrophysiological characterization of this compound and similar compounds acting on recombinant GABA\sub{A} receptors. The data clearly demonstrate that this compound is a positive allosteric modulator of GABA\sub{A} receptors, with a preference for α1- and α5-containing subtypes. These functional characteristics, combined with its presynaptic activity at SV2 proteins, underpin its potential as a novel antiepileptic drug.
References
- 1. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Padsevonil Clinical Trial: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trial failure of Padsevonil, an investigational antiepileptic drug. The content addresses specific issues that may be encountered during experimental design and interpretation of results for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale behind the development of this compound for drug-resistant epilepsy?
A1: this compound was developed as a first-in-class antiepileptic drug (AED) with a novel dual mechanism of action.[1] It was designed to interact with two therapeutic targets: presynaptically, it binds with high affinity to the synaptic vesicle protein 2 (SV2), and postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of GABA-A receptors.[2][3] This dual action was intended to provide a synergistic antiseizure effect, potentially offering a better therapeutic option for the approximately one-third of individuals with focal-onset seizures who do not respond to currently available AEDs.[4]
Q2: Despite a promising mechanism of action, why did the this compound clinical trials fail to meet their primary endpoints?
A2: The Phase 2b (ARISE) and Phase 3 (DUET) clinical trials of this compound did not achieve statistical significance for their primary efficacy endpoints.[1][4] These endpoints were a reduction in seizure frequency over a 12-week period and the proportion of patients achieving a 75% or greater reduction in seizures.[4] While preclinical data and a Phase 2a proof-of-concept study showed promising signals of efficacy, the larger pivotal trials failed to demonstrate a significant difference between this compound and placebo across any of the tested doses.[1][5] The exact reasons for this translational failure are not definitively known but are a critical area of investigation for researchers in the field.
Q3: What were the key findings from the Phase 2a proof-of-concept trial that initially supported the development of this compound?
A3: The Phase 2a trial (NCT02495844) suggested that this compound had a favorable safety profile and showed clinically meaningful efficacy in patients with highly treatment-resistant epilepsy.[2][6] In this study, 30.8% of patients treated with this compound experienced a 75% or greater reduction in seizure frequency compared to 11.1% of patients on placebo.[2][6] Furthermore, the median reduction in weekly seizure frequency was 53.7% with this compound versus 12.5% with placebo.[2][7]
Q4: Were there any notable safety or tolerability issues observed with this compound in the clinical trials?
A4: this compound was generally well-tolerated in the clinical trials, and no new safety signals were identified.[8] The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and included somnolence, dizziness, headache, and fatigue.[2] In the Phase 2a study, TEAEs were reported by 85.7% of patients on this compound compared to 63.0% on placebo during the inpatient period.[2][6] Most TEAEs were mild to moderate in intensity.[2]
Troubleshooting Guide
Issue: My novel dual-target antiepileptic compound shows robust preclinical efficacy but fails to translate to a clinical setting. What are some potential reasons based on the this compound experience?
Possible Explanations & Experimental Considerations:
-
Translational Gap in Efficacy Models: Preclinical models, while valuable, may not fully recapitulate the complexity of human drug-resistant epilepsy. The success of this compound in rodent models did not predict its efficacy in a heterogeneous patient population.[1][3]
-
Recommendation: Diversify preclinical models to include those that represent different seizure types and underlying pathologies. Consider using models with higher predictive validity for drug-resistant epilepsy.
-
-
Patient Population Heterogeneity: The patient populations in the larger Phase 2b and 3 trials may have had different underlying seizure etiologies or levels of treatment resistance compared to the more selected population in the initial Phase 2a study.
-
Recommendation: Implement stringent patient selection criteria and stratification based on biomarkers or clinical characteristics in early-phase trials to identify potential responder populations.
-
-
Dose-Response Relationship: The dose-response relationship established in preclinical studies and early clinical trials may not hold true in larger, more diverse patient populations. In the Phase 2b and 3 trials of this compound, no clear dose-response was observed for the primary efficacy endpoints.[5][9]
-
Recommendation: Conduct thorough dose-ranging studies in the target patient population to establish an optimal therapeutic window. Utilize pharmacokinetic and pharmacodynamic modeling to inform dose selection.
-
-
Placebo Response: A higher-than-expected placebo response can mask the true effect of an investigational drug. The magnitude of the placebo response in epilepsy trials can be variable and influenced by factors such as trial design and patient expectations.
-
Recommendation: Employ trial designs that can help mitigate the placebo effect, such as a placebo run-in period or the use of objective seizure detection methods.
-
Data Presentation
Table 1: Efficacy Results from the Phase 2a this compound Clinical Trial
| Efficacy Endpoint | This compound (400 mg bid) | Placebo | p-value |
| ≥75% Responder Rate | 30.8% | 11.1% | 0.067 |
| Median Reduction in Weekly Seizure Frequency | 53.7% | 12.5% | 0.026 (unadjusted) |
Data from the inpatient period of the Phase 2a proof-of-concept trial.[2][6][7]
Table 2: Efficacy Results from the Phase 2b (ARISE - EP0091) this compound Clinical Trial
| This compound Dose (bid) | Percentage Reduction Over Placebo in Seizure Frequency | 75% Responder Rate | 50% Responder Rate |
| 50 mg | 17.2% | 13.8% | 33.8% (p=0.045) |
| 100 mg | 19.1% (p=0.128) | 12.2% | 31.7% |
| 200 mg | 19.2% (p=0.128) | 11.1% | 25.9% |
| 400 mg | 12.4% | 16.0% | 32.1% |
| Placebo | - | 6.2% | 21.0% |
Data from the 12-week maintenance period.[9][10]
Table 3: Efficacy Results from the Phase 3 (DUET - EP0092) this compound Clinical Trial
| This compound Dose (bid) | Percentage Reduction Over Placebo in Seizure Frequency | 75% Responder Rate | 50% Responder Rate |
| 100 mg | -5.6% | 15.3% | 35.6% |
| 200 mg | 6.5% | 12.5% | 33.9% |
| 400 mg | 6.3% | 14.3% | 42.9% |
| Placebo | - | 13.0% | 27.8% |
Data from the 12-week maintenance period.[5][9]
Experimental Protocols
Phase 2b (ARISE - EP0091) and Phase 3 (DUET - EP0092) Clinical Trial Design
These were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[8][10]
-
Participants: Adults with drug-resistant focal epilepsy who were experiencing at least four observable focal seizures per 28 days despite treatment with at least four prior antiseizure medications.[10]
-
Randomization: Patients were randomized to receive either placebo or one of the specified doses of this compound twice daily (b.i.d.) as adjunctive therapy to their ongoing antiseizure medications.[9]
-
Treatment Period: The trials consisted of a baseline period followed by a treatment period, which included a titration phase and a 12-week maintenance phase.[5]
-
Primary Efficacy Outcomes:
-
The change in the log-transformed frequency of observable focal seizures from baseline over the 12-week maintenance period.[8]
-
The 75% responder rate, defined as the proportion of patients with a 75% or greater reduction in observable focal seizure frequency from baseline over the 12-week maintenance period.[8]
-
-
Primary Safety Outcomes: The incidence of treatment-emergent adverse events (TEAEs), TEAEs leading to discontinuation, and serious TEAEs.[8]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: this compound Phase 2b/3 clinical trial workflow.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Understanding the results of the Padsevonil ARISE trial
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Padsevonil ARISE trial. Content is presented in a question-and-answer format to address specific experimental and data-related queries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What was the primary objective of the this compound ARISE trial?
The primary objective of the ARISE trial (NCT03373383), a Phase 2b study, was to evaluate the efficacy and safety of this compound as an adjunctive treatment for observable focal-onset seizures in adults with drug-resistant epilepsy.[1][2] The trial aimed to determine the change from baseline in observable focal-onset seizure frequency and the 75 percent responder rate for this compound compared with placebo over a 12-week maintenance period.[1]
Q2: What was the final outcome of the ARISE trial?
The ARISE trial did not meet its primary endpoints.[1][3] There was no statistically significant difference in the change from baseline in observable focal-onset seizure frequency or the 75% responder rate for patients treated with this compound compared to placebo over the 12-week maintenance period.[1][4]
Q3: What is the mechanism of action of this compound?
This compound is a first-in-class antiepileptic drug candidate with a dual mechanism of action.[1][5] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][6] Postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, binding with low-to-moderate affinity.[5][7]
Q4: What were the most common adverse events observed in the trials?
In a preceding Phase IIa trial, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving this compound were somnolence (45.5%), dizziness (43.6%), and headache (25.5%).[5][8] The safety profile of this compound in the ARISE trial was consistent with earlier studies.[1]
Q5: My experiment is showing high variability in seizure frequency reduction. What were the patient population characteristics in the ARISE trial?
The ARISE trial enrolled adults with drug-resistant focal epilepsy who had failed to achieve seizure control with four or more tolerated and appropriately chosen prior antiepileptic drugs (AEDs).[2][6] Participants were currently being treated with one to three AEDs.[2] This highly treatment-resistant population inherently presents significant variability in response to therapy.
Quantitative Data Summary
Table 1: Efficacy Outcomes of the Phase IIa Proof-of-Concept Trial (Inpatient Period)
| Outcome | Placebo (n=26) | This compound (n=24) | Odds Ratio (95% CI) | P-value |
| ≥75% Responders | 11.1% | 30.8% | 4.14 (0.90–19.6) | 0.068 |
| Median Weekly Seizure Frequency Reduction | 12.5% | 53.7% | N/A | 0.026 (unadjusted) |
| Data from the 3-week double-blind inpatient period of the Phase IIa trial.[5][8] |
Table 2: Treatment-Emergent Adverse Events (TEAEs) from the Phase IIa Trial (Overall Treatment Period)
| Adverse Event | Percentage of Patients Reporting (n=55) |
| Somnolence | 45.5% |
| Dizziness | 43.6% |
| Headache | 25.5% |
| Fatigue | 23.6% |
| Irritability | 14.5% |
| Overall, 90.9% of patients who received this compound reported TEAEs.[5][8] |
Experimental Protocols
Q6: Can you detail the study design of the ARISE trial?
The ARISE study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-finding trial.[1][4] 411 patients were randomized into one of four groups receiving different dosing regimens of this compound or a placebo, in addition to their current anti-epileptic medications.[1] The trial consisted of a 12-week maintenance period during which the primary endpoints were assessed.[1]
Q7: How was seizure frequency monitored in the trials?
Patients and their caregivers used seizure diaries to record the frequency of observable focal-onset seizures.[6] This data was collected throughout the trial period to measure the primary outcome of a reduction in seizure frequency.[6]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Simplified workflow of the ARISE clinical trial.
References
- 1. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Padsevonil Research: A Technical Support Center
For researchers and drug development professionals investigating the novel antiseizure medication (ASM) candidate Padsevonil, this technical support center provides essential information on potential drug-drug interactions, metabolic pathways, and experimental considerations. Please note that the clinical development of this compound was terminated in 2020 after Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: Preclinical studies identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for this compound's metabolism, with a potential minor contribution from CYP2C19.[1][2] The clearance of this compound is primarily mediated by metabolism.[1][2]
Q2: What are the known effects of this compound on CYP enzymes?
A2: this compound has demonstrated a mixed effect on CYP enzymes. It is a moderate, time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[1][2] Clinical studies showed no specific effects on CYP1A2, CYP2C9, and CYP2D6.[1][2]
Q3: What are the potential drug-drug interactions with this compound as a victim?
A3: Given that CYP3A4 is the major enzyme in this compound's metabolism, co-administration with strong inducers or inhibitors of CYP3A4 can alter its plasma concentrations. For instance, DDI studies confirmed the major contribution of CYP3A4 in this compound's clearance with inducers like carbamazepine (B1668303) and oxcarbazepine, and the inhibitor erythromycin.[1]
Q4: What are the potential drug-drug interactions with this compound as a perpetrator?
A4: As a moderate inhibitor of CYP2C19, this compound can increase the concentration of drugs that are sensitive CYP2C19 substrates.[3] For this reason, co-administration with such substrates (e.g., omeprazole (B731), diazepam, clobazam) was not permitted in Phase II and III trials.[3] It is also a weak inducer of CYP3A4, which could slightly decrease the concentration of CYP3A4 substrates.[1][2]
Q5: Did this compound show interactions with other antiseizure medications?
A5: Clinical studies have shown that this compound does not significantly affect the pharmacokinetics of valproate, lamotrigine, levetiracetam, and oxcarbazepine.[1][2]
Q6: What is the mechanism of action of this compound?
A6: this compound has a unique dual mechanism of action. It acts as a high-affinity binder to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[4][5][6][7]
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high variability in this compound metabolism assays. | Instability of this compound in the incubation medium. Inconsistent CYP enzyme activity in liver microsome batches. | Ensure consistent pH and buffer conditions. Use freshly prepared solutions. Qualify each new batch of human liver microsomes with known substrates. |
| Difficulty in detecting this compound's metabolites. | Low metabolic turnover. Insufficient assay sensitivity. | Increase incubation time or protein concentration. Utilize a more sensitive analytical method such as LC-MS/MS. |
| Inconsistent results in CYP2C19 inhibition assays. | Time-dependent inhibition of CYP2C19 by this compound. | Pre-incubate this compound with the enzyme system before adding the probe substrate to accurately assess the inhibitory potential. |
Data on Drug-Drug Interactions
Table 1: Summary of this compound's Effect on Cytochrome P450 Enzymes
| CYP Enzyme | Effect of this compound | Clinical Probe Substrate | Observed Effect |
| CYP2C19 | Moderate Inhibition (Time-dependent)[1][2] | Omeprazole | Increased exposure of omeprazole.[1] |
| CYP3A4 | Weak Induction[1][2] | Oral Midazolam | Decreased exposure of midazolam.[1] |
| CYP1A2 | No specific effect[1][2] | Caffeine (B1668208) | No significant change in caffeine exposure.[1] |
| CYP2C9 | No specific effect[1][2] | S-warfarin | No significant change in S-warfarin exposure.[1] |
| CYP2D6 | No specific effect[1][2] | Dextromethorphan (B48470) | No significant change in dextromethorphan exposure.[1] |
Table 2: Summary of this compound's Interaction with other Antiseizure Medications
| Concomitant ASM | Effect of this compound on ASM Pharmacokinetics |
| Valproate | No significant effect.[1][2] |
| Lamotrigine | No significant effect.[1][2] |
| Levetiracetam | No significant effect.[1][2] |
| Oxcarbazepine | No significant effect.[1][2] |
Experimental Methodologies
While detailed, step-by-step internal protocols for the clinical trials of this compound are not publicly available, the following provides an overview of the methodologies used in key studies based on published literature.
In Vitro Metabolism Studies
Objective: To identify the primary enzymes responsible for this compound metabolism.
General Methodology:
-
Incubation: this compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture typically includes a NADPH-regenerating system to support CYP activity.
-
CYP Isoform Identification: To identify specific CYP isoforms involved, recombinant human CYP enzymes or selective chemical inhibitors for different CYP isoforms are used in separate incubations.
-
Analysis: Following incubation, the samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) to measure the depletion of the parent drug (this compound) and the formation of its metabolites.
Clinical Drug-Drug Interaction "Cocktail" Study
Objective: To assess the potential of this compound to inhibit or induce various CYP enzymes in a clinical setting.
General Methodology:
-
Baseline Pharmacokinetics: A cocktail of probe substrates, each metabolized by a specific CYP enzyme (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, midazolam for CYP3A4), is administered to healthy volunteers, and their pharmacokinetic profiles are determined.
-
This compound Administration: Participants receive this compound for a specified period to reach steady-state concentrations.
-
Post-Padsevonil Pharmacokinetics: The same cocktail of probe substrates is administered again, and their pharmacokinetic profiles are re-evaluated.
-
Comparison: The pharmacokinetic parameters of the probe substrates before and after this compound administration are compared to determine the extent of inhibition or induction of each CYP enzyme.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: this compound as a perpetrator in drug-drug interactions.
Caption: this compound as a victim in drug-drug interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures--a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Padsevonil and Cytochrome P450 Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the interactions between the investigational antiseizure medication, padsevonil, and the cytochrome P450 (CYP) enzyme system. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and common queries that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound involving cytochrome P450 enzymes?
A1: Preclinical and clinical studies have identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of this compound.[1][2][3][4][5] A minor contribution to its clearance is also attributed to CYP2C19.[1][2][3][4][5]
Q2: Does this compound inhibit any CYP enzymes?
A2: Yes, this compound has been shown to be a time-dependent and irreversible inhibitor of CYP2C19.[1][2][3] In a clinical drug-drug interaction (DDI) study, this compound demonstrated moderate inhibition of CYP2C19, evidenced by a 4.1-fold increase in the exposure of omeprazole (B731), a sensitive CYP2C19 substrate.[3]
Q3: Is this compound an inducer of CYP enzymes?
A3: this compound is a weak inducer of CYP3A4.[1][2][3] A clinical cocktail study observed a 46% decrease in the exposure of oral midazolam, a sensitive CYP3A4 substrate, when co-administered with this compound.[3]
Q4: Were any other CYP isoforms significantly affected by this compound in clinical studies?
A4: Clinical cocktail studies indicated no specific or clinically relevant effects of this compound on the activity of CYP1A2, CYP2C9, and CYP2D6, as assessed by the pharmacokinetics of caffeine (B1668208), S-warfarin, and dextromethorphan (B48470), respectively.[1][2][4][5][6]
Q5: What were the consequences of this compound's CYP interactions in a clinical setting?
A5: Due to the moderate inhibition of CYP2C19, co-administration of this compound with sensitive CYP2C19 substrates was not permitted in Phase II and III clinical trials.[3][7][8] The significant role of CYP3A4 in this compound's metabolism meant that strong inducers or inhibitors of CYP3A4 were expected to have a clinically relevant impact on this compound exposure.[3]
Troubleshooting Guide
Problem 1: Unexpectedly high plasma concentrations of a co-administered drug that is a known CYP2C19 substrate.
-
Possible Cause: Inhibition of CYP2C19-mediated metabolism by this compound. This compound is a time-dependent, irreversible inhibitor of this enzyme.[1][2][3]
-
Troubleshooting Steps:
-
Confirm that the co-administered drug is indeed a sensitive substrate for CYP2C19.
-
Review the timing of administration. As a time-dependent inhibitor, the inhibitory effect of this compound may increase with repeated dosing.
-
Consider quantifying the formation of metabolites of the co-administered drug to confirm the inhibition of a specific metabolic pathway.
-
Problem 2: Lower than expected plasma concentrations of this compound when co-administered with another drug.
-
Possible Cause: Induction of CYP3A4 by the co-administered drug. Since CYP3A4 is the primary enzyme responsible for this compound metabolism, its induction can lead to increased clearance of this compound.[1][2][3][4][5]
-
Troubleshooting Steps:
Problem 3: Inconsistent results in in vitro CYP inhibition assays with this compound.
-
Possible Cause: this compound exhibits time-dependent inhibition of CYP2C19, which may not be fully captured in standard reversible inhibition assays.[1][2]
-
Troubleshooting Steps:
-
Ensure your experimental protocol includes a pre-incubation step of this compound with the enzyme system (e.g., human liver microsomes) to allow for time-dependent inactivation to occur before adding the probe substrate.
-
To confirm irreversible inhibition, assess whether the inhibitory effect can be reversed by dialysis or the addition of compounds like hexaferrocyanate, which can disrupt metabolite-intermediate complexes.[2]
-
Data Presentation
Table 1: Summary of this compound's Interaction with Key CYP450 Isoforms
| CYP Isoform | Effect of this compound | Clinical Observation | Probe Substrate Used in Clinical Studies |
| CYP3A4 | Weak Inducer | 46% decrease in oral midazolam exposure.[3] | Midazolam[2][6] |
| CYP2C19 | Moderate Time-Dependent Inhibitor (Irreversible) | 4.1-fold increase in omeprazole exposure.[3] | Omeprazole[2][6] |
| CYP1A2 | No specific effect | No significant change in caffeine pharmacokinetics.[2][6] | Caffeine[2][6] |
| CYP2C9 | No specific effect | No significant change in S-warfarin pharmacokinetics.[2][6] | S-warfarin[2][6] |
| CYP2D6 | No specific effect | No significant change in dextromethorphan pharmacokinetics.[2][6] | Dextromethorphan[2][6] |
Table 2: In Vitro Characterization of this compound's Inhibition of CYP3A4
| Substrate | Inhibition Type | Ki (µM) |
| Midazolam | Mixed | 178[2] |
| Testosterone | Noncompetitive | 191[2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Time-Dependent CYP Inhibition
-
Objective: To determine the potential for time-dependent inhibition of major CYP isoforms by this compound.
-
Materials: Human liver microsomes, NADPH regenerating system, this compound, and specific probe substrates for each CYP isoform.
-
Methodology:
-
Pre-incubate human liver microsomes with a range of this compound concentrations (or vehicle control) and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).
-
Following the pre-incubation, add a specific CYP probe substrate at a concentration approximate to its Km.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction and quantify the formation of the substrate's metabolite using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the rate of metabolite formation at each this compound concentration and pre-incubation time point.
-
A decrease in the rate of metabolite formation with increasing pre-incubation time suggests time-dependent inhibition.
-
Protocol 2: Clinical "Cocktail" Study for DDI Assessment
-
Objective: To evaluate the in vivo effect of this compound as a perpetrator of DDIs on multiple CYP enzymes.
-
Study Design: An open-label, single-sequence study in healthy volunteers.
-
Methodology:
-
Administer a cocktail of probe substrates for various CYP isoforms (e.g., caffeine for CYP1A2, S-warfarin for CYP2C9, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) to subjects on Day 1.
-
Collect serial blood samples over a specified period to determine the pharmacokinetic profiles of each probe substrate.
-
Administer this compound to the subjects for a duration sufficient to reach steady-state.
-
On a subsequent day (e.g., Day 14), re-administer the same probe substrate cocktail.
-
Again, collect serial blood samples to determine the pharmacokinetic profiles of the probe substrates in the presence of this compound.
-
Compare the pharmacokinetic parameters (e.g., AUC, Cmax) of the probe substrates before and after this compound administration to assess for inhibition or induction.
-
Visualizations
Caption: Metabolic pathways and enzymatic interactions of this compound.
Caption: Troubleshooting logic for unexpected drug interaction results.
Caption: Workflow for in vitro time-dependent CYP inhibition assay.
References
- 1. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (UCB0942) / UCB [delta.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Padsevonil In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Padsevonil for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiseizure medication (ASM) candidate with a novel dual mechanism of action.[1] It was designed to interact with two key targets in the central nervous system:
-
Synaptic Vesicle Protein 2 (SV2): this compound binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][2] This presynaptic action is thought to modulate neurotransmitter release.
-
GABAA Receptors: It also acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor, a postsynaptic target.[3][4] This enhances the inhibitory effects of the neurotransmitter GABA.
This dual action was intended to provide a synergistic antiseizure effect.[5]
Q2: What is the current status of this compound's clinical development?
The clinical development program for this compound was terminated in 2020.[5] Despite promising preclinical data and a novel mechanism of action, pivotal Phase 2b and Phase 3 clinical trials (ARISE and DUET) failed to demonstrate a statistically significant reduction in seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[5]
Q3: How is this compound metabolized?
In preclinical studies, cytochrome P450 3A4 (CYP3A4) was identified as the primary enzyme responsible for the metabolism of this compound, with a minor contribution from CYP2C19.[2][6][7][8]
Q4: What are the known drug-drug interactions for this compound?
Preclinical and clinical studies have shown that this compound can be both a victim and a perpetrator of drug-drug interactions. It is a time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[6][7][8] Co-administration with strong CYP3A4 inducers (like carbamazepine) or inhibitors (like erythromycin) can alter this compound's plasma concentrations.[6][8]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter when using this compound in in vivo models.
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No Seizure Protection) | Suboptimal Dosage: The dose may be too low to achieve sufficient target engagement. | Dose-Response Study: Conduct a dose-response study to determine the effective dose range in your specific animal model and seizure type. In a murine amygdala kindling model, the ED50 for protection against focal-to-bilateral seizures was 1.2 mg/kg, which corresponded to >90% SV2A occupancy and ~10% GABAA receptor occupancy.[4][9] |
| Inappropriate Animal Model: The chosen animal model may not be sensitive to the mechanism of action of this compound. This compound showed robust efficacy in rodent models of drug-resistant epilepsy.[10] | Model Selection: Review the literature to ensure the selected animal model is appropriate for testing compounds with SV2 and GABAergic activity. | |
| Drug Formulation/Administration Issues: Poor solubility or stability of the formulation can lead to inconsistent drug exposure. | Formulation Check: Ensure proper formulation and solubility of this compound for the chosen route of administration. For preclinical studies, appropriate vehicle selection is critical. | |
| Unexpected Adverse Effects (e.g., excessive sedation, motor impairment) | High Dosage: The dose may be too high, leading to excessive GABAergic effects. | Dose Reduction: Reduce the dose to a level that maintains efficacy while minimizing adverse effects. A high therapeutic index was reported in preclinical models, suggesting a good separation between efficacious and adverse effect doses.[10] |
| Animal Strain/Species Sensitivity: Different strains or species may exhibit varying sensitivity to this compound. | Strain/Species Consideration: Be aware of potential strain or species differences in drug metabolism and sensitivity. | |
| Inconsistent Results Between Experiments | Variability in Drug Preparation: Inconsistent drug formulation can lead to variable exposures. | Standardize Procedures: Implement a standardized protocol for drug formulation and administration. |
| Biological Variability: Inherent biological variability within animal populations can contribute to inconsistent results. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy and Receptor Occupancy in Mice
| Parameter | Value | Animal Model | Source |
| ED50 (Seizure Protection) | 1.2 mg/kg | Amygdala Kindling Model | [4][9] |
| SV2A Occupancy at ED50 | >90% | In vivo occupancy studies | [4][9] |
| GABAA Receptor Occupancy at ED50 | ~10% | In vivo occupancy studies | [4][9] |
| ED50 (SV2A Occupancy) | 0.2 mg/kg | In vivo receptor occupancy studies | [3] |
| ED50 (Benzodiazepine Site Occupancy) | 36 mg/kg | In vivo receptor occupancy studies | [3] |
Table 2: Human Pharmacokinetic Parameters (Single 200 mg Oral Dose in Healthy Chinese Subjects)
| Parameter | Geometric Mean (Range) | Unit | Source |
| tmax (Time to Maximum Concentration) | 1.25 (0.5 - 3.0) | h | [11] |
| Cmax (Maximum Concentration) | 1,387 | ng/mL | [11] |
| AUC(0-t) (Area Under the Curve) | 6,573 | h*ng/mL | [11] |
| t1/2 (Half-life) | 5.275 | h | [11] |
Table 3: Clinical Trial Dosing in Adults with Drug-Resistant Focal Epilepsy
| Study | Doses Tested | Frequency | Source |
| Phase IIa | 400 mg | Twice daily (bid) | [4][12] |
| Phase IIb (ARISE) | 50, 100, 200, 400 mg | Twice daily (bid) | [13] |
| Phase III (DUET) | 100, 200, 400 mg | Twice daily (bid) | [13] |
Experimental Protocols & Visualizations
Detailed Methodologies
In Vivo Seizure Model (Amygdala Kindling in Mice): A common preclinical model to assess the efficacy of antiseizure medications against focal to bilateral tonic-clonic seizures.
-
Animal Model: Male C57BL/6 mice.
-
Kindling Procedure: A bipolar electrode is surgically implanted into the amygdala. A low-intensity electrical stimulus is delivered daily to induce an afterdischarge. This process is repeated until the animal consistently displays a generalized tonic-clonic seizure (fully kindled).
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.1 to 10 mg/kg) at a specified time before the electrical stimulation.
-
Efficacy Endpoint: The primary endpoint is the percentage of animals protected from the generalized tonic-clonic seizure. The dose that protects 50% of the animals is determined as the ED50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Workflow for this compound dosage optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Drug-Resistant Epilepsy: Navigating Treatment Challenges [breakthroughsforphysicians.nm.org]
Technical Support Center: Padsevonil (UCB-0942) Clinical Development
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the clinical trajectory of Padsevonil. It provides frequently asked questions (FAQs), troubleshooting guides, and summaries of key data to address challenges and questions arising from its development for drug-resistant focal epilepsy.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing this compound?
A1: this compound (PSL) was a first-in-class anti-seizure medication (ASM) candidate developed through a rational, target-based design program. Its novelty lay in a dual mechanism of action intended to produce a synergistic anticonvulsant effect. It was designed to interact with both presynaptic and postsynaptic targets by:
-
Binding to Synaptic Vesicle Protein 2 (SV2): It showed high affinity for all three SV2 isoforms (SV2A, SV2B, SV2C), which is a presynaptic mechanism. Its binding affinity for SV2A was significantly greater—approximately 2000-fold higher than levetiracetam (B1674943) and 100-fold higher than brivaracetam[1].
-
Modulating GABA-A Receptors: It acted as a partial agonist at the benzodiazepine (B76468) site of the postsynaptic GABA-A receptor, enhancing GABAergic inhibition[1][2][3].
This combination was theorized to offer greater efficacy than existing ASMs, particularly for the highly challenging population of patients with drug-resistant seizures[1][4].
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development program for this compound was terminated because it failed to meet its primary efficacy endpoints in two large, pivotal trials: the Phase 2b ARISE trial (NCT03373383) and a subsequent Phase 3 trial[1][5]. In these studies, this compound did not demonstrate a statistically significant benefit over placebo in reducing seizure frequency for patients with drug-resistant focal epilepsy[1][6]. Although numerical improvements were observed, the results were not sufficient to support market authorization[1][7].
Q3: Was this compound safe and well-tolerated in clinical trials?
A3: Yes, this compound was generally reported as well-tolerated, with a safety profile consistent with other centrally acting ASMs[1][8]. The most commonly reported treatment-emergent adverse events (TEAEs) were somnolence, dizziness, headache, and fatigue[2][9][10]. While TEAEs leading to discontinuation were more common in the this compound groups compared to placebo (e.g., 15.9% for all PSL doses vs. 8.4% for placebo in one trial), no new or unexpected safety signals were identified[1].
Q4: Who was the target patient population for the this compound trials?
A4: The trials enrolled adults with a severely affected form of drug-resistant focal epilepsy[1][11]. Eligibility criteria typically included patients who had failed to achieve seizure control despite treatment with four or more lifetime ASMs and were currently taking a stable regimen of one to three ASMs[1][8][11]. These patients had a high baseline seizure frequency, with a median of around 11 observable focal seizures per 28 days[1].
Troubleshooting Clinical Development Challenges
This section addresses potential questions a researcher might have when analyzing the this compound data or designing similar experiments.
Q: Why might a drug with a strong preclinical rationale and promising Phase 2a results fail in larger pivotal trials?
A: This is a common challenge in drug development, often termed the "translational gap." Several factors seen in the this compound case could be at play:
-
Patient Heterogeneity: The target population had highly drug-resistant epilepsy. The underlying causes and pathophysiology can be extremely varied, and a single mechanism, even a dual one, may not be effective for a broad population.
-
Placebo Effect: Epilepsy trials are known to have a significant placebo response rate. In the ARISE trial, the placebo group showed a 20.6% median reduction in seizure frequency, making it harder to demonstrate a statistically significant drug effect on top of this[1].
-
Dose Selection: While dose selection was guided by PET imaging to ensure target engagement (>90% for SV2A and 10-15% for GABA-A)[2][9][10], the optimal therapeutic window for efficacy versus tolerability in a large, heterogeneous patient population may not have been achieved. Higher doses led to more discontinuations due to adverse events[1].
-
Primary Endpoints: The primary endpoints—change in log-transformed seizure frequency and the 75% responder rate—are stringent[1][7]. While this compound showed some numerical improvement and a statistically significant effect on the 50% responder rate at one dose, it failed the primary goals[7]. This highlights the difficulty of achieving profound seizure reduction in this population.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from the Phase 2b ARISE trial (EP0091).
Table 1: Efficacy Outcomes in the ARISE Trial (12-Week Maintenance Period)
| Treatment Group (twice daily) | N | Median % Reduction from Baseline | % Reduction over Placebo (p-value) | 50% Responder Rate (p-value vs Placebo) | 75% Responder Rate (p-value vs Placebo) |
| Placebo | 81 | 20.6% | - | 21.0% | 6.2% |
| This compound 50 mg | 80 | - | 17.2% (p=NS) | 33.8% (p=0.045) | 13.8% (p=NS) |
| This compound 100 mg | 82 | - | 19.1% (p=0.128) | 31.7% (p=0.079) | 12.2% (p=NS) |
| This compound 200 mg | 81 | - | 19.2% (p=0.128) | 25.9% (p=0.338) | 11.1% (p=NS) |
| This compound 400 mg | 81 | - | 12.4% (p=0.248) | 32.1% (p=0.087) | 16.0% (p=NS) |
| (Data sourced from[1][7]. NS = Not Statistically Significant) |
Table 2: Key Safety and Tolerability Data from the ARISE Trial
| Treatment Group | N | Overall Incidence of TEAEs | Discontinuations due to TEAEs |
| Placebo | 83 | 78.3% | 8.4% |
| This compound 50 mg | 81 | 82.7% | - |
| This compound 100 mg | 83 | 78.3% | - |
| This compound 200 mg | 82 | 74.4% | - |
| This compound 400 mg | 81 | 90.1% | - |
| All this compound | 327 | - | 15.9% |
| (Data sourced from[1]) |
Experimental Protocols
Representative Clinical Trial Protocol (Based on ARISE Trial Design)
Disclaimer: This is a generalized protocol based on published trial descriptions. It is not the official, internal UCB protocol.
-
Trial Title: A Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Adjunctive this compound in Adults with Drug-Resistant Focal Epilepsy.
-
Objectives:
-
Primary: To characterize the dose-response relationship of this compound on the frequency of observable focal seizures compared to placebo. To evaluate the 75% responder rate for this compound compared to placebo.
-
Secondary: To assess the 50% responder rate, seizure freedom, safety, and tolerability of this compound.
-
-
Patient Population:
-
Inclusion Criteria: Adults (18+ years) with a diagnosis of focal epilepsy for ≥3 years; experiencing ≥4 observable focal seizures per 28 days during an 8-week baseline period; history of failure to achieve seizure control with ≥4 lifetime ASMs; on a stable regimen of 1-3 concomitant ASMs.
-
Exclusion Criteria: History of psychogenic non-epileptic seizures; progressive neurological disease; use of sensitive CYP2C19 substrates that could not be discontinued[12].
-
-
Study Design:
-
Baseline Period (8 weeks): Patients maintain their stable ASM regimen and record all seizure activity in a diary.
-
Randomization: Eligible patients are randomized (1:1:1:1:1) to receive Placebo, this compound 50 mg, 100 mg, 200 mg, or 400 mg, administered twice daily (b.i.d.).
-
Titration Period (3 weeks): The study drug (this compound or placebo) is initiated and gradually increased to the target dose.
-
Stabilization Period (1 week): The target dose is maintained. One dose reduction is permitted for tolerability issues.
-
Maintenance Period (12 weeks): Patients are maintained on their final, stable randomized dose. Efficacy data is collected.
-
Follow-up/Extension: Patients completing the maintenance period may be offered entry into an open-label extension study or will enter a safety follow-up period after tapering off the study drug.
-
-
Outcome Measures:
-
Primary Efficacy: 1) Change in log-transformed observable focal seizure frequency per 28 days from baseline over the 12-week maintenance period. 2) 75% responder rate (proportion of patients with ≥75% reduction in seizure frequency).
-
Safety: Incidence of TEAEs, serious TEAEs, and TEAEs leading to discontinuation. Monitoring of vital signs, ECGs, and laboratory tests.
-
Visualizations
References
- 1. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 12. tandfonline.com [tandfonline.com]
Padsevonil Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the observed off-target effects of Padsevonil in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
This compound was rationally designed as a dual-target antiepileptic drug candidate.[1][2][3] Its primary mechanisms of action are:
-
Presynaptic: High-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][3]
-
Postsynaptic: Partial agonism at the benzodiazepine (B76468) binding site of the GABAA receptor, exhibiting low-to-moderate affinity.[1][2][3][4]
Q2: Has this compound been screened for off-target binding against a broad panel of receptors, ion channels, and enzymes?
Yes, preclinical profiling studies have been conducted to assess the selectivity of this compound.[1][2][3] The available literature states that this compound "lacked significant effects on a wide variety of ion channels, receptors, transporters, and enzymes," confirming its selectivity for its intended targets.[2][3] However, specific quantitative data from these broad panel screens (e.g., Ki or IC50 values for off-target interactions) are not detailed in the peer-reviewed publications.
Q3: What are the known off-target interactions of this compound related to drug metabolism?
Preclinical in vitro studies have identified interactions with cytochrome P450 (CYP) enzymes, which are a critical consideration for potential drug-drug interactions.[5][6][7]
-
Metabolism: this compound is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19.[5][6][7]
-
Inhibition: this compound is a time-dependent inhibitor of CYP2C19.[5][6][7]
-
Induction: this compound is a weak inducer of CYP3A4.[5][6][7] Weak induction of CYP1A2, 2B6, and 2C9 was also noted in preclinical models.[6]
Q4: Does this compound interact with any drug transporters?
Yes, in vitro studies have shown that this compound interacts with several drug transporters.[5][6][7]
-
Weak inhibitor: P-glycoprotein (P-gp), Organic Cation Transporter 1 (OCT1), and Multidrug and Toxin Extrusion Protein 2-K (MATE2-K).[5][6][7]
-
Potent inhibitor: Organic Cation Transporter 2 (OCT2).[5][6][7]
Q5: Were any off-target effects observed in preclinical safety and toxicology studies?
Preclinical safety studies in various animal models indicated a favorable safety profile with a high therapeutic index.[8][9] One notable study in neonatal rats found that this compound, unlike some other anti-seizure medications, did not induce increased cell death at effective doses.[10][11] The most common adverse effects observed in clinical trials, such as somnolence, dizziness, headache, and fatigue, are considered consistent with the on-target activity of a compound acting on the GABAergic system.[12]
Troubleshooting Guides
Problem: I am observing unexpected potentiation or inhibition of a co-administered compound in my in vitro/in vivo experiment with this compound.
Possible Cause: This could be due to an off-target interaction with metabolic enzymes.
Troubleshooting Steps:
-
Review the metabolic pathway of your co-administered compound: Is it a known substrate of CYP3A4 or CYP2C19?
-
Consider the inhibitory/inductive effects of this compound:
-
If your compound is a CYP2C19 substrate, its metabolism may be inhibited by this compound, leading to increased exposure.
-
If your compound is a CYP3A4 substrate, its metabolism may be induced by this compound, potentially leading to decreased exposure.
-
-
Consult the quantitative data: Refer to the tables below for known interactions with CYP enzymes and drug transporters.
-
Experiment redesign: If a significant interaction is suspected, consider using a positive control inhibitor or inducer for the specific CYP enzyme in a separate experiment to confirm the sensitivity of your system.
Problem: My in vivo study shows altered clearance or unexpected toxicity when this compound is administered with another drug.
Possible Cause: This could be a result of interactions at the level of drug transporters.
Troubleshooting Steps:
-
Identify the transporters involved in the disposition of the co-administered drug: Is it a substrate for P-gp, OCT1, OCT2, or MATE2-K?
-
Evaluate the potential for this compound-mediated inhibition: this compound is a potent inhibitor of OCT2 and a weak inhibitor of P-gp, OCT1, and MATE2-K.[5][6][7] Co-administration with substrates of these transporters could alter their pharmacokinetics.
-
Monitor for altered drug levels: If feasible, measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to confirm a drug-drug interaction.
Quantitative Data Summary
Table 1: Summary of this compound Interactions with Cytochrome P450 Enzymes (Preclinical, In Vitro)
| Enzyme | Interaction Type | Potency | Notes |
| CYP3A4 | Metabolism | Major | Primary route of this compound metabolism.[5][6][7] |
| Induction | Weak | [5][6][7] | |
| CYP2C19 | Metabolism | Minor | Contributes to a lesser extent to this compound metabolism.[5][6][7] |
| Inhibition | Time-dependent | [5][6][7] | |
| CYP1A2, 2B6, 2C9 | Induction | Weak | Observed in preclinical models.[6] |
Table 2: Summary of this compound Interactions with Drug Transporters (Preclinical, In Vitro)
| Transporter | Interaction Type | Potency |
| P-gp | Inhibition | Weak |
| OCT1 | Inhibition | Weak |
| MATE2-K | Inhibition | Weak |
| OCT2 | Inhibition | Potent |
Experimental Protocols
Protocol 1: General Method for Assessing CYP450 Inhibition
This protocol provides a general workflow for evaluating the inhibitory potential of a compound like this compound on CYP450 enzymes in vitro.
-
Materials: Human liver microsomes (HLM), specific CYP450 substrate, NADPH regenerating system, test compound (this compound), positive control inhibitor, and appropriate buffers and solvents.
-
Procedure: a. Pre-incubate HLM with a range of concentrations of this compound or the positive control inhibitor. b. Initiate the metabolic reaction by adding the specific CYP450 substrate and the NADPH regenerating system. c. Incubate at 37°C for a specified time. d. Terminate the reaction by adding a stop solution (e.g., acetonitrile). e. Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percent inhibition of metabolite formation against the logarithm of this compound concentration.
Protocol 2: General Method for Assessing Drug Transporter Inhibition
This protocol outlines a general approach for investigating the inhibitory effect of a compound like this compound on drug transporters using transfected cell lines.
-
Materials: Transfected cell line overexpressing the transporter of interest (e.g., HEK293-OCT2), a known substrate for the transporter (often radiolabeled), test compound (this compound), positive control inhibitor, cell culture medium, and assay buffer.
-
Procedure: a. Culture the transfected cells to confluence in appropriate multi-well plates. b. Pre-incubate the cells with a range of concentrations of this compound or the positive control inhibitor in assay buffer. c. Add the radiolabeled transporter substrate to initiate the uptake. d. Incubate for a defined period at 37°C. e. Stop the uptake by washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of substrate uptake against the logarithm of this compound concentration.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for suspected DDIs.
References
- 1. [PDF] Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
Padsevonil Clinical Trial Outcomes: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the novel dual-action anti-seizure medication, Padsevonil, this technical support center provides in-depth troubleshooting guides and frequently asked questions. The following information addresses the variability observed in clinical trial outcomes and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (UCB0942) is an investigational anti-seizure medication (ASM) that was developed for patients with drug-resistant focal epilepsy.[1] It was designed as a first-in-class agent with a unique dual mechanism of action, intended to provide a synergistic anti-seizure effect.[1][2][3] Its proposed mechanism involves:
-
Presynaptic Action: High-affinity binding to all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, and SV2C).[4][5][6][7]
-
Postsynaptic Action: Partial agonism at the benzodiazepine (B76468) site of the GABA-A receptor.[4][5][6][7]
This dual action was hypothesized to offer superior efficacy compared to existing therapies for treatment-resistant epilepsy.[1][5]
Q2: Why was the clinical development of this compound discontinued?
The clinical development program for this compound was terminated because two pivotal trials, the Phase 2b ARISE (EP0091/NCT03373383) and Phase 3 DUET (EP0092/NCT03739840) studies, failed to meet their primary efficacy endpoints.[1][4][8] Across all tested doses, this compound did not demonstrate a statistically significant reduction in seizure frequency compared to placebo in patients with drug-resistant focal epilepsy.[3][4][8][9][10]
Q3: Were there any promising results from the this compound clinical trials?
Yes, an earlier Phase 2a proof-of-concept trial (EP0069/NCT02495844) did show clinically meaningful efficacy signals.[1][11][12] In this smaller study of patients with highly treatment-resistant epilepsy, this compound was associated with a favorable safety profile and a notable reduction in seizure frequency.[11][12] For instance, at the end of the inpatient period, 30.8% of patients on this compound were ≥75% responders compared to 11.1% on placebo.[11][12]
Q4: What were the primary endpoints for the pivotal clinical trials?
The primary endpoints for the Phase 2b ARISE and Phase 3 DUET trials were:
-
The change from baseline in observable focal-onset seizure frequency.[2][3][4][9]
-
The 75% responder rate, which is the proportion of patients with a 75% or greater reduction in observable focal-onset seizure frequency from baseline over the 12-week maintenance period.[2][3][4][9]
Q5: What is known about the safety and tolerability profile of this compound?
Across the clinical trials, this compound was generally well-tolerated, and no new safety signals were identified.[2][3][4][9][12] The most frequently reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and included somnolence, dizziness, headache, and fatigue.[11][12]
Troubleshooting Guides
Issue 1: Discrepancy between preclinical efficacy and clinical trial outcomes.
Q: Our preclinical models showed robust anti-seizure activity with a this compound analog, yet the clinical trials failed to show efficacy. What could explain this translational gap?
A: This is a critical issue in epilepsy drug development. Several factors could contribute to this discrepancy:
-
Predictive Validity of Preclinical Models: The animal models used in preclinical testing may not fully recapitulate the complex pathophysiology of human drug-resistant epilepsy.
-
Patient Population Heterogeneity: The clinical trials enrolled patients with highly drug-resistant epilepsy who had failed multiple previous ASMs.[2][9][11][12] This patient population is inherently more challenging to treat than what is typically represented in preclinical models.
-
Placebo Response: A significant placebo response can mask the true efficacy of a drug. The ARISE and DUET trials were placebo-controlled, and a higher-than-expected placebo response could have contributed to the lack of statistical significance.
-
Target Engagement in Humans: While PET imaging studies confirmed target occupancy in healthy volunteers, the complex interplay of the dual mechanism in a diseased state might be different than predicted.[11]
Issue 2: High variability in patient response in our in vitro or in vivo experiments.
Q: We are observing high variability in response to a dual SV2/GABA-A modulator in our experimental systems. How can we troubleshoot this?
A: High variability can be addressed by:
-
Stratifying by Genetic Background: For in vivo studies, consider using different rodent strains to assess for genetic contributions to treatment response.
-
Controlling for Baseline Seizure Frequency: In animal models of epilepsy, ensure that animals are stratified into treatment groups based on a stable baseline seizure frequency.
-
In Vitro System Characterization: In cell-based assays, ensure consistent expression levels of SV2 isoforms and GABA-A receptor subunits. Variability in the expression of these targets can lead to inconsistent drug effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that drug exposure is consistent across animals and correlates with the observed pharmacodynamic effect. The metabolism of this compound involves CYP3A4 and CYP2C19, and co-administration of other drugs could alter its pharmacokinetics.[6]
Data Presentation
Table 1: Summary of this compound Phase 2a (EP0069) Efficacy Outcomes
| Efficacy Endpoint | This compound (n=24) | Placebo (n=26) | p-value |
| ≥75% Responder Rate | 30.8% | 11.1% | 0.067 |
| Median % Reduction in Seizure Frequency | 53.7% | 12.5% | 0.026 |
Data from the inpatient period of the trial.[11][12]
Table 2: Summary of this compound Phase 2b (ARISE - EP0091) Efficacy Outcomes
| This compound Dose (twice daily) | % Reduction over Placebo in Seizure Frequency | 75% Responder Rate | 50% Responder Rate |
| 50 mg | 17.2% | 13.8% | 33.8% (p=0.045) |
| 100 mg | 19.1% (p=0.128) | 12.2% | 31.7% |
| 200 mg | 19.2% (p=0.128) | 11.1% | 25.9% |
| 400 mg | 12.4% | 16.0% | 32.1% |
| Placebo | - | 6.2% | 21.0% |
Data over the 12-week maintenance period.[2][9][10]
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Electrophysiology Assay
-
Objective: To assess the modulatory effect of a compound on GABA-A receptor function.
-
Methodology:
-
Culture HEK293 cells stably expressing the desired human GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Perform whole-cell patch-clamp recordings.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the test compound with the EC20 concentration of GABA.
-
Measure the potentiation of the GABA-evoked current by the test compound.
-
As a positive control, use a known GABA-A receptor modulator like diazepam.
-
Protocol 2: [3H]-Levetiracetam Binding Assay for SV2A
-
Objective: To determine the binding affinity of a compound to the SV2A protein.
-
Methodology:
-
Prepare crude membrane fractions from rodent brain tissue or cells overexpressing human SV2A.
-
Incubate the membranes with a fixed concentration of [3H]-levetiracetam.
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of [3H]-levetiracetam.
-
Visualizations
Caption: Proposed dual mechanism of action of this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 5. atriumhealth.org [atriumhealth.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 9. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Padsevonil solubility and stability in vitro
Welcome to the technical support center for Padsevonil (UCB-0942). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments, with a specific focus on troubleshooting solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an antiepileptic agent designed with a dual mechanism of action.[1][2] It acts as a high-affinity ligand for synaptic vesicle protein 2 (SV2) isoforms A, B, and C, which modulates presynaptic neurotransmitter release.[3][4][5][6] Additionally, it functions as a partial agonist at the benzodiazepine (B76468) binding site of postsynaptic GABAA receptors, enhancing GABAergic inhibitory transmission.[1][3][4][5]
Q2: Why does my this compound precipitate when I dilute my DMSO stock into an aqueous buffer or cell culture medium? A2: This is a common phenomenon known as "solvent-shifting precipitation." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in aqueous solutions.[3] When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the solvent polarity changes dramatically. This "solvent shift" causes the drug, which can no longer be effectively solvated, to crash out of the solution.[7][8][9]
Q3: What is the recommended solvent for making a stock solution of this compound? A3: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[3] It can be dissolved in DMSO up to 100 mg/mL, though this may require sonication to fully dissolve.[3] It is important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.[3]
Q4: How should I store my this compound stock solution? A4: To ensure stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Troubleshooting Guide: Solubility & Stability Issues
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Question: Is the concentration too high or is the DMSO of poor quality?
Issue 2: The compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
-
Question: Are you adding the stock solution correctly?
-
Action: This is likely due to antisolvent precipitation. To prevent this, always add the DMSO stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer .[7][8][10] Never add the buffer to the DMSO stock. This technique promotes rapid dispersion and prevents localized supersaturation.
-
-
Question: Is the final concentration in the aqueous medium too high?
-
Action: Your final concentration may be exceeding the kinetic solubility limit of this compound in your specific buffer system. Try reducing the final target concentration. Perform a serial dilution to identify the highest concentration that remains soluble in your experimental medium.
-
-
Question: Is the final concentration of DMSO in your working solution appropriate?
Issue 3: My working solution is clear at first but becomes cloudy or shows precipitate over time.
-
Question: Is your solution supersaturated and unstable?
-
Action: A clear solution upon preparation does not guarantee stability. The solution may be supersaturated and will precipitate over time. It is highly recommended to prepare working solutions fresh for each experiment and use them immediately .[3]
-
-
Question: Is the temperature of your solution changing?
-
Question: Is the pH of your buffer system optimal?
-
Action: The solubility of many compounds is pH-dependent.[13][14] While specific data on this compound's pH-solubility profile is not detailed in the provided results, instability or precipitation over time can be linked to suboptimal pH. Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value/Recommendation | Source(s) |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Max Stock Concentration | 100 mg/mL (231.05 mM) | [3] |
| Dissolution Aids | Ultrasonic agitation may be needed | [3] |
| Co-Solvent Systems | For in vivo/in vitro use, formulations with PEG300, Tween-80, and Saline can be used to improve aqueous solubility. | [3][15] |
| Example Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Solubility: ≥ 2.5 mg/mL) | [3] |
| Example Formulation 2 | 1% DMSO, 2.5% Tween-80 in Saline | [15] |
Table 2: this compound Stock Solution Storage Recommendations
| Storage Temperature | Maximum Storage Duration | Key Considerations | Source(s) |
| -20°C | 1 Year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| -80°C | 2 Years | Recommended for longer-term storage. Aliquot into single-use volumes. | [3] |
| Room Temperature | Not Recommended | Prepare working solutions fresh before use. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molar Mass: 432.79 g/mol ), high-purity anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.33 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously. If the powder does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes or until the solution is clear.[3]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots. Store immediately at -20°C or -80°C as per the recommendations in Table 2.[3]
Protocol 2: Preparation of a Working Solution in Aqueous Medium (e.g., Cell Culture Medium)
-
Materials: 10 mM this compound stock in DMSO, sterile aqueous buffer or cell culture medium, vortex mixer.
-
Preparation: Warm the aqueous medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the aqueous medium, slowly add the required volume of the 10 mM this compound stock solution drop-by-drop. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Final Mix: Continue to mix the solution for another 15-30 seconds to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately to prevent precipitation.[3] Prepare a vehicle control using the same final concentration of DMSO.
Mandatory Visualizations
References
- 1. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Padsevonil Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and navigate unexpected results during their experiments with Padsevonil.
Frequently Asked Questions (FAQs)
Q1: Why did the this compound Phase 2b and Phase 3 clinical trials fail to meet their primary efficacy endpoints despite a promising mechanism of action and earlier positive signals?
A1: The Phase 2b (ARISE) and a Phase 3 (DUET) trial for adjunctive this compound in adults with drug-resistant focal epilepsy did not achieve statistical significance for their primary outcome measures.[1][2] These endpoints were the reduction in seizure frequency over a 12-week period and the proportion of patients achieving a 75% reduction in seizures.[1][3] While numerical improvements were observed in some dose groups compared to placebo, the differences were not statistically significant.[2][4]
Several factors could contribute to this outcome:
-
Patient Population: The trials enrolled patients with highly drug-resistant epilepsy, who had often failed to respond to numerous previous anti-seizure medications (ASMs).[2][4] This patient population is historically challenging for demonstrating robust efficacy of new treatments.
-
Dual-Target Mechanism Complexity: this compound was designed with a unique dual mechanism of action, targeting all three synaptic vesicle protein 2 (SV2) isoforms (SV2A, SV2B, SV2C) and the benzodiazepine (B76468) site of the GABAA receptor.[3][4][5] While innovative, the clinical translation of this combined action may be more complex than anticipated from preclinical models. The desired high occupancy of SV2A and lower occupancy of GABAA receptors may not have resulted in the expected synergistic anticonvulsant effect in this patient population.[6][7]
-
Efficacy-Tolerability Balance: The need to manage central nervous system (CNS) side effects, such as somnolence and dizziness, which are consistent with its mechanism of action, may have limited the achievable effective dose in some patients.[6] Discontinuations due to adverse events were more common in the this compound groups than in the placebo group.[4]
Q2: My preclinical or in vitro model shows a significant anti-convulsant effect with this compound. Why wasn't this observed in the large-scale clinical trials?
A2: A disconnect between preclinical models and clinical trial outcomes is a known challenge in drug development. In the case of this compound, a Phase 2a proof-of-concept study did show a clinically meaningful reduction in seizure frequency.[3][6] However, this did not translate to the larger, more heterogeneous populations in the Phase 2b and 3 trials.[1][2]
Potential reasons for this discrepancy include:
-
Model Limitations: Preclinical models, while valuable, may not fully recapitulate the complexity of highly drug-resistant epilepsy in humans.
-
Pharmacokinetics and Metabolism: While this compound's pharmacokinetics were studied, the interplay with a wide range of co-administered ASMs in a diverse patient population could lead to unforeseen interactions or altered exposure at the target sites.[8]
-
Receptor Occupancy in Humans: While preclinical models and PET studies guided dose selection to achieve high SV2A and moderate GABAA receptor occupancy, the optimal balance for efficacy versus tolerability in a broad clinical population may differ.[6][9]
Q3: What are the known off-target effects or unexpected safety signals for this compound?
A3: Across the clinical trial program, this compound was generally well-tolerated, and no new, unexpected safety signals were identified.[2][4] The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with its mechanism of action and include somnolence, dizziness, headache, and fatigue.[6] These are typical for CNS-acting drugs with GABAergic activity.[5]
Troubleshooting Guides
Guide 1: Investigating Discrepancies Between Preclinical Efficacy and Clinical Trial Outcomes
If your preclinical data for this compound shows promise, but you are trying to understand the lack of translation to the pivotal clinical trials, consider the following workflow:
Caption: Troubleshooting workflow for preclinical vs. clinical discrepancies.
Guide 2: Understanding the Dual-Target Mechanism of Action
This compound's unique mechanism involves two distinct targets. The intended therapeutic effect relies on the interplay between these targets.
Caption: this compound's dual mechanism of action on presynaptic and postsynaptic targets.
Data Presentation
Table 1: Summary of Efficacy Results from the Phase 2b (EP0091/ARISE) Trial
| Treatment Group (twice daily) | n | Percentage Reduction in Seizure Frequency over Placebo | 50% Responder Rate | 75% Responder Rate |
| Placebo | 81 | - | 21.0% | 6.2% |
| This compound 50 mg | 80 | 17.2% | 33.8% | 13.8% |
| This compound 100 mg | 82 | 19.1% (p=0.128) | 31.7% | 12.2% |
| This compound 200 mg | 81 | 19.2% (p=0.128) | 25.9% | 11.1% |
| This compound 400 mg | 81 | 12.4% (p=0.248) | 32.1% | 16.0% |
Data sourced from a 2022 publication on the efficacy and safety of adjunctive this compound.[2]
Table 2: Summary of Efficacy Results from the Phase 3 (EP0092/DUET) Trial
| Treatment Group (twice daily) | n | Percentage Reduction in Seizure Frequency over Placebo | 50% Responder Rate | 75% Responder Rate |
| Placebo | 54 | - | 27.8% | 13.0% |
| This compound 100 mg | 60 | -5.6% (p=0.687) | 35.6% | 15.3% |
| This compound 200 mg | 56 | 6.5% (p=0.687) | 33.9% | 12.5% |
| This compound 400 mg | 56 | 6.3% (p=0.687) | 42.9% | 14.3% |
Data sourced from a 2022 publication on the efficacy and safety of adjunctive this compound.[2][4]
Experimental Protocols
Protocol 1: Phase 2b/3 Clinical Trial Methodology for Adjunctive this compound
This section outlines the general methodology used in the Phase 2b (ARISE, NCT03373383) and Phase 3 (DUET, NCT03739840) clinical trials.[2]
1. Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment for observable focal-onset seizures in adults with drug-resistant epilepsy.
2. Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patients were randomized to receive either placebo or one of several fixed doses of this compound administered twice daily (b.i.d.).
3. Patient Population:
-
Adults (≥18 years) with a diagnosis of focal epilepsy for at least 3 years.[5]
-
Patients were considered drug-resistant, having failed to achieve seizure control with four or more prior ASMs.[5][10]
-
During a baseline period (typically 4 weeks), patients were required to have a minimum number of observable focal seizures (e.g., ≥4 per 28 days).[2]
-
Patients were on a stable regimen of 1 to 3 concomitant ASMs.[10]
4. Treatment Periods:
-
Baseline Period: Typically 4 weeks to establish baseline seizure frequency.
-
Titration Period: A period where the dose of this compound or placebo was gradually increased to the target dose.
-
Maintenance Period: A 12-week period where patients remained on their randomized target dose.[3]
5. Primary Efficacy Endpoints:
-
Seizure Frequency Reduction: Percentage reduction over placebo in observable focal seizure frequency during the 12-week maintenance period.[2]
-
75% Responder Rate: The proportion of patients with a ≥75% reduction in observable focal seizure frequency from baseline during the maintenance period.[2][3]
6. Secondary Efficacy Endpoints:
-
50% Responder Rate: The proportion of patients with a ≥50% reduction in observable focal seizure frequency.[2]
7. Safety and Tolerability Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).
-
Clinical laboratory tests, vital signs, and other standard safety assessments.
References
- 1. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 6. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cureepilepsy.org [cureepilepsy.org]
Strategies to overcome Padsevonil's pharmacokinetic limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Padsevonil. The following resources address potential challenges and offer strategies to understand and optimize its pharmacokinetic profile during preclinical and clinical research.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental evaluation of this compound.
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Question: We are observing significant variability in this compound plasma concentrations across our animal subjects. What could be the cause, and how can we mitigate this?
Answer:
High inter-individual variability in this compound exposure can be attributed to several factors, primarily its metabolism. This compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[1] Genetic polymorphisms in these enzymes can lead to differences in metabolic rates, resulting in varied drug exposure.
Troubleshooting Steps:
-
Genotyping: If feasible, genotype your animal models for relevant CYP2C19 and CYP3A4 polymorphisms to correlate with exposure levels.
-
Controlled Diet: Standardize the diet of the subjects, as certain food components can induce or inhibit CYP enzymes.
-
Co-medication Review: In clinical research, carefully review concomitant medications for known CYP3A4 and CYP2C19 inducers or inhibitors.[1]
-
Formulation Strategy - Controlled Release: To minimize the impact of rapid metabolism, consider a controlled-release formulation. This can provide more consistent plasma concentrations over time, potentially overcoming variations in metabolic clearance.
Experimental Protocol: Evaluation of a Controlled-Release Formulation
A crossover study design can be employed to compare the pharmacokinetic profile of an immediate-release versus a controlled-release formulation of this compound.
| Step | Procedure |
| 1. Subject Selection | Select a cohort of healthy subjects (animal or human) and randomize them into two groups. |
| 2. Washout Period | Ensure an adequate washout period between formulations to prevent carry-over effects. |
| 3. Formulation Administration | Administer a single dose of the immediate-release formulation to Group A and the controlled-release formulation to Group B. |
| 4. Blood Sampling | Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). |
| 5. Crossover | After the washout period, administer the controlled-release formulation to Group A and the immediate-release formulation to Group B. Repeat blood sampling. |
| 6. Bioanalysis | Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.[2] |
| 7. Data Analysis | Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both formulations and compare the variability. |
Issue 2: Unexpectedly Low Oral Bioavailability in a Preclinical Model
Question: Our in vivo studies in rats are showing lower than expected oral bioavailability for this compound. What are the potential causes and solutions?
Answer:
While this compound generally shows good absorption[1], low oral bioavailability in a specific preclinical model could be due to poor solubility in the gastrointestinal tract, first-pass metabolism, or efflux transporter activity.
Troubleshooting Steps & Formulation Strategies:
-
Solubility Enhancement:
-
Investigate First-Pass Metabolism:
-
Conduct an in vitro study using liver microsomes from the preclinical species to assess the extent of first-pass metabolism.
-
-
Efflux Transporter Inhibition:
-
Co-administer a known P-glycoprotein (P-gp) inhibitor to determine if efflux is limiting absorption.
-
Experimental Workflow: Investigating Low Bioavailability
Caption: Workflow for troubleshooting low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1] It is also an inhibitor of CYP2C19.[1]
Q2: What are the known pharmacokinetic parameters of this compound in humans?
In a study with healthy Chinese subjects receiving a single 200 mg dose, the following geometric mean pharmacokinetic parameters were observed for this compound in plasma:[5]
| Parameter | Value |
| Cmax (ng/mL) | 1,387 |
| tmax (h) | 1.25 (median) |
| AUC(0-t) (hng/mL) | 6,573 |
| AUC (hng/mL) | 6,588 |
| t1/2 (h) | 5.275 |
Q3: How does this compound's dual mechanism of action relate to its pharmacokinetics?
This compound was designed to interact with both presynaptic SV2 proteins and postsynaptic GABAA receptors.[6][7][8] The pharmacokinetic profile determines the concentration of the drug available to engage these targets. A formulation strategy that maintains plasma concentrations within a therapeutic window is crucial to ensure sustained target engagement at both sites, which was hypothesized to be key to its efficacy.
This compound's Dual Mechanism of Action
Caption: this compound's dual presynaptic and postsynaptic targets.
Q4: Are there any known drug-drug interactions with this compound?
Yes, due to its metabolism by CYP3A4 and CYP2C19, this compound has the potential for drug-drug interactions. Co-administration with strong inhibitors or inducers of these enzymes can alter this compound's plasma concentrations. For example, co-administration with CYP3A4 inducers like carbamazepine (B1668303) or oxcarbazepine (B1677851) can decrease this compound exposure.[1] Conversely, this compound is a moderate inhibitor of CYP2C19 and can increase the exposure of drugs metabolized by this enzyme, such as omeprazole.[1]
Q5: What formulation strategies could be explored to potentially improve this compound's therapeutic index in a research setting?
While this compound's development was halted due to efficacy issues, exploring advanced formulation strategies could be a valid approach in a research context to re-evaluate its potential.
| Formulation Strategy | Rationale |
| Nanoemulsions/Lipid-based Formulations | To enhance solubility and potentially bypass first-pass metabolism by promoting lymphatic absorption.[9] |
| Prodrugs | To improve permeability or target specific tissues, with the prodrug being converted to the active this compound in vivo.[4] |
| Sustained-Release Implants | For long-term, consistent drug delivery in chronic preclinical models, minimizing fluctuations in plasma concentration. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. criver.com [criver.com]
- 3. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. europeanreview.org [europeanreview.org]
- 6. atriumhealth.org [atriumhealth.org]
- 7. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Padsevonil Safety and Tolerability: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the safety and tolerability profile of Padsevonil. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a first-in-class antiseizure medication candidate with a novel dual mechanism of action. It was designed to interact with both presynaptic and postsynaptic targets to modulate neuronal excitability.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2] Postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1]
Q2: What are the most commonly reported adverse events associated with this compound in clinical trials?
Across multiple clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) were related to the central nervous system. In a Phase IIa study, the most common TEAEs were somnolence (45.5%), dizziness (43.6%), headache (25.5%), fatigue (23.6%), and irritability (14.5%).[1] Data from the larger Phase IIb ARISE trial showed a similar profile, with somnolence, dizziness, and fatigue being the most common TEAEs reported at higher frequencies in the this compound groups compared to placebo.[3]
Q3: Has this compound been associated with any serious adverse events?
In the Phase IIa trial, two patients (3.6%) receiving this compound experienced serious TEAEs.[1] In the larger Phase IIb ARISE trial, the incidence of serious TEAEs was generally low and similar across treatment groups, ranging from 3.6% to 6.2% (3.6% for placebo).[4] The majority of these serious TEAEs were considered by investigators to be unrelated to the study drug.[4]
Q4: What is the status of this compound's clinical development?
The clinical development program for this compound was discontinued (B1498344). Despite a favorable safety and tolerability profile observed in early trials, the Phase IIb (ARISE) and Phase III (DUET) studies failed to meet their primary efficacy endpoints for seizure frequency reduction compared to placebo.
Troubleshooting Guide
Issue 1: Subject is experiencing excessive somnolence or dizziness.
-
Background: Somnolence and dizziness are the most frequently reported adverse events with this compound, consistent with its action on the GABA-A receptor.
-
Troubleshooting Steps:
-
Confirm Dosage: Verify that the correct dose is being administered according to the experimental protocol.
-
Assess Concomitant Medications: Review for other medications that may cause central nervous system depression, as these could have additive effects. This compound is a moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4, which could affect the metabolism of other drugs.[5][6][7] Co-administration with sensitive CYP2C19 substrates was not permitted in the Phase II and III trials.[7]
-
Dose Adjustment (if applicable): In the clinical trial protocols for the ARISE study, a single dose reduction was permitted for tolerability reasons during the stabilization period.[3][8][9] For example, a patient randomized to 400 mg twice daily could be reduced to 300 mg twice daily.[8][9] If tolerability issues persisted after dose reduction, the subject was withdrawn from the study.[8][9]
-
Issue 2: Concerns about potential drug-drug interactions.
-
Background: this compound's metabolism is primarily mediated by CYP3A4, with a minor contribution from CYP2C19.[5][6][7]
-
Troubleshooting Steps:
-
CYP3A4 Inducers/Inhibitors: Co-administration with strong CYP3A4 inducers (e.g., carbamazepine, oxcarbazepine) may decrease this compound exposure.[5] Conversely, strong CYP3A4 inhibitors (e.g., erythromycin) could increase its concentration.[5]
-
CYP2C19 Substrates: As a moderate time-dependent inhibitor of CYP2C19, this compound can increase the plasma concentration of drugs metabolized by this enzyme (e.g., omeprazole, diazepam, clobazam).[5][7]
-
Other Antiseizure Medications: Clinical studies showed that this compound did not have a clinically relevant effect on the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[5]
-
Issue 3: Subject withdrawal due to adverse events.
-
Background: Discontinuation due to TEAEs was more common in patients receiving this compound than placebo, and the incidence generally increased with higher doses.[4] In the ARISE trial, 16.2% of all this compound patients discontinued due to adverse events, compared to 8.4% of placebo patients.[4][8]
-
Actionable Insights:
-
The most common reasons for discontinuation were the frequently reported CNS-related adverse events.
-
Close monitoring of subjects, especially during dose titration and at higher doses, is crucial for early identification of tolerability issues.
-
Adherence to protocol-defined dose reduction criteria for managing tolerability is a key step before considering discontinuation.
-
Quantitative Data on Treatment-Emergent Adverse Events (TEAEs)
The following tables summarize the incidence of the most common TEAEs from the Phase IIa and Phase IIb (ARISE) clinical trials.
Table 1: Treatment-Emergent Adverse Events in the Phase IIa Trial
| Adverse Event | Placebo (n=27) | This compound 400 mg BID (n=55) |
| Any TEAE | 63.0% | 90.9% |
| Somnolence | Not Reported | 45.5% |
| Dizziness | Not Reported | 43.6% |
| Headache | Not Reported | 25.5% |
| Fatigue | Not Reported | 23.6% |
| Irritability | Not Reported | 14.5% |
| Data from Muglia et al. (2020)[1][10] |
Table 2: Most Common Treatment-Emergent Adverse Events in the Phase IIb (ARISE) Trial (Incidence ≥10% in any this compound group)
| Adverse Event | Placebo (n=83) | This compound 50 mg BID (n=81) | This compound 100 mg BID (n=83) | This compound 200 mg BID (n=82) | This compound 400 mg BID (n=81) |
| Somnolence | 13.3% | 21.0% | 19.3% | 20.7% | 35.8% |
| Dizziness | 12.0% | 12.3% | 16.9% | 18.3% | 29.6% |
| Fatigue | 7.2% | 12.3% | 10.8% | 12.2% | 21.0% |
| Headache | 10.8% | 13.6% | 7.2% | 8.5% | 11.1% |
| Diarrhea | 6.0% | 4.9% | 4.8% | 6.1% | 11.1% |
| Nausea | 4.8% | 6.2% | 6.0% | 4.9% | 11.1% |
| Adapted from Rademacher et al. (2022)[4] |
Note on DUET Trial Data: Detailed, dose-stratified TEAE data for the Phase III DUET trial have not been published with the same level of detail as the ARISE trial. The publication reporting on both trials states that in the DUET trial, TEAEs were reported by 80.0%, 78.9%, and 83.1% of patients in the 100 mg, 200 mg, and 400 mg twice-daily this compound groups, respectively, compared to 67.3% in the placebo group.[9] The safety profile was noted to be consistent with previous findings, with no new safety signals identified.[8]
Key Experimental Methodologies
1. In Vitro Radioligand Binding Assays (for SV2A and GABA-A Receptor Affinity)
-
Objective: To determine the binding affinity (Ki) of this compound for its molecular targets.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target protein (e.g., HEK293 cells for SV2A, COS-7 cells for GABA-A receptor subunits) or from brain tissue are prepared by homogenization and centrifugation.
-
Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]UCB-30889 for SV2A, [3H]Flunitrazepam for the benzodiazepine site of the GABA-A receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. In Vivo Target Occupancy via Positron Emission Tomography (PET)
-
Objective: To measure the percentage of target proteins in the brain that are bound by this compound at different doses and plasma concentrations.
-
Methodology:
-
Baseline Scan: A PET scan is performed on subjects before administration of this compound using a radioligand specific to the target (e.g., [11C]UCB-J for SV2A). This provides a baseline measure of target availability (Binding Potential, BP_ND).
-
Drug Administration: Subjects are administered a single dose of this compound.
-
Post-Dose Scan: A second PET scan is performed at a specified time after drug administration. The presence of this compound at the target site will block the binding of the radioligand, resulting in a reduced PET signal.
-
Data Analysis: The target occupancy is calculated by comparing the binding potential before and after drug administration using the formula: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100.
-
3. Electrophysiology (Patch-Clamp) for GABA-A Receptor Functional Modulation
-
Objective: To characterize the functional effect of this compound on GABA-A receptor-mediated ion currents.
-
Methodology:
-
Cell Preparation: Cells expressing the desired GABA-A receptor subunits (e.g., HEK293 cells or Xenopus oocytes) are used.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow (current) through the channels in response to stimuli. In the whole-cell configuration, the membrane patch is ruptured, allowing control of the intracellular environment.
-
Compound Application: A baseline current is established by applying a low concentration of GABA (the natural agonist). This compound is then co-applied with GABA at various concentrations.
-
Data Analysis: The change in the chloride current in the presence of this compound is measured. This allows for the determination of whether the compound acts as a positive allosteric modulator (enhancing the GABA-evoked current) and its potency (EC50) and efficacy (maximal potentiation).
-
Visualizations
Caption: Dual mechanism of action of this compound at the synapse.
References
- 1. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 3. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures--a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]
- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Managing Adverse Effects of Padsevonil in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects during clinical studies of Padsevonil.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to its adverse effect profile?
This compound has a dual mechanism of action. It acts as a synaptic vesicle protein 2 (SV2) ligand, with high affinity for SV2A, SV2B, and SV2C isoforms, and also functions as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1][2][3] This combined pre- and post-synaptic activity is designed to enhance its antiepileptic efficacy. The GABAergic activity, in particular, is likely to contribute to central nervous system (CNS)-related adverse effects such as somnolence and dizziness.
Q2: What are the most commonly reported treatment-emergent adverse events (TEAEs) associated with this compound in clinical trials?
Across clinical studies, the most frequently observed TEAEs in patients receiving this compound were somnolence, dizziness, headache, fatigue, and irritability. These effects were generally reported as mild to moderate in intensity.
Q3: Was this compound's clinical development program completed?
No, the clinical development of this compound was discontinued (B1498344) in 2020. This decision was made after the Phase 2b (ARISE) and Phase 3 (DUET) trials did not meet their primary efficacy endpoints for seizure frequency reduction compared to placebo.[4][5] Despite the termination of the program, the safety data collected from these trials provide valuable information for researchers working with this compound.
II. Troubleshooting Guides for Common Adverse Effects
This section provides a structured approach to managing the most common adverse effects observed in this compound clinical trials.
Somnolence (Drowsiness)
Q: A study participant reports significant somnolence after initiating this compound. What steps should be taken?
A:
-
Assess Severity: Quantify the severity of the somnolence using a standardized scale such as the Epworth Sleepiness Scale. Determine the impact on the participant's daily activities, including their ability to perform tasks that require alertness.
-
Review Concomitant Medications: Analyze the participant's current medication regimen for other drugs that may cause drowsiness and could have an additive effect with this compound.
-
Dose Adjustment: If the somnolence is moderate to severe and impacting daily function, a dose reduction of this compound should be considered as a first step, as outlined in some clinical trial protocols where dose adjustments were permitted for tolerability.
-
Counseling: Advise the participant to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, until the somnolence subsides.
-
Monitor: Continue to monitor the participant's symptoms closely after any intervention. If somnolence persists or worsens, further dose reduction or discontinuation of the drug may be necessary.
Dizziness
Q: A participant is experiencing dizziness. How should this be managed?
A:
-
Characterize the Dizziness: Determine the nature of the dizziness (e.g., lightheadedness, vertigo, unsteadiness). Ask about the timing of onset in relation to this compound administration.
-
Orthostatic Hypotension Check: Measure the participant's blood pressure and heart rate in both supine and standing positions to rule out orthostatic hypotension.
-
Neurological Examination: Perform a basic neurological examination to assess for any new focal deficits that might suggest a more serious underlying issue.
-
Dose Modification: For persistent or bothersome dizziness, a temporary dose reduction of this compound may be warranted to assess if the symptom is dose-related.
-
Symptomatic Management: Advise the participant to make slow changes in position and to ensure adequate hydration. In cases of vertigo, specific repositioning maneuvers may be considered if benign paroxysmal positional vertigo (BPPV) is suspected, though this is a separate clinical diagnosis.[6][7][8][9]
Headache
Q: A participant complains of a new or worsening headache. What is the recommended course of action?
A:
-
Detailed Headache History: Obtain a thorough history of the headache, including its frequency, intensity, duration, location, and any associated symptoms (e.g., nausea, photophobia, phonophobia). Use a standardized tool like a headache diary to track the pattern.
-
Differential Diagnosis: Consider other potential causes of the headache, especially if it has atypical features or is associated with neurological signs.
-
Analgesic Use: For mild to moderate headaches, simple analgesics (e.g., acetaminophen, non-steroidal anti-inflammatory drugs) may be considered for symptomatic relief, while monitoring for medication overuse headache.
-
Review for Other Adverse Effects: Assess for other TEAEs that may be contributing to or associated with the headache.
-
Dose Adjustment: If the headache is persistent and believed to be drug-related, a dose reduction of this compound could be trialed.
Fatigue
Q: How should reports of fatigue from a study participant be addressed?
A:
-
Evaluate the Impact: Assess the severity of the fatigue and its impact on the participant's physical and mental functioning using a validated scale like the Fatigue Severity Scale.
-
Rule out Other Causes: Consider and investigate other potential causes of fatigue, such as sleep disturbances, mood changes (e.g., depression), or other medical conditions.
-
Lifestyle Modifications: Counsel the participant on strategies to manage fatigue, such as maintaining a regular sleep schedule, engaging in moderate physical activity as tolerated, and ensuring proper nutrition and hydration.
-
Dose Review: If fatigue is a significant and persistent issue, a review of the this compound dosage and the possibility of a dose reduction should be considered.
Irritability
Q: A participant or their caregiver reports increased irritability. What are the appropriate steps?
A:
-
Behavioral Assessment: Conduct a thorough assessment of the reported irritability, including its frequency, triggers, and impact on interpersonal relationships. Standardized rating scales can be useful for objective measurement.
-
Psychiatric Evaluation: Consider a psychiatric evaluation to rule out an underlying mood or anxiety disorder that may be contributing to the irritability.
-
Behavioral Interventions: Recommend behavioral strategies for managing irritability, such as identifying and avoiding triggers, and practicing relaxation techniques. For more significant issues, cognitive-behavioral therapy (CBT) could be considered.[4][10][11]
-
Dose and Medication Review: Evaluate if the irritability is temporally related to the initiation or dose escalation of this compound. A dose reduction may be considered to see if the symptom improves. Also, review concomitant medications for any that might contribute to behavioral changes.
III. Data Presentation
Table 1: Incidence of Most Common Treatment-Emergent Adverse Events (TEAEs) in the this compound Phase IIa Study
| Adverse Event | Placebo (n=27) | This compound 400 mg bid (n=28) |
| Somnolence | 1 (3.7%) | 13 (46.4%) |
| Dizziness | 2 (7.4%) | 12 (42.9%) |
| Headache | 4 (14.8%) | 7 (25.0%) |
| Fatigue | 1 (3.7%) | 6 (21.4%) |
| Irritability | 0 (0.0%) | 4 (14.3%) |
Data adapted from a Phase IIa proof-of-concept trial.[12]
IV. Experimental Protocols
Protocol 1: Monitoring for Adverse Events in a Clinical Trial Setting
-
Baseline Assessment: Prior to the first dose of this compound, a comprehensive baseline assessment should be conducted. This includes a full medical history, physical examination, neurological examination, vital signs, electrocardiogram (ECG), and standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Ongoing Monitoring: At each study visit, systematically inquire about the occurrence of any new or worsening symptoms since the last visit. Use a standardized questionnaire, such as the Adverse Event Profile (AEP), to ensure consistent data collection.
-
Vital Signs and Laboratory Tests: Monitor vital signs at each visit. Repeat laboratory tests and ECGs at scheduled intervals throughout the study to monitor for any drug-related changes.
-
Adverse Event Recording: All adverse events reported by the participant or observed by the study staff must be recorded in the electronic Case Report Form (eCRF). The record should include a description of the event, its onset and resolution date, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug.
-
Serious Adverse Event (SAE) Reporting: Any adverse event that is serious (e.g., results in death, is life-threatening, requires hospitalization) must be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event.
V. Mandatory Visualizations
References
- 1. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. DIZZiness treatment through implementation and clinical strategy Tactics-2 (DIZZTINCT-2) project—a clinical trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIZZiness treatment through implementation and clinical strategy Tactics-2 (DIZZTINCT-2) project-a clinical trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Across-subjects multiple baseline trial of exposure-based cognitive-behavioral therapy for severe irritability: a study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Interventions for Anger, Irritability, and Aggression in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
Why did the Padsevonil Phase 2b study not meet its primary endpoints?
BRUSSELS, Belgium - The Phase 2b ARISE clinical trial investigating the efficacy and safety of padsevonil in adults with drug-resistant focal-onset seizures did not meet its primary endpoints, UCB announced.[1] This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the study's outcome, methodologies, and potential contributing factors.
Frequently Asked Questions (FAQs)
Q1: What were the primary endpoints of the this compound Phase 2b (ARISE) study?
The two primary efficacy endpoints for the ARISE study were:
-
The change from baseline in the frequency of observable focal-onset seizures.[1]
-
The 75 percent responder rate, defined as the proportion of patients experiencing a 75% or greater reduction in observable focal-onset seizure frequency compared to baseline.[1]
Q2: Why did the ARISE study fail to meet its primary endpoints?
The ARISE study did not demonstrate a statistically significant difference between any of the this compound treatment groups and the placebo group for either of the primary endpoints.[1][2] While there were numerical improvements in seizure reduction in the this compound arms, these did not reach the threshold for statistical significance.[3]
Q3: What were the specific results for the primary endpoints?
The following table summarizes the key efficacy outcomes of the ARISE study.
| Treatment Group (twice daily) | Percentage Reduction in Seizure Frequency Over Placebo | p-value | 75% Responder Rate | p-value (Odds Ratio) | 50% Responder Rate |
| This compound 50 mg | 17.2% | 0.128 | 13.8% | 0.192 | 33.8% |
| This compound 100 mg | 19.1% | 0.128 | 12.2% | 0.192 | 31.7% |
| This compound 200 mg | 19.2% | 0.248 | 11.1% | 0.192 | 25.9% |
| This compound 400 mg | 12.4% | - | 16.0% | 0.124 | 32.1% |
| Placebo | - | - | 6.2% | - | 21.0% |
Data sourced from a publication analyzing the results of the ARISE trial.[2]
Troubleshooting Guide: Understanding the Study Outcome
This section explores potential factors that may have contributed to the lack of statistically significant efficacy in the ARISE trial.
Issue 1: High Placebo Response Rate
A notable factor in many epilepsy clinical trials is a significant placebo response.[4][5][6] In the ARISE study, the placebo group exhibited a 21.0% median reduction in seizure frequency. This high bar set by the placebo response can make it challenging to demonstrate the statistical superiority of an investigational drug.[6] Factors contributing to the placebo effect in epilepsy trials can include natural fluctuations in seizure frequency, increased patient care and monitoring during the trial, and patient expectations.[5]
Issue 2: Patient Population with High Treatment Resistance
The ARISE study enrolled a patient population with highly drug-resistant epilepsy.[3] This is a common challenge in the development of new anti-seizure medications.[7][8][9][10] Patients with a long history of epilepsy and failure to respond to multiple previous treatments are inherently more difficult to treat, potentially diminishing the observable effect size of a new therapeutic agent.[10]
Issue 3: Lack of a Clear Dose-Response Relationship
The results of the ARISE study did not show a clear dose-response relationship for the primary endpoints. For instance, the highest dose (400 mg) did not demonstrate greater efficacy than the lower doses. This lack of a clear dose-dependent effect can complicate the interpretation of a drug's therapeutic potential and may suggest that the optimal therapeutic window was not identified or that higher doses do not confer additional benefits.
Experimental Protocols
Study Design:
The ARISE study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.[2]
Patient Population:
The study enrolled adult patients with drug-resistant focal-onset seizures who had not achieved seizure control with at least four prior anti-epileptic drugs and were currently receiving a stable regimen of one to three concomitant anti-seizure medications.[3]
Treatment:
Patients were randomized in a 1:1:1:1:1 ratio to receive one of four doses of this compound (50 mg, 100 mg, 200 mg, or 400 mg) administered orally twice daily, or a placebo.[2] The treatment period consisted of a 12-week maintenance phase.[1]
Visualizations
This compound's Dual Mechanism of Action
This compound was designed with a novel dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[1]
Caption: Dual mechanism of this compound targeting presynaptic SV2 and postsynaptic GABA-A receptors.
ARISE Study Experimental Workflow
The following diagram outlines the key stages of the ARISE clinical trial.
Caption: Overview of the ARISE study workflow from patient screening to endpoint analysis.
References
- 1. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epilepsy.com [epilepsy.com]
- 7. The Many Challenges of Drug-Resistant Epilepsy [practicalneurology.com]
- 8. Advances in Drug-Resistant Epilepsy: Navigating Treatment Challenges [breakthroughsforphysicians.nm.org]
- 9. New treatment options for drug-resistant epilepsy - UChicago Medicine [uchicagomedicine.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Binding Affinities of Padsevonil and Levetiracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the binding affinities of two antiepileptic drugs, padsevonil and levetiracetam (B1674943). The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct molecular interactions of these compounds.
Executive Summary
This compound and levetiracetam are both antiepileptic drugs that exert their effects, at least in part, by modulating the synaptic vesicle protein 2A (SV2A). However, their binding profiles exhibit significant differences. This compound demonstrates a substantially higher affinity for SV2A and a broader spectrum of activity, also targeting SV2B, SV2C, and GABA-A receptors. Levetiracetam's binding is selective for SV2A. These differences in binding affinity and target engagement likely contribute to their distinct pharmacological profiles.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and levetiracetam for their respective targets have been determined through radioligand displacement studies. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | Target | pKi | Reference(s) |
| This compound | SV2A | 8.5 | [1][2] |
| SV2B | 7.9 | [1][2] | |
| SV2C | 8.5 | [1][2] | |
| GABA-A Receptor (Benzodiazepine Site) | 6.4 | [1] | |
| Levetiracetam | SV2A | 5.2 | [2] |
| SV2B | No significant binding | [3] | |
| SV2C | No significant binding | [3] |
Binding Kinetics
Beyond affinity, the kinetics of binding and dissociation play a crucial role in a drug's mechanism of action. This compound exhibits significantly slower dissociation kinetics from SV2A compared to levetiracetam.
| Compound | Target | Dissociation Half-life (t½) | Reference(s) |
| This compound | SV2A | 30 minutes | [2] |
| Levetiracetam | SV2A | < 0.5 minutes | [2] |
This prolonged target occupancy by this compound may contribute to a more sustained pharmacological effect.
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays . A detailed methodology for such an experiment is outlined below.
Radioligand Displacement Assay for SV2A Binding Affinity
Objective: To determine the binding affinity (Ki) of test compounds (this compound and levetiracetam) for the SV2A receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing human SV2A, or brain tissue homogenates.
-
Radioligand: A tritiated SV2A ligand, such as [³H]-ucb 30889.
-
Test Compounds: this compound and levetiracetam.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing SV2A in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
-
Initiation of Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum filtration apparatus. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The distinct binding profiles of this compound and levetiracetam translate to different mechanisms of action at the molecular level.
Levetiracetam: Selective SV2A Modulation
Levetiracetam's primary mechanism of action is its binding to SV2A.[4][5] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[6][7] By binding to SV2A, levetiracetam is thought to modulate the function of this protein, leading to a reduction in neuronal hyperexcitability.[4][5]
This compound: Dual Mechanism of Action
This compound was rationally designed to have a dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[1][8]
-
Presynaptic Action: Like levetiracetam, this compound binds to SV2A, but with a much higher affinity.[1][2] It also binds to the SV2B and SV2C isoforms.[1][2] This interaction is thought to modulate neurotransmitter release.
-
Postsynaptic Action: this compound also acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
Experimental Workflow
The general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound is illustrated below.
References
- 1. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Reactome | GABA receptor activation [reactome.org]
- 8. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Padsevonil and Brivaracetam for Focal-Onset Seizures
An objective guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental protocols of Padsevonil and Brivaracetam (B1667798) in the treatment of focal-onset epilepsy.
This guide provides a detailed comparison of two anti-seizure medications (ASMs), this compound and Brivaracetam, intended for the adjunctive treatment of drug-resistant focal-onset seizures in adults. Brivaracetam, a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), is an established therapeutic option. This compound, a first-in-class ASM candidate with a novel dual mechanism of action, recently underwent extensive clinical investigation. However, its clinical development program was terminated due to the pivotal trials not meeting their primary efficacy endpoints.[1][2] This guide presents the clinical trial data for both compounds, details their distinct mechanisms of action, and outlines the experimental protocols employed in their evaluation.
Comparative Efficacy in Clinical Trials
The following table summarizes the primary efficacy endpoints from key clinical trials of this compound and Brivaracetam. The data for Brivaracetam is from a pooled analysis of three Phase III studies, while the data for this compound is from the Phase IIb ARISE (EP0091) and Phase III DUET (EP0092) trials.[3][4] It is important to note that the this compound trials did not achieve statistical significance for their primary outcomes.[2][4]
| Efficacy Endpoint | This compound (ARISE Trial - EP0091)[4] | Brivaracetam (Pooled Phase III Trials)[3] |
| Median Percent Reduction in Seizure Frequency Over Placebo | 17.2% (50 mg/day), 19.1% (100 mg/day), 19.2% (200 mg/day), 12.4% (400 mg/day) | 19.5% (50 mg/day), 24.4% (100 mg/day), 24.0% (200 mg/day) |
| ≥50% Responder Rate | 33.8% (50 mg/day), 31.7% (100 mg/day), 25.9% (200 mg/day), 32.1% (400 mg/day) vs 21.0% for placebo | 34.2% (50 mg/day), 39.5% (100 mg/day), 37.8% (200 mg/day) vs 20.3% for placebo[3] |
| ≥75% Responder Rate | 13.8% (50 mg/day), 12.2% (100 mg/day), 11.1% (200 mg/day), 16.0% (400 mg/day) vs 6.2% for placebo | Not reported as a primary endpoint in the pooled analysis. |
| Seizure Freedom Rate | Not reported as a primary endpoint in this trial. | 2.5% (50 mg/day), 5.1% (100 mg/day), 4.0% (200 mg/day) vs 0.5% for placebo[5] |
Mechanisms of Action
This compound and Brivaracetam exhibit distinct mechanisms of action at the synapse, which are crucial for understanding their therapeutic potential and differences in efficacy.
This compound: A Dual-Target Approach
This compound was designed as a first-in-class drug candidate with a unique dual mechanism of action, targeting both presynaptic and postsynaptic components of neurotransmission.[6][7] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[8][9] Postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[7][8] This dual action was intended to provide a synergistic anti-seizure effect.[8]
Brivaracetam: Selective SV2A Ligand
Brivaracetam's primary mechanism of action is its high and selective affinity for synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[10][11] It is believed to modulate the function of SV2A, leading to a reduction in neuronal hyperexcitability.[10] Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam (B1674943).[12]
Experimental Protocols
The following sections detail the methodologies of the key clinical and preclinical studies for this compound and Brivaracetam.
Clinical Trial Design: A Generalized Workflow
The clinical development programs for both this compound and Brivaracetam included randomized, double-blind, placebo-controlled, parallel-group trials. The general workflow for these studies is illustrated below.
This compound Clinical Trials (ARISE & DUET)
-
Study Design: The ARISE (NCT03373383) and DUET (NCT03739840) trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[11][13]
-
Patient Population: Adult patients (≥18 years) with drug-resistant focal epilepsy who had failed to achieve seizure control with four or more prior ASMs and were currently on one to three ASMs.[11][14] Patients were required to have an average of at least four spontaneous and observable focal seizures per month.[14]
-
Seizure Assessment: Patients or their caregivers recorded the daily frequency and type of seizures in a paper or electronic diary.[15] Observable focal-onset seizures included Type IA1 (focal aware with motor symptoms), IB (focal impaired awareness), and IC (focal to bilateral tonic-clonic) according to the 1981 ILAE classification.[15]
-
Primary Endpoints:
-
ARISE (Phase IIb): Change from baseline in observable focal-onset seizure frequency and the 75% responder rate over a 12-week maintenance period.[11]
-
DUET (Phase III): Change from baseline in log-transformed observable focal seizure frequency and the 75% responder rate over a 12-week maintenance period.[11]
-
-
Statistical Analysis: The primary efficacy analyses were performed on the Full Analysis Set (FAS), which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline seizure diary entry.[16] The change in seizure frequency was analyzed using an analysis of covariance (ANCOVA) model.[15]
Brivaracetam Pooled Phase III Clinical Trials
-
Study Design: Data were pooled from three prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose trials (NCT00490035, NCT00464269, and NCT01261325).[3][5]
-
Patient Population: Adult patients (16-80 years) with well-characterized partial-onset seizures not fully controlled despite treatment with one or two concomitant ASMs.[5][8] Patients must have experienced eight or more partial-onset seizures during the 8-week prospective baseline period.[8]
-
Seizure Assessment: Patients or caregivers recorded seizure frequency and type in a daily diary.
-
Primary Endpoint: The primary efficacy endpoint for the pooled analysis was the percent reduction over placebo in baseline-adjusted partial-onset seizure frequency per 28 days during the 12-week treatment period.[3]
-
Statistical Analysis: The pooled percent reduction in seizure frequency over placebo was assessed by an ANCOVA on the log-transformed 28-day adjusted seizure frequency.[17] The ≥50% responder rate was assessed using logistic regression.[17]
Preclinical Evaluation
-
This compound in the 6 Hz Seizure Model: This model is used to assess the efficacy of ASMs against therapy-resistant focal seizures. A 6 Hz corneal stimulation is applied for 3 seconds, and the ability of the drug to prevent the resulting seizure is measured. The 44 mA current intensity is specifically used as a model of drug-resistant seizures. In this model, this compound demonstrated greater protection than the combination of diazepam with either levetiracetam or brivaracetam.[16]
-
Brivaracetam in Audiogenic Seizure Models: These models utilize seizure-susceptible strains of mice or rats that exhibit seizures in response to a high-intensity auditory stimulus. The efficacy of the ASM is determined by its ability to prevent the different phases of the seizure (wild running, clonic convulsions, tonic convulsions). Brivaracetam has shown potent protection in audiogenic seizure-susceptible mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-ictogenic and antiepileptogenic properties of brivaracetam in mature and immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cureepilepsy.org [cureepilepsy.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. transpharmation.com [transpharmation.com]
- 17. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Padsevonil for Drug-Resistant Epilepsy
An objective comparison of the safety and tolerability of the investigational drug Padsevonil with established anti-seizure medications for adult patients with drug-resistant focal epilepsy.
This guide provides a detailed comparative analysis of the safety profile of this compound, an investigational anti-seizure medication (ASM), against a selection of established ASMs commonly used in the treatment of drug-resistant focal epilepsy. The clinical development of this compound was discontinued (B1498344) in 2020 after pivotal Phase 3 trials failed to demonstrate statistically significant efficacy. However, the safety data collected during its clinical development provides valuable insights for researchers and drug development professionals. This document summarizes key safety findings from this compound's clinical trials and juxtaposes them with the known safety profiles of Levetiracetam, Brivaracetam (B1667798), Clobazam, Lacosamide (B1674222), Eslicarbazepine (B1671253) Acetate (B1210297), Perampanel (B3395873), and Cenobamate.
Executive Summary
This compound is a novel dual-action ASM targeting both synaptic vesicle protein 2 (SV2) and the GABA-A receptor benzodiazepine (B76468) site.[1] Clinical trials, including the Phase 2b ARISE and Phase 3 DUET studies, evaluated its safety and efficacy as an adjunctive therapy in adults with drug-resistant focal-onset seizures. While the trials did not meet their primary efficacy endpoints, this compound was generally well-tolerated, with a safety profile consistent with other centrally acting ASMs. The most frequently reported treatment-emergent adverse events (TEAEs) were somnolence, dizziness, and headache. This guide presents a structured comparison of these findings with those of other widely used ASMs, supported by data from their respective pivotal clinical trials.
Comparative Safety Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and discontinuation rates due to TEAEs for this compound and selected comparator ASMs. Data is derived from pivotal clinical trials in adult patients with drug-resistant focal epilepsy. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, designs, and methodologies.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%) in Pivotal Trials
| Adverse Event | This compound (ARISE Trial - 400mg/day) | Levetiracetam (Pivotal Trials - 1000-3000mg/day) | Brivaracetam (Pivotal Trials - 50-200mg/day) | Clobazam (Lennox-Gastaut Syndrome Trials) | Lacosamide (Pivotal Trials - 400-600mg/day) | Eslicarbazepine Acetate (Pivotal Trials - 800-1200mg/day) | Perampanel (Pivotal Trials - 8-12mg/day) | Cenobamate (Pivotal Trials - 200-400mg/day) | Placebo (Pooled Data) |
| Somnolence | 22.2 | 14.8 | 15.2 | 25.0 | 14.6 | 17.7 | 18.0 | 25.0 | 8.4 |
| Dizziness | 27.2 | 15.2 | 11.2 | 10.7 | 29.3 | 28.2 | 32.0 | 25.0 | 13.1 |
| Headache | 12.3 | 14.2 | 9.6 | 10.7 | 13.6 | 13.9 | 10.0 | 9.0 | 10.8 |
| Fatigue | 12.3 | 10.7 | 8.7 | 7.1 | 6.8 | 6.8 | 6.0 | 7.0 | 3.8 |
| Nausea | 6.2 | 6.1 | 4.3 | 5.4 | 10.9 | 10.0 | 7.0 | 4.0 | 4.5 |
| Nasopharyngitis | 7.4 | 6.7 | 4.1 | N/A | 5.5 | 4.1 | 3.0 | 3.0 | 4.9 |
| Irritability | 4.9 | 3.8 | 3.0 | N/A | 1.8 | 1.5 | 3.0 | N/A | 1.8 |
Table 2: Discontinuation Rates Due to Treatment-Emergent Adverse Events (%) in Pivotal Trials
| Drug | Discontinuation Rate (%) | Placebo Discontinuation Rate (%) |
| This compound (ARISE Trial) | 16.2 | 8.4 |
| Levetiracetam | 4.2 | 3.2 |
| Brivaracetam | 6.8 | 3.9 |
| Clobazam | 4.8 | 2.7 |
| Lacosamide | 17.0 | 5.0 |
| Eslicarbazepine Acetate | 16.0 | 4.0 |
| Perampanel | 13.7 | 4.5 |
| Cenobamate | 11.0 | 4.0 |
Experimental Protocols
The safety data presented in this guide are derived from randomized, double-blind, placebo-controlled, multi-center pivotal clinical trials. The general methodology for these trials is outlined below.
This compound (ARISE - NCT03373383 & DUET - NCT03739840 Trials) [2][3][4][5][6][7]
-
Patient Population: Adults (18 years and older) with a diagnosis of focal epilepsy for at least 3 years, who had failed to achieve seizure control with four or more prior anti-epileptic drugs. Patients were experiencing at least four observable focal seizures per month.
-
Trial Design: Randomized, double-blind, placebo-controlled, parallel-group studies. The ARISE study was a dose-finding Phase 2b trial, while the DUET study was a Phase 3 efficacy and safety trial.
-
Treatment: Patients received this compound or placebo as adjunctive therapy to their existing regimen of 1 to 3 ASMs. Doses of this compound ranged from 50 mg to 400 mg twice daily.
-
Duration: The trials included a baseline period followed by a treatment period of up to 19 weeks.
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.
Comparator Anti-Seizure Medications
The methodologies for the pivotal trials of the comparator ASMs shared a similar framework to the this compound trials, focusing on adult patients with drug-resistant focal epilepsy. Key aspects included:
-
Levetiracetam: Pivotal trials enrolled adults with refractory partial-onset seizures who were on a stable regimen of one or two other ASMs. The trials consisted of a baseline period followed by a double-blind treatment period of 12 to 24 weeks.[1][8][9][10][11]
-
Brivaracetam: Phase III trials (NCT00490035, NCT00464269, NCT01261325) included adults with uncontrolled focal seizures despite treatment with one to two concomitant ASMs. The studies had an 8-week baseline and a 12-week treatment period.[12][13][14][15][16]
-
Clobazam: Pivotal trials for Clobazam focused on patients with Lennox-Gastaut syndrome, a severe form of childhood-onset epilepsy that often persists into adulthood. These trials included a baseline period, a titration phase, and a maintenance phase.[17][18][19][20][21]
-
Lacosamide: Pivotal trials for lacosamide included adults with uncontrolled partial-onset seizures who were taking one to three concomitant AEDs. The trials typically had a baseline period followed by a titration and maintenance phase.[22][23][24][25][26]
-
Eslicarbazepine Acetate: Phase III trials evaluated eslicarbazepine acetate as an add-on therapy in adults with drug-resistant focal-onset seizures. The trials had a baseline period followed by a 12 to 14-week treatment period.[27][28][29][30][31]
-
Perampanel: Pivotal trials for perampanel included patients aged 12 years and older with drug-resistant partial-onset seizures. The trials had a treatment duration of 12 to 19 weeks.[32][33][34][35][36]
-
Cenobamate: Pivotal trials for cenobamate enrolled adults with uncontrolled focal seizures despite treatment with one to three ASMs. The trials included a titration phase and a maintenance phase.[37][38][39]
Drug-Drug Interactions
A critical aspect of the safety profile for any adjunctive ASM is its potential for drug-drug interactions.
-
This compound: Clinical pharmacology studies indicated that this compound is a moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4. It did not show clinically relevant effects on the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[10][36]
-
Levetiracetam: Generally has a low potential for drug-drug interactions as it is not extensively metabolized by cytochrome P450 enzymes.[5][18][21][35]
-
Brivaracetam: Has a low potential for clinically relevant drug-drug interactions. However, co-administration with strong enzyme inducers like carbamazepine (B1668303) or phenytoin (B1677684) can decrease brivaracetam plasma concentrations.[13][22][31][32]
-
Clobazam: Is metabolized by CYP3A4 and CYP2C19, and its metabolism can be affected by inhibitors or inducers of these enzymes. It can also interact with other CNS depressants, including alcohol and opioids.[1][14][20][34][38]
-
Lacosamide: Has a low potential for pharmacokinetic drug interactions. However, caution is advised when co-administered with other drugs that can affect cardiac conduction.[2][7][15][28][30]
-
Eslicarbazepine Acetate: Can interact with several other ASMs, including carbamazepine, phenytoin, and phenobarbital, and may decrease the effectiveness of oral contraceptives.[9][17][19][29][33]
-
Perampanel: Is a substrate of CYP3A4, and its plasma concentrations can be significantly reduced by CYP3A4 inducers. It can also enhance the effects of alcohol and other CNS depressants.[3][4][8][23][37]
-
Cenobamate: Is an inducer of CYP3A4 and an inhibitor of CYP2C19, leading to potential interactions with several other ASMs and other medications.[6][12][39]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for comparative safety analysis in anti-seizure drug development.
Caption: Dual mechanism of action of this compound.
Caption: Generalized workflow for ASM safety analysis.
References
- 1. Clobazam (Onfi, Sympazan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. goodrx.com [goodrx.com]
- 3. Fycompa (perampanel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. fycompa.com [fycompa.com]
- 5. Levetiracetam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. Lacosamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Fycompa (perampanel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cenobamate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Briviact (brivaracetam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Clobazam Interactions Checker - Drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. This compound (UCB0942) | UCB [ucb.com]
- 17. eslicarbazepine acetate | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 18. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. epilepsy.com [epilepsy.com]
- 20. Clobazam Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 21. Levetiracetam interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 22. epilepsy.com [epilepsy.com]
- 23. epilepsy.com [epilepsy.com]
- 24. Drug Interactions for Levetiracetam - 1 Major Interactions - 337 Total Interactions [prescriberpoint.com]
- 25. medcentral.com [medcentral.com]
- 26. Eslicarbazepine Acetate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. droracle.ai [droracle.ai]
- 28. Brivaracetam Interactions Checker - Drugs.com [drugs.com]
- 29. A review of the drug-drug interactions of the antiepileptic drug brivaracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics, drug interactions and exposure-response relationship of eslicarbazepine acetate in adult patients with partial-onset seizures: population pharmacokinetic and pharmacokinetic/pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugs.com [drugs.com]
- 32. droracle.ai [droracle.ai]
- 33. tandfonline.com [tandfonline.com]
- 34. medindia.net [medindia.net]
- 35. Clobazam - Wikipedia [en.wikipedia.org]
- 36. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. drug-drug interactions between cenobamate and other concomitantly administered medications [aesnet.org]
- 38. reference.medscape.com [reference.medscape.com]
- 39. Xcopri Interactions: Other Medications, Alcohol, and More [healthline.com]
Padsevonil: A Case Study in the Translational Challenges of Developing SV2A Ligands for Treatment-Resistant Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Padsevonil (UCB-0942), a rationally designed antiseizure medication (ASM) that ultimately failed in pivotal clinical trials. Despite its promising and unique dual mechanism of action targeting synaptic vesicle protein 2 (SV2) isoforms and GABA-A receptors, this compound's journey from a compelling preclinical candidate to clinical discontinuation in 2020 offers valuable insights into the complexities of developing efficacious therapies for patients with epilepsy resistant to existing treatments, including other SV2A ligands.[1][2]
Comparative Efficacy of this compound vs. Placebo in Treatment-Resistant Focal Epilepsy
This compound's clinical development program was terminated following the failure of the Phase 2b ARISE and Phase 3 DUET trials to meet their primary efficacy endpoints.[1][2] The data presented below summarizes the key efficacy findings from a positive Phase 2a proof-of-concept study and the subsequent unsuccessful pivotal trials.
Table 1: Efficacy Outcomes from Phase 2a Proof-of-Concept Trial (NCT02495844) [3]
| Efficacy Endpoint | This compound (400 mg bid) | Placebo | Odds Ratio (p-value) |
| ≥75% Responders | 30.8% | 11.1% | 4.14 (p=0.067) |
| Median Weekly Seizure Frequency Reduction | 53.7% | 12.5% | (unadjusted p=0.026) |
Table 2: Efficacy Outcomes from Phase 2b Dose-Finding "ARISE" Trial (NCT03373383) [4][5]
| Efficacy Endpoint (vs. Placebo over 12-week maintenance) | This compound (All Doses) | Placebo | Statistical Significance |
| Change in Seizure Frequency | Not Reported | - | Not Met |
| 75% Responder Rate | Not Reported | - | Not Met |
Note: Specific data for each dose group in the ARISE trial were not publicly released in detail, only the top-line result that the trial did not achieve statistical significance for its primary endpoints.[4][6]
Table 3: Efficacy Outcomes from Phase 3 "DUET" Trial [7]
| Efficacy Endpoint (vs. Placebo) | This compound (100/200/400 mg bid) | Placebo | p-value |
| Percentage Seizure Reduction | -5.6% to 6.5% | - | 0.687 |
| 75% Responder Rate | 12.5% to 15.3% | 13.0% | 0.989 |
Mechanism of Action: A Novel Dual-Target Approach
This compound was the first investigational ASM designed to interact with two distinct targets involved in seizure propagation:
-
Presynaptic Target (SV2 Proteins): It was engineered to bind with very high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[4][8] This binding affinity for SV2A was approximately 100-fold greater than that of brivaracetam (B1667798) and 2000-fold greater than levetiracetam.[9] The interaction with SV2 proteins is thought to modulate neurotransmitter release.[7][10]
-
Postsynaptic Target (GABA-A Receptors): this compound also acted as a partial agonist at the benzodiazepine (B76468) site of GABA-A receptors, thereby enhancing GABAergic inhibition.[9][11] This dual action was hypothesized to provide synergistic antiseizure effects superior to selective SV2A ligands.[12]
Figure 1: Dual mechanism of action of this compound.
Experimental Protocols
Phase 2a Proof-of-Concept Trial (NCT02495844)
This study provided the initial clinically meaningful efficacy signals for this compound.[3]
-
Study Design: A randomized, placebo-controlled trial in adults with highly treatment-resistant epilepsy.[3]
-
Patient Population: Included 55 adults (18-60 years) with a history of failing to respond to at least four prior ASMs and experiencing four or more focal seizures per week.[3]
-
Methodology: Patients were randomized to receive either this compound (400 mg twice daily) or a placebo as an add-on to their existing stable ASM regimen.[3]
-
Primary Endpoint: The primary outcome was the proportion of patients achieving a 75% or greater reduction in seizure frequency from baseline.[3]
-
Key Secondary Endpoint: Reduction in the median weekly seizure frequency.[3]
Phase 2b ARISE Trial (NCT03373383)
This was the first of two larger pivotal trials designed to confirm the efficacy and safety of this compound.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[4][5]
-
Patient Population: Enrolled 411 adult patients with drug-resistant focal-onset seizures.[5]
-
Methodology: Patients were randomized to one of four doses of this compound (50 mg, 100 mg, 200 mg, or 400 mg, all administered twice daily) or a placebo as adjunctive therapy. The study consisted of a baseline period followed by a 12-week maintenance period.[5]
-
Primary Endpoints:
Figure 2: Workflow for the Phase 2b ARISE dose-finding trial.
Discussion and Conclusion
The trajectory of this compound serves as a critical case study in epilepsy drug development. Preclinical studies in rodent models showed robust, dose-dependent protection against seizures, with a high therapeutic index and superior efficacy compared to a combination of separate SV2A and benzodiazepine site ligands.[12] This, along with a promising Phase 2a trial, suggested that this compound's unique dual mechanism could be a significant advance for patients with highly drug-resistant epilepsy.[3]
However, the failure of the larger, more definitive Phase 2b and Phase 3 trials to demonstrate a statistically significant improvement over placebo underscores the "translational gap" between preclinical models, early-phase clinical signals, and late-stage clinical efficacy.[1][2] Despite its high affinity for SV2A and its novel dual action, this compound did not provide a meaningful clinical benefit in a broad population of patients with treatment-resistant focal epilepsy. The safety profile was generally consistent with other centrally acting agents, with somnolence, dizziness, and headache being the most common adverse events.[3][5]
For drug development professionals, the this compound program highlights several key considerations:
-
The challenge of drug resistance: The mechanisms of refractory epilepsy are complex and may not be sufficiently overcome even by potent, multi-target ligands.
-
Predictive validity of models: While preclinical models and early proof-of-concept studies are essential, their ability to predict success in large, heterogeneous patient populations remains a significant hurdle.
-
Clinical trial design: The patient population in the pivotal trials may have had a degree of treatment resistance that was insurmountable, or the chosen endpoints may not have captured subtle but meaningful effects in specific subgroups.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. Failed trial puts future of UCB’s epilepsy drug this compound in doubt | pharmaphorum [pharmaphorum.com]
- 7. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 9. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Padsevonil: A Comparative Analysis of its Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Padsevonil (formerly UCB0942) is a novel antiseizure medication (ASM) characterized by a unique dual mechanism of action, targeting both presynaptic and postsynaptic pathways.[1][2] It was rationally designed to offer a synergistic anticonvulsant effect, particularly for drug-resistant epilepsy.[3] This guide provides a comparative analysis of this compound's performance in various preclinical seizure models, presenting key experimental data alongside other ASMs. Despite promising initial results, the clinical development of this compound was terminated in 2020 after failing to meet primary efficacy endpoints in pivotal Phase 2b and Phase 3 trials.[3][4] This analysis serves as a valuable case study for the epilepsy research and drug development community.
Dual Mechanism of Action
This compound's distinct pharmacological profile stems from its ability to modulate two key targets in the central nervous system:
-
Synaptic Vesicle Protein 2 (SV2): It binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][2][5] This presynaptic action is believed to modulate neurotransmitter release. Notably, this compound's affinity for SV2A is significantly higher than that of levetiracetam (B1674943) and brivaracetam (B1667798).[4]
-
GABA-A Receptor: It acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor, enhancing GABAergic inhibition, a major inhibitory pathway in the brain.[1][6][7]
This dual action was hypothesized to provide a broader spectrum of antiseizure activity compared to single-target ASMs.
Comparative Efficacy in Preclinical Seizure Models
This compound demonstrated a broad and potent efficacy profile across a range of rodent seizure and epilepsy models.[1][8] Its performance was notably superior to some existing ASMs in specific models, highlighting the potential of its dual mechanism.
Acute Seizure Models
In acute, induced seizure models, this compound showed potent, dose-dependent protection.[1][8]
| Seizure Model | This compound Efficacy | Comparator Efficacy | Reference |
| 6 Hz Stimulation | Potent protection. Significantly greater protection than the combination of diazepam with either levetiracetam or brivaracetam. | Levetiracetam and brivaracetam showed lower potency. | [1][8] |
| Audiogenic Seizures | Potent, dose-dependent protection. | Brivaracetam was also active; levetiracetam showed lower potency. | [2] |
| Pilocarpine-induced | Potent, dose-dependent protection. | Brivaracetam is ineffective in this model. | [1][6] |
| Pentylenetetrazol (PTZ) | Less potent compared to other models, but still effective. Displayed dose-dependent anti-seizure effects in neonatal rats. | Levetiracetam is ineffective in this model. Brivaracetam has a high ED50. | [1][6][9] |
| Maximal Electroshock (MES) | Less potent. | Levetiracetam is ineffective. Brivaracetam has a high ED50. | [1][6] |
| Bicuculline-induced | Less potent. | Levetiracetam and Brivaracetam are ineffective. | [1][6] |
Chronic Epilepsy Models
This compound also demonstrated significant protective effects in chronic models that are considered more representative of human epilepsy.[1][8]
| Seizure Model | This compound Efficacy | Comparator Efficacy | Reference |
| Amygdala Kindling | Provided significant protection in kindled rodents. Was the most potent AED compared with nine others in mice, with the highest therapeutic index. | Brivaracetam showed higher activity than levetiracetam. | [1][2] |
| Intrahippocampal Kainate | Displayed dose-dependent protective effects. | - | [1] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Showed higher potency than brivaracetam. | Levetiracetam had a weak effect. | [2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.
Hz Stimulation Model
This model is used to assess the efficacy of ASMs against focal seizures.
References
- 1. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atriumhealth.org [atriumhealth.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]
- 6. This compound Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Padsevonil Clinical Trial Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and objective comparison of Padsevonil, an investigational antiepileptic drug (AED), based on available clinical trial data. This compound was a first-in-class drug candidate with a novel dual mechanism of action, targeting both presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABA-A receptors.[1][2][3][4] Despite a promising initial proof-of-concept, its clinical development was terminated in 2020 after failing to meet primary efficacy endpoints in larger pivotal trials.[5] This report synthesizes the publicly available data to offer insights into its performance.
Mechanism of Action
This compound was designed to offer a synergistic antiseizure effect by simultaneously acting on two key targets in the brain.[5] It binds with high affinity to all three isoforms of synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][3][5] This dual action was intended to provide a more potent anticonvulsant effect than existing therapies.[5]
Efficacy Data from Clinical Trials
This compound was evaluated in several clinical trials involving adults with drug-resistant focal epilepsy. The primary efficacy endpoint in these trials was typically the reduction in seizure frequency compared to placebo.
Phase IIa Proof-of-Concept Study (NCT02495844)
This initial study showed a promising signal of efficacy.[6]
| Outcome | Placebo (n=26) | This compound 400 mg bid (n=24) |
| ≥75% Responder Rate | 11.1% | 30.8% |
| Median Reduction in Weekly Seizure Frequency | 12.5% | 53.7% |
Data from the 3-week inpatient double-blind period.[6][7][8]
Phase IIb Dose-Finding Trial (ARISE - EP0091/NCT03373383)
This larger trial failed to demonstrate a statistically significant dose-response relationship for the primary endpoint.[9][10]
| Outcome | Placebo (n=81) | This compound 50 mg bid (n=80) | This compound 100 mg bid (n=82) | This compound 200 mg bid (n=81) | This compound 400 mg bid (n=81) |
| Percentage Reduction in Seizure Frequency over Placebo | - | 17.2% | 19.1% (p=0.128) | 19.2% (p=0.128) | 12.4% (p=0.248) |
| 50% Responder Rate | 21.0% | 33.8% (p=0.045) | 31.7% (p=0.079) | 25.9% (p=0.338) | 32.1% (p=0.087) |
| 75% Responder Rate | 6.2% | 13.8% | 12.2% (p=0.192) | 11.1% (p=0.192) | 16.0% (p=0.124) |
Data from the 12-week maintenance period.[4][9][11]
Phase III Efficacy Trial (DUET - EP0092/NCT03739840)
The Phase III trial also did not meet its primary efficacy endpoints.[9][11]
| Outcome | Placebo (n=54) | This compound 100 mg bid (n=60) | This compound 200 mg bid (n=56) | This compound 400 mg bid (n=56) |
| Percentage Reduction in Seizure Frequency over Placebo | - | -5.6% (p=0.687) | 6.5% (p=0.687) | 6.3% (p=0.687) |
| 50% Responder Rate | 27.8% | 35.6% (p=0.425) | 33.9% (p=0.625) | 42.9% (p=0.125) |
| 75% Responder Rate | 13.0% | 15.3% (p=0.989) | 12.5% (p=0.989) | 14.3% (p=0.989) |
Data from the 12-week maintenance period.[9][11]
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with other centrally acting agents.
| Adverse Event | Frequency in this compound Groups |
| Somnolence | 45.5%[6][7] |
| Dizziness | 43.6%[6][7] |
| Headache | 25.5%[6][7] |
| Fatigue | 23.6%[6] |
| Irritability | 14.5%[6] |
Most TEAEs were reported as mild to moderate in intensity.[6] In the Phase IIa study, 85.7% of patients on this compound reported TEAEs compared to 63.0% on placebo during the inpatient period.[6][7] In the larger Phase IIb and III trials, the incidence of TEAEs was also higher in the this compound groups compared to placebo.[4][9][11]
Experimental Protocols
Study Design
The clinical development program for this compound included randomized, double-blind, placebo-controlled, parallel-group trials.[4][9][10]
Patient Population
The trials enrolled adults with highly drug-resistant focal epilepsy who were experiencing frequent seizures despite treatment with multiple other AEDs.[4][6][8][9]
Dosing
This compound was administered orally twice daily (bid) as an adjunctive therapy to the patients' existing AED regimen.[1][4][9] The doses were escalated during a titration period to the target maintenance dose.
Data Collection and Analysis
Seizure frequency was recorded by patients in seizure diaries.[1] The primary efficacy analysis was typically based on the percentage reduction in seizure frequency during the maintenance period compared to the baseline period, with statistical comparisons made between the this compound and placebo groups.[9][10] Safety assessments included the monitoring of treatment-emergent adverse events, laboratory tests, and vital signs.[10]
Comparison with Alternatives
Direct, head-to-head clinical trial data comparing this compound with other specific AEDs is limited. The placebo-controlled trials serve as the primary basis for evaluating its efficacy. Preclinical studies suggested that this compound might offer greater protection against seizures than the selective SV2A ligands levetiracetam (B1674943) and brivaracetam, or diazepam, and even the combination of these drugs.[2][8] However, these preclinical findings did not translate into superior efficacy in the pivotal clinical trials.[5][9] The failure of this compound to demonstrate a significant benefit over placebo in a highly treatment-resistant population underscores the challenges in developing new therapies for this patient group.
References
- 1. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of adjunctive this compound in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Padsevonil and Levetiracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two antiseizure medications: Padsevonil, an investigational agent, and Levetiracetam (B1674943), a widely prescribed drug. This objective analysis, supported by experimental data, aims to inform research and drug development efforts in the field of epilepsy treatment.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Levetiracetam, offering a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | This compound | Levetiracetam |
| Absorption | ||
| Bioavailability | >83%[1][2] | >95%[3][4][5][6] |
| Time to Peak (Tmax) | ~1.25 hours[7] | ~1-1.3 hours[3][4] |
| Distribution | ||
| Protein Binding | Low-to-moderate affinity for GABAA receptors noted, specific plasma protein binding percentage not available.[8][9] | <10%[5][6] |
| Volume of Distribution (Vd) | Data not available | 0.5-0.7 L/kg[3][4][5][6] |
| Metabolism | ||
| Primary Pathway | Primarily metabolized by Cytochrome P450 enzymes, with CYP3A4 as the main isoform and a minor contribution from CYP2C19.[1][2][10] | Minimally metabolized; major metabolic pathway is enzymatic hydrolysis of the acetamide (B32628) group, independent of the CYP450 system.[3] |
| Excretion | ||
| Major Route | Primarily through metabolism. | Renal excretion, with approximately 66% of the administered dose eliminated unchanged in the urine.[3][11] |
| Elimination Half-life (t½) | ~5.3-6 hours[7] | 6-8 hours in adults.[3][4] |
| Drug Interactions | ||
| CYP450 Effects | Time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[1][2][10] | Does not significantly inhibit or induce CYP450 enzymes.[3] |
Experimental Methodologies
The pharmacokinetic data presented in this guide are derived from a series of preclinical and clinical studies. While complete, detailed protocols are often proprietary, the following descriptions outline the general methodologies employed in key experiments.
Pharmacokinetic Profiling Studies
Standard pharmacokinetic studies for both this compound and Levetiracetam typically involve administering the drug to healthy volunteers and/or patients with epilepsy. These studies are often designed as randomized, open-label, single- or multiple-dose trials.
A typical workflow for such a study is illustrated below:
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the drug's concentration-time profile.
Bioanalytical Methods: The concentration of the drug and its metabolites in plasma or serum is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16] These methods are validated for linearity, accuracy, precision, and sensitivity.
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance from the plasma concentration-time data.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are crucial for understanding the disposition of a drug in the body. For this compound, an ADME study involved the administration of a single oral dose of radiolabeled (¹⁴C) drug to healthy participants.[1][2] This allows for the tracking of the drug and its metabolites throughout the body.
The general process for an ADME study is depicted in the following diagram:
Drug-Drug Interaction (DDI) Studies
To assess the potential for a new drug to interact with other medications, DDI studies are conducted. For this compound, these studies involved co-administration with known CYP450 inhibitors and inducers to evaluate its role as a potential victim of interactions.[10] Additionally, "cocktail" studies were performed where this compound was given with a combination of probe substrates for various CYP enzymes to assess its potential as a perpetrator of interactions.[2]
The logical flow of a DDI study is outlined below:
Signaling Pathways and Mechanisms of Action
This compound was designed as a dual-target agent, interacting with both presynaptic and postsynaptic components of neuronal signaling. In contrast, Levetiracetam's primary known mechanism involves binding to a specific presynaptic protein.
The distinct mechanisms of action are illustrated in the following diagram:
This compound exhibits high-affinity binding to synaptic vesicle protein 2A (SV2A), similar to Levetiracetam.[8][9] However, this compound also acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor, a mechanism not shared by Levetiracetam.[8][9] This dual action was intended to provide a broader spectrum of antiseizure activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Levetiracetam | Semantic Scholar [semanticscholar.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 10. Overview of preclinical and clinical studies investigating pharmacokinetics and drug-drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Levetiracetam and Dosing Evaluation in Critically Ill Patients with Normal or Augmented Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalppw.com [journalppw.com]
- 14. longdom.org [longdom.org]
- 15. mathewsopenaccess.com [mathewsopenaccess.com]
- 16. rjptonline.org [rjptonline.org]
A Retrospective Analysis of Padsevonil's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Padsevonil, a rationally designed antiseizure medication (ASM) with a novel dual mechanism of action, against placebo and, by extension, the standard of care in treatment-resistant focal epilepsy. Despite a promising preclinical profile and initial positive signals in early clinical development, this compound's journey was ultimately halted as it failed to demonstrate statistically significant efficacy in pivotal Phase III trials. This document serves as a retrospective analysis of its therapeutic window, presenting the available experimental data to offer valuable insights for the future of ASM development.
Dual Mechanism of Action: A Novel Approach
This compound was the first ASM candidate designed to simultaneously target both presynaptic and postsynaptic mechanisms of seizure generation.[1][2][3] It exhibited high-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and acted as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2][3] This dual action was intended to provide synergistic anticonvulsant effects.
This compound's Dual Mechanism of Action
Preclinical Promise vs. Clinical Reality
Preclinical studies of this compound suggested a favorable therapeutic index.[4] However, two large-scale, double-blind, randomized, placebo-controlled trials, the Phase IIb ARISE (NCT03373383) and Phase III DUET (NCT03739840) studies, failed to meet their primary efficacy endpoints.[5][6] this compound did not demonstrate a statistically significant reduction in seizure frequency compared to placebo at any of the doses tested.[5][6]
Comparative Efficacy Data
The following tables summarize the efficacy data from the Phase IIb and Phase III clinical trials, comparing various doses of this compound with placebo.
Table 1: Efficacy Outcomes in the Phase IIb (ARISE) Trial [4][5]
| Outcome | Placebo (n=83) | This compound 50 mg BID (n=81) | This compound 100 mg BID (n=83) | This compound 200 mg BID (n=82) | This compound 400 mg BID (n=82) |
| ≥75% Responder Rate | 6.2% | 13.8% | 12.2% | 11.1% | 16.0% |
| ≥50% Responder Rate | 21.0% | 33.8% | 31.7% | 25.9% | 32.1% |
| Median % Reduction in Seizure Frequency | 20.6% | 28.8% | 31.9% | 36.6% | 15.7% |
Table 2: Efficacy Outcomes in the Phase III (DUET) Trial [4][5]
| Outcome | Placebo (n=54) | This compound 100 mg BID (n=60) | This compound 200 mg BID (n=56) | This compound 400 mg BID (n=56) |
| ≥75% Responder Rate | 13.0% | 15.3% | 12.5% | 14.3% |
| ≥50% Responder Rate | 27.8% | 35.6% | 33.9% | 42.9% |
| Percentage Reduction Over Placebo | - | -5.6% | 6.5% | 6.3% |
Comparative Safety and Tolerability
This compound was generally well-tolerated, with a safety profile consistent with its mechanism of action.[2][5] The most common treatment-emergent adverse events (TEAEs) were somnolence, dizziness, and fatigue.[2][7]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase IIb (ARISE) Trial [4][7]
| Adverse Event | Placebo (n=83) | All this compound Arms (n=328) |
| Somnolence | 10.8% | 26.5% |
| Dizziness | 13.3% | 25.6% |
| Fatigue | 7.2% | 16.5% |
| Headache | 15.7% | 13.7% |
Comparison with Other SV2A Ligands
This compound's binding affinity for SV2A was significantly higher than that of existing ASMs, levetiracetam (B1674943) (LEV) and brivaracetam (B1667798) (BRV).[3][5]
Table 4: Comparative Binding Affinities for SV2A [3][5]
| Antiseizure Medication | Relative Binding Affinity for SV2A |
| This compound | ~2000x greater than Levetiracetam |
| ~100x greater than Brivaracetam | |
| Brivaracetam | ~20x greater than Levetiracetam |
| Levetiracetam | Baseline |
Experimental Protocols
The ARISE and DUET trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies in adults with drug-resistant focal epilepsy.
Key Inclusion Criteria:
-
Diagnosis of focal epilepsy for at least 3 years.[8]
-
Failure to achieve seizure control with at least four prior appropriately chosen and tolerated ASMs.[8]
-
An average of four or more spontaneous and observable focal seizures per month.[1]
-
Currently treated with a stable dose of one to three ASMs.[8]
Study Design:
The general workflow for these pivotal trials is illustrated below.
Phase IIb/III Clinical Trial Workflow
Conclusion
The development of this compound represents a well-founded, rational approach to designing a novel ASM with a dual mechanism of action. While preclinical data and early clinical studies were encouraging, the lack of statistically significant efficacy in large-scale pivotal trials underscores the challenges in translating preclinical promise to clinical benefit in the highly complex and heterogeneous population of patients with drug-resistant epilepsy. The data presented in this guide serves as a valuable case study for the scientific community, highlighting the importance of robust clinical validation and providing insights that may inform the development of future antiseizure therapies. The termination of the this compound program, despite its innovative design, emphasizes the persistent unmet need for more effective treatments for drug-resistant epilepsy.[6]
References
- 1. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of adjunctive this compound in adults with drug‐resistant focal epilepsy: Results from two double‐blind, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures--a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]
- 8. cureepilepsy.org [cureepilepsy.org]
Assessing the Long-Term Efficacy of Padsevonil in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical efficacy of Padsevonil, a novel antiseizure medication (ASM) candidate. It is intended to offer an objective comparison with alternative ASMs, supported by experimental data, to inform future research and development in the field of epilepsy treatment. Despite promising preclinical results, it is crucial to note that the clinical development of this compound was terminated in 2020 due to its failure to meet primary efficacy endpoints in Phase 2b and Phase 3 trials.[1][2] This guide, therefore, serves as a retrospective analysis to understand the translational gap between preclinical and clinical findings.
Dual Mechanism of Action
This compound was rationally designed to possess a dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in seizure generation.[2] It acts as a high-affinity ligand for all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine (B76468) site of the GABAA receptor.[2][3] This dual action was hypothesized to produce a synergistic antiseizure effect superior to existing therapies.[2]
Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of this compound.
References
Padsevonil Demonstrates High Affinity for All Three SV2 Isoforms
Padsevonil, an investigational antiepileptic drug, exhibits a unique pharmacological profile characterized by its high binding affinity to all three synaptic vesicle protein 2 (SV2) isoforms: SV2A, SV2B, and SV2C.[1][2][3] This broad-spectrum activity on SV2 proteins distinguishes it from other SV2A-targeting medications like levetiracetam (B1674943) and brivaracetam (B1667798), which show marked selectivity for the SV2A isoform.[4]
Comparative Binding Affinity of this compound
Quantitative analysis from in vitro binding assays reveals that this compound binds with nanomolar affinity to all three SV2 isoforms. The binding affinity, expressed as pKi values, demonstrates a potent interaction with SV2A and SV2C, and a slightly lower, yet still high, affinity for SV2B. In contrast, levetiracetam and brivaracetam display significantly lower affinity for SV2B and SV2C.[5][6][7][8][9]
| Compound | SV2A (pKi) | SV2B (pKi) | SV2C (pKi) |
| This compound | 8.5[6][7][8][10] | 7.9[6][7][8][10] | 8.5[6][7][8][10] |
| Levetiracetam | 5.2[6][7][8] | Low Affinity[5] | Low Affinity[5] |
| Brivaracetam | 6.6[6][7][8] | Low Affinity[5] | Low Affinity[5] |
Experimental Protocols
The binding affinity of this compound to the SV2 isoforms was determined through radioligand binding assays. The general methodology is outlined below:
Preparation of Cell Membranes:
-
Recombinant human SV2A, SV2B, and SV2C proteins were individually expressed in Human Embryonic Kidney (HEK) 293 cells.[5]
-
Cell membranes containing the respective SV2 isoforms were prepared from these cells.[5]
Binding Assays:
-
The binding assays were performed according to the methods described by Gillard et al. (European Journal of Pharmacology, 2011).[5]
-
Custom-labeled [3H]this compound was used as the radioligand.[5]
-
Membranes expressing the specific SV2 isoform were incubated with [3H]this compound.
-
The amount of bound radioligand was measured to determine the binding affinity.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves its interaction with presynaptic SV2 proteins.[2][3] By binding to all three isoforms, it is thought to modulate neurotransmitter release, contributing to its potential antiseizure effects.[11] This dual action on both excitatory and inhibitory synapses, through its broad SV2 isoform binding, represents a novel approach in epilepsy treatment. Although the precise downstream signaling cascade following this compound binding to SV2B and SV2C is still under investigation, the initial interaction is a critical step.
It is important to note that while preclinical data showed promise, the clinical development of this compound was discontinued (B1498344) in 2020 after Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.[12]
References
- 1. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-binds-to-synaptic-vesicle-protein-2-A--B--and-C-isoforms-and-to-the-benzodiazepine-site-on-the-GABA-A-receptor [aesnet.org]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SV2C x SV2A x SV2B - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional characterization of the antiepileptic drug candidate, this compound, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Profile of the Novel Antiepileptic Drug Candidate this compound: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
Padsevonil as Adjunctive Therapy for Drug-Resistant Epilepsy: A Data-Driven Overview
Executive Summary
Padsevonil is an investigational antiepileptic drug (AED) that was developed for the treatment of drug-resistant focal-onset seizures in adults. All clinical trials conducted to evaluate the efficacy and safety of this compound have been as an adjunctive therapy, meaning it was administered alongside other ongoing antiseizure medications. There is no available clinical data on the use of this compound as a monotherapy. This guide provides a comprehensive overview of the clinical trial data for this compound as a combination therapy, detailing its mechanism of action, experimental protocols, and the efficacy and safety outcomes from key clinical studies. The clinical development program for this compound was ultimately discontinued (B1498344) as the pivotal Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.
A Novel Dual Mechanism of Action
This compound was rationally designed to possess a unique dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in seizure activity.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][3] Postsynaptically, it acts as a partial agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[2][4] This dual action was intended to provide a synergistic and potent antiseizure effect.
Caption: Dual mechanism of action of this compound.
Clinical Trial Program Overview
This compound was evaluated in a series of clinical trials in adult patients with drug-resistant focal epilepsy. The program included a Phase IIa proof-of-concept study, a Phase IIb dose-finding study (ARISE), and a Phase III efficacy study (DUET).
Experimental Protocols
Phase IIa Proof-of-Concept Study (NCT02495844)
-
Objective: To evaluate the efficacy, safety, and tolerability of a single dose of this compound (400 mg twice daily) as an add-on therapy.[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 3-week inpatient double-blind period followed by an 8-week outpatient open-label period.[5]
-
Patient Population: Adults with highly treatment-resistant focal epilepsy who had failed to respond to at least four prior AEDs and were experiencing at least four focal seizures per week.[5]
-
Primary Endpoint: The proportion of patients with a ≥75% reduction in seizure frequency from baseline.[5]
Phase IIb Dose-Finding Study (ARISE - NCT03373383)
-
Objective: To characterize the dose-response relationship of this compound and evaluate its efficacy and safety as an adjunctive treatment.[1][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive one of four doses of this compound (50 mg, 100 mg, 200 mg, or 400 mg twice daily) or a placebo.[7] The study included a 12-week maintenance period.[2]
-
Patient Population: Adults (≥18 years) with drug-resistant focal seizures (≥4 observable seizures/28 days) who had failed ≥4 AED regimens and were on a stable dose of 1–3 AEDs.[8]
-
Primary Endpoints: Change from baseline in log-transformed observable focal seizure frequency and the ≥75% responder rate over the 12-week maintenance period.[2][8]
Phase III Efficacy Study (DUET - NCT03739840)
-
Objective: To evaluate the efficacy, safety, and tolerability of three selected doses of this compound as adjunctive therapy.[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive this compound (100 mg, 200 mg, or 400 mg twice daily) or a placebo.[1]
-
Patient Population: Similar to the ARISE trial, including adults with drug-resistant focal seizures despite treatment with at least four lifetime AEDs.[1][9]
Efficacy Data
The initial Phase IIa study showed a promising signal of efficacy.[5][6] However, the subsequent larger Phase IIb and Phase III trials did not meet their primary endpoints, failing to show a statistically significant improvement over placebo.[1][2][7]
Table 1: Efficacy Outcomes of this compound as Adjunctive Therapy in Key Clinical Trials
| Trial | Outcome Measure | Placebo | This compound 50 mg BID | This compound 100 mg BID | This compound 200 mg BID | This compound 400 mg BID |
| Phase IIa | ≥75% Responder Rate (inpatient) | 11.1% | N/A | N/A | N/A | 30.8% |
| Median Seizure Frequency Reduction (inpatient) | 12.5% | N/A | N/A | N/A | 53.7%[6] | |
| ARISE (Phase IIb) | Median % Reduction in Seizure Frequency | 20.6% | 28.8% | 31.9% | 36.6% | 15.7%[8] |
| 50% Responder Rate | 21.0% | 33.8% | 31.7% | 25.9% | 32.1%[8] | |
| 75% Responder Rate | 6.2% | 13.8% | 12.2% | 11.1% | 16.0%[9] | |
| DUET (Phase III) | % Reduction over Placebo in Seizure Frequency | N/A | N/A | -5.6% | 6.5% | 6.3%[9] |
| 50% Responder Rate | 27.8% | N/A | 35.6% | 33.9% | 42.9%[9] | |
| 75% Responder Rate | 13.0% | N/A | 15.3% | 12.5% | 14.3%[9] |
BID: twice daily; N/A: Not Applicable
Safety and Tolerability
This compound was generally well-tolerated in clinical trials, with a safety profile consistent with its mechanism of action.[2][7] The most commonly reported treatment-emergent adverse events (TEAEs) were related to the central nervous system.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound
| Adverse Event | Phase IIa (400 mg BID) | ARISE (All Doses) |
| Somnolence | 45.5%[6] | ≥20% (across all doses)[8] |
| Dizziness | 43.6%[6] | ≥20% (across all doses)[8] |
| Headache | 25.5%[6] | Not specified as ≥20% |
| Fatigue | 23.6%[6] | ≥20% (across all doses)[8] |
| Irritability | 14.5%[5] | Not specified |
In the ARISE study, TEAEs leading to discontinuation were more frequent in the this compound groups compared to placebo (16.2% for all this compound patients vs. 8.4% for placebo).[1]
Conclusion
The clinical development of this compound as an adjunctive therapy for drug-resistant focal epilepsy was based on a strong scientific rationale for its dual mechanism of action. While the initial Phase IIa study suggested a clinically meaningful benefit, the larger, pivotal Phase IIb (ARISE) and Phase III (DUET) trials did not demonstrate a statistically significant reduction in seizure frequency compared to placebo.[1][2] Consequently, the development program for this compound was terminated. The available data, therefore, only supports an analysis of this compound in combination with other AEDs and does not allow for a comparison with its use as a monotherapy.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. UCB provides an update on Phase 2b this compound safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 3. This compound: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures--a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Padsevonil
Ensuring the safe and environmentally responsible disposal of investigational compounds like Padsevonil is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, thereby minimizing environmental impact and ensuring a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).[1][2] This includes, but is not limited to, safety glasses, gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1] In case of accidental contact, rinse the affected skin area thoroughly with water and remove contaminated clothing.[1][2] If this compound comes into contact with eyes, rinse cautiously with water for several minutes.[2]
II. This compound Waste Classification and Segregation
Proper segregation of this compound waste at the source is the first step towards compliant disposal. This compound is classified as a pharmaceutical waste and should be treated as hazardous material.
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Expired or unused this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves). | Clearly labeled, sealed container for chemical waste. |
| Liquid this compound Waste | Solutions containing this compound, contaminated solvents. | Labeled, leak-proof container for chemical waste. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container. |
| Empty Containers | Original this compound containers. | Triple-rinse before disposal or recycling.[3] |
III. Spill Management Protocol
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate : Ensure the area is clear of personnel and increase ventilation.[1]
-
Contain the Spill : For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[1] For solid spills, moisten a towel to cover the spill or use a HEPA vacuum to avoid creating dust.[2]
-
Decontaminate : Scrub the spill area and any contaminated equipment with alcohol.[1]
-
Collect Waste : Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[1][2]
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Padsevonil
Essential Safety and Handling Guide for Padsevonil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent antiepileptic agent in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle this potent research compound with a high degree of caution.[1] The following table summarizes the recommended personal protective equipment (PPE) for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene (double-gloving recommended) | Safety glasses with side shields or goggles | Standard Lab Coat | Recommended to avoid inhalation of dust |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required if handled in a fume hood |
| In-vitro/In-vivo Dosing | Biosafety Cabinet (if sterile conditions are required) or Chemical Fume Hood | Nitrile or Neoprene | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required |
| Waste Disposal | Chemical Fume Hood | Nitrile or Neoprene | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedures for safely handling this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
1.2. Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
1.3. Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1294000-61-5), and any relevant hazard warnings.[1]
Preparation for Use
-
2.1. Risk Assessment: Before handling, conduct a risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
2.2. Gather PPE: Assemble all necessary PPE as outlined in the table above.
-
2.3. Prepare Workspace: Ensure the chemical fume hood or other designated handling area is clean and uncluttered. Have spill cleanup materials readily available.
Handling and Solution Preparation
-
3.1. Weighing:
-
Perform all weighing of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
-
3.2. Dissolving:
-
Add the solvent to the weighed this compound in the chemical fume hood.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Administration and Experimental Use
-
4.1. In-vitro: When adding this compound solutions to cell cultures or other in-vitro systems, perform the work in a biosafety cabinet to maintain sterility and containment.
-
4.2. In-vivo: For animal dosing, use appropriate animal handling and restraint techniques to minimize the risk of spills and exposure.
Spill and Emergency Procedures
-
5.1. Minor Spills (Solid):
-
Gently sweep or vacuum the spilled material, avoiding dust generation.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
5.2. Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
5.3. Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
5.4. Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
5.5. Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
5.6. Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Waste Disposal
-
6.1. Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
6.2. Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
6.3. Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing Safe Handling Workflows
The following diagrams illustrate the logical flow of safe handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision process for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
